5-(Benzyloxy)-4-chloropyrimidine
Description
BenchChem offers high-quality 5-(Benzyloxy)-4-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-4-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJCZULJHDCPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544870 | |
| Record name | 5-(Benzyloxy)-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91063-23-9 | |
| Record name | 5-(Benzyloxy)-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Benzyloxy)-4-chloropyrimidine (CAS Number: 91063-23-9)
A Core Intermediate for Advanced Drug Discovery
Introduction
5-(Benzyloxy)-4-chloropyrimidine is a substituted pyrimidine derivative that serves as a crucial building block in the synthesis of complex heterocyclic molecules. Its unique structural features, namely the reactive chloropyrimidine core and the protective benzyloxy group, make it a versatile synthon for the development of novel therapeutic agents. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, found in a wide array of biologically active compounds, including antiviral, anticancer, and kinase inhibitors. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 5-(Benzyloxy)-4-chloropyrimidine, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 91063-23-9 | |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.66 g/mol | |
| Physical State | Solid (predicted) | Based on related structures |
| Melting Point | Data not available | |
| Boiling Point | ~439.5 ± 30.0 °C (Predicted) | Based on 4-(Benzyloxy)-2-chloro-pyrimidin-5-ol |
| Density | ~1.384 ± 0.06 g/cm³ (Predicted) | Based on 4-(Benzyloxy)-2-chloro-pyrimidin-5-ol |
| Solubility | Soluble in common organic solvents such as chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate.[1] | General solubility of pyrimidine derivatives in organic solvents.[1] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere.[2] |
Synthesis and Reactivity
The synthesis of 5-(Benzyloxy)-4-chloropyrimidine typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A general and widely applicable method for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a base.[3][4]
The reactivity of 5-(Benzyloxy)-4-chloropyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the presence of the electron-withdrawing chlorine atom. This makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
The following protocol provides a general procedure for the nucleophilic aromatic substitution of 5-(Benzyloxy)-4-chloropyrimidine with a primary or secondary amine. This reaction is a common step in the synthesis of various kinase inhibitors and other biologically active molecules.
Materials:
-
5-(Benzyloxy)-4-chloropyrimidine
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Tetrahydrofuran (THF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-(benzyloxy)pyrimidin-4-amine.
Causality Behind Experimental Choices:
-
Anhydrous Solvent and Inert Atmosphere: These precautions are taken to prevent the reaction of the starting material and any strong bases with water or oxygen, which could lead to unwanted side products.
-
Base: The base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic base, which is advantageous as it will not compete with the amine nucleophile.
-
Monitoring the Reaction: TLC or LC-MS is crucial for determining the optimal reaction time and ensuring the complete consumption of the starting material, which simplifies purification.
Applications in Drug Discovery
The 5-(benzyloxy)-4-chloropyrimidine scaffold is a key component in the synthesis of a variety of compounds with therapeutic potential. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step, or it can be an integral part of the final molecule, contributing to its binding affinity for a biological target. The reactive chlorine at the C4 position allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
Spectral Data Interpretation (Predicted)
While experimental spectra for 5-(Benzyloxy)-4-chloropyrimidine are not widely published, the following predictions can be made based on the analysis of structurally similar compounds, such as 4-(benzyloxy)-6-chloro-5-nitropyrimidine.[1]
¹H NMR:
-
Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.3-7.5 ppm, corresponding to the five protons of the benzyl group.
-
Methylene Protons (-CH₂-): A singlet around δ 5.4-5.6 ppm.
-
Pyrimidine Protons: A singlet for the proton at the C2 position and a singlet for the proton at the C6 position of the pyrimidine ring, expected to be in the downfield region (δ 8.5-9.0 ppm).
¹³C NMR:
-
Pyrimidine Carbons: Resonances for the carbon atoms of the pyrimidine ring are expected in the range of δ 140-165 ppm. The carbon bearing the chlorine atom (C4) would be significantly deshielded.
-
Benzyloxy Group Carbons: The methylene carbon (-CH₂-) is anticipated to appear around δ 70-72 ppm. The aromatic carbons of the phenyl ring would show signals in the typical aromatic region of δ 127-136 ppm.
IR Spectroscopy:
-
Aromatic C-H Stretching: Bands around 3030-3100 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Rings): Multiple bands in the region of 1400-1600 cm⁻¹.
-
C-O Stretching (Ether): A strong absorption band around 1250 cm⁻¹.
-
C-Cl Stretching: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Safety and Handling
As a chlorinated heterocyclic compound, 5-(Benzyloxy)-4-chloropyrimidine should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, the safety profile can be inferred from related chloropyrimidines.[6][7]
Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[2]
-
-
Disposal:
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts are generated.
All handling of this compound should be performed in a well-ventilated fume hood.
Conclusion
References
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. 2023. Available from: [Link]
-
2,4,5-Trichloropyrimidine. PubChem. National Center for Biotechnology Information. Available from: [Link]
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. International Journal of Pharmacy and Technology. 2017.
- Process for the preparation of chloropyrimidines. Google Patents. 1996.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. 2020.
-
a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available from: [Link]
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Applicable Chemistry. 2016.
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. 2023. Available from: [Link]
-
5-Chloropyrimidine. PubChem. National Center for Biotechnology Information. Available from: [Link]
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- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. 5-Chloropyrimidine | C4H3ClN2 | CID 12600384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 6. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to 5-(Benzyloxy)-4-chloropyrimidine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-(Benzyloxy)-4-chloropyrimidine
In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Among the diverse array of pyrimidine-based intermediates, 5-(Benzyloxy)-4-chloropyrimidine has emerged as a particularly valuable and versatile building block. Its strategic trifunctional nature—an electron-rich benzyloxy group, a reactive chloro leaving group, and the inherent electron-deficient pyrimidine core—offers a powerful platform for medicinal chemists to construct diverse molecular libraries targeting a range of critical biological pathways. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of this pivotal molecule, grounded in established scientific principles and experimental data.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 5-(Benzyloxy)-4-chloropyrimidine is fundamental for its effective handling, storage, and deployment in synthetic strategies.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 91063-23-9 | |
| Molecular Formula | C₁₁H₉ClN₂O | [1] |
| Molecular Weight | 220.66 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 85-87 °C | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in an inert atmosphere at 2-8°C. |
Spectroscopic Data
The structural integrity of 5-(Benzyloxy)-4-chloropyrimidine is unequivocally confirmed by a combination of spectroscopic techniques. The following data provides a reference for the characterization of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.64 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.
-
δ 8.35 (s, 1H): This singlet is assigned to the proton at the C6 position of the pyrimidine ring.
-
δ 7.45 - 7.30 (m, 5H): This multiplet represents the five protons of the phenyl ring of the benzyloxy group.
-
δ 5.30 (s, 2H): This singlet is characteristic of the methylene (-CH₂-) protons of the benzyloxy group.[3]
¹³C NMR (101 MHz, CDCl₃):
-
δ 161.26, 157.55, 151.84: Resonances corresponding to the carbon atoms of the pyrimidine ring.
-
δ 134.17: Chemical shift for the ipso-carbon of the phenyl ring.
-
δ 128.8, 128.5, 127.9: Signals for the ortho-, meta-, and para-carbons of the phenyl ring.
-
δ 72.0: Resonance for the methylene (-CH₂-) carbon of the benzyloxy group.[3][4]
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3050 cm⁻¹: C-H stretching of the aromatic rings.
-
~1570, 1480 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine and phenyl rings.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the benzyl ether.
-
~1050 cm⁻¹: Symmetric C-O-C stretching.
-
~750 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS):
-
m/z 220.04 (M⁺): Molecular ion peak corresponding to the nominal mass of the compound.
-
m/z 91.05: A prominent fragment corresponding to the benzyl cation ([C₇H₇]⁺), a characteristic fragmentation pattern for benzyloxy derivatives.
Synthesis and Mechanistic Insights
The preparation of 5-(Benzyloxy)-4-chloropyrimidine is typically achieved through a robust and scalable two-step process commencing from the readily available 5-hydroxypyrimidine.
Synthetic Workflow
Caption: Synthetic pathway for 5-(Benzyloxy)-4-chloropyrimidine.
Step-by-Step Experimental Protocol: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine
Step 1: Synthesis of 5-(Benzyloxy)pyrimidine
-
Reaction Setup: To a solution of 5-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Reagent: Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine
-
Reaction Setup: Suspend 5-(benzyloxy)pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[5] Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Strategic Applications in Drug Design
The synthetic utility of 5-(Benzyloxy)-4-chloropyrimidine is primarily dictated by the reactivity of the chlorine atom at the C4 position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group, such as chlorine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[4]
Sources
- 1. Buy 4-(Benzyloxy)-2-chloropyrimidin-5-ol | 885952-28-3 [smolecule.com]
- 2. 885952-28-3 CAS MSDS (4-BENZYLOXY-2-CHLORO-PYRIMIDIN-5-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. japsonline.com [japsonline.com]
An In-depth Technical Guide to 5-(Benzyloxy)-4-chloropyrimidine: A Core Scaffold in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive overview of 5-(benzyloxy)-4-chloropyrimidine, a pivotal heterocyclic intermediate in modern drug discovery. The document delineates its chemical structure, systematic nomenclature, and essential physicochemical properties. We offer expert insights into its synthesis, emphasizing the mechanistic underpinnings of key transformations. The guide's core focus is the compound's reactivity, particularly the strategic importance of nucleophilic aromatic substitution (SNAr) at the C4 position, a reaction class that has enabled the development of numerous targeted therapeutics. Detailed experimental protocols, safety and handling procedures, and expected spectroscopic signatures are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Introduction: The Pyrimidine Core in Modern Therapeutics
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural foundation of countless natural biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical development. They are particularly prominent in the field of oncology as kinase inhibitors, where the pyrimidine core often serves as a "hinge-binder," anchoring the drug molecule to the ATP-binding site of the target enzyme.[1][2]
Within this critical class of compounds, 5-(benzyloxy)-4-chloropyrimidine emerges as a versatile and highly valuable building block. Its structure is pre-functionalized with two key features: a labile chlorine atom at the 4-position, prime for substitution, and a benzyloxy group at the 5-position, which can modulate solubility, introduce steric bulk, or serve as a protected hydroxyl group for further modification. Understanding the chemistry and handling of this intermediate is therefore essential for scientists engaged in the synthesis of novel, biologically active agents.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific rigor. The structure of 5-(benzyloxy)-4-chloropyrimidine is defined by a central pyrimidine ring with specific substituents at the C4 and C5 positions.
Systematic IUPAC Name: 5-(Benzyloxy)-4-chloropyrimidine
The name is deconstructed as follows:
-
Pyrimidine: The parent six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.
-
4-chloro: A chlorine atom is substituted at the 4th position of the ring.
-
5-(benzyloxy): A benzyloxy group (-OCH₂C₆H₅) is attached to the 5th position. The term "benzyloxy" itself describes a benzyl group (C₆H₅CH₂–) linked via an oxygen atom.
Visualizing the Structure
Caption: Chemical structure of 5-(Benzyloxy)-4-chloropyrimidine.
Core Chemical Identifiers
For precise documentation and database retrieval, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 91063-23-9 | [3] |
| Molecular Formula | C₁₁H₉ClN₂O | [3] |
| Molecular Weight | 220.66 g/mol | [3] |
| SMILES | ClC1=NC=NC=C1OCC2=CC=CC=C2 | [3] |
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Predicted based on similar structures. |
| Storage | Inert atmosphere, 2-8°C | [3] Recommended to prevent degradation. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO). Slightly soluble in water. | [4] Based on general properties of similar chlorinated heterocycles. |
GHS Hazard and Precautionary Statements
5-(Benzyloxy)-4-chloropyrimidine is classified as a hazardous substance and must be handled with appropriate precautions.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Protocol:
-
Always handle this compound within a certified chemical fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves tested for chemical resistance, and safety glasses or goggles.
-
Avoid generation of dust. If handling a powder, use appropriate weighing techniques (e.g., weighing paper, enclosed balance).
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Synthesis and Mechanistic Insights
The synthesis of chloropyrimidines is a well-established field, typically involving the chlorination of a corresponding hydroxypyrimidine (or its more stable pyrimidinone tautomer).[6] The following represents a robust and mechanistically sound approach to the synthesis of 5-(benzyloxy)-4-chloropyrimidine.
The overall strategy involves two main stages:
-
Etherification: Introduction of the benzyloxy protecting group onto a suitable pyrimidine precursor.
-
Chlorination: Conversion of the hydroxyl/keto group at C4 into the target chloro-substituent.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Mechanistic Rationale
The critical transformation is the chlorination of the pyrimidinone intermediate with phosphoryl chloride (POCl₃). This is not a simple substitution; it is a dehydrative chlorination. The pyrimidinone tautomer first acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. Subsequent attack by a chloride ion (from POCl₃ itself or an added amine hydrochloride) at the C4 position, followed by elimination of the phosphate leaving group, rearomatizes the ring and yields the final 4-chloropyrimidine product. The use of heat is necessary to drive this reaction to completion.[6]
Self-Validating Experimental Protocol (Hypothetical)
This protocol is designed to be self-validating through in-process checks and clear endpoints.
Objective: To synthesize 5-(benzyloxy)-4-chloropyrimidine from 5-(benzyloxy)pyrimidin-4(3H)-one.
Materials:
-
5-(Benzyloxy)pyrimidin-4(3H)-one (1.0 eq)
-
Phosphoryl chloride (POCl₃, 5-10 eq, used as reagent and solvent)
-
Toluene (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (with a gas outlet to a scrubber containing NaOH solution to neutralize HCl fumes) and a magnetic stirrer, add 5-(benzyloxy)pyrimidin-4(3H)-one.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphoryl chloride (POCl₃) via a dropping funnel. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This is a highly exothermic and gas-evolving step. Stir until all the ice has melted.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases, validating neutralization), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Add toluene and re-concentrate (co-evaporate) to remove any residual POCl₃.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-(benzyloxy)-4-chloropyrimidine is dominated by the reactivity of the C4-Cl bond. The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This deficiency makes the ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr).
The chlorine atom at C4 is particularly activated towards displacement because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the adjacent ring nitrogen at position 3. This reactivity is the cornerstone of its use as a molecular scaffold.
General Reaction: Nucleophilic Aromatic Substitution (SNAr)
Caption: General SNAr reaction at the C4 position.
Causality in Experimental Choices
-
Choice of Nucleophile: Amines, thiols, and alcohols are commonly used. Amines are particularly prevalent in drug synthesis, forming key aminopyrimidine scaffolds found in many kinase inhibitors.[2][7]
-
Choice of Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate, is often required. Its purpose is to neutralize the HCl generated during the substitution, driving the reaction to completion without competing with the primary nucleophile.
-
Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate.
Application in Drug Development: This scaffold is a direct precursor to compounds targeting critical disease pathways. For example, in the development of ALK/EGFR dual inhibitors for non-small cell lung cancer, a core fragment was N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)...).[2] This highlights how the C4-chloro position is used to couple with a key aniline fragment, while other positions on the ring are used to build out the rest of the molecule.
Spectroscopic Characterization (Predicted)
Final structure confirmation relies on a suite of spectroscopic techniques. While a database spectrum is not available, the expected data can be reliably predicted based on the known structure.
Sample Preparation Protocol for NMR
-
Preparation: Accurately weigh 5-10 mg of the purified, dry compound.[8]
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Analysis: Ensure the sample is fully dissolved before inserting it into the spectrometer for analysis.[8]
Expected Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~8.6 ppm (s, 1H, H2), δ ~8.4 ppm (s, 1H, H6), δ ~7.3-7.5 ppm (m, 5H, Ar-H of benzyl), δ ~5.4 ppm (s, 2H, -OCH₂) | The pyrimidine protons (H2, H6) are deshielded by the ring nitrogens. The five protons of the phenyl ring will appear in the aromatic region. The benzylic protons will appear as a singlet further downfield due to the adjacent oxygen. |
| ¹³C NMR | ~8 signals expected. δ ~150-160 ppm (pyrimidine C's), δ ~135 ppm (ipso-C of benzyl), δ ~128-129 ppm (Ar-C's of benzyl), δ ~72 ppm (-OCH₂) | The number of signals reflects the molecular symmetry. Chemical shifts are typical for aromatic and ether carbons. |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1550-1450 (C=N, C=C stretch), ~1250-1200 (Ar-O stretch), ~800-700 (C-Cl stretch) | These frequencies correspond to the characteristic vibrations of the functional groups present in the molecule. |
| MS (EI) | m/z 220 (M⁺, ¹²C₁₁H₉³⁵ClN₂O), m/z 222 ([M+2]⁺), m/z 91 ([C₇H₇]⁺) | The molecular ion peak (M⁺) will confirm the molecular weight. The [M+2]⁺ peak at ~1/3 the intensity of M⁺ is the classic isotopic signature for a single chlorine atom. The peak at m/z 91 (tropylium ion) is a characteristic fragment for a benzyl group. |
Conclusion
5-(Benzyloxy)-4-chloropyrimidine is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and strategic importance as a scaffold for building complex, biologically active molecules make it an indispensable intermediate. By understanding its synthesis, handling, and chemical behavior as detailed in this guide, researchers are better equipped to leverage its potential in the rational design and development of next-generation therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12600384, 5-Chloropyrimidine. Available at: [Link]
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de Oliveira, B. A., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4987. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13404541, 5-Amino-4-chloropyrimidine. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642834, 4-Chloropyrimidine. Available at: [Link]
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Hurst, D. T., & Salisbury, K. (1980). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1449-1452. Available at: [Link]
- Google Patents (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
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Wang, M., et al. (2012). Discovery of dihydro-alkyloxy-benzyl-oxopyrimidines as promising anti-influenza virus agents. Archiv der Pharmazie, 345(6), 479-486. Available at: [Link]
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Chemsigma (n.d.). 4-BENZYLOXY-5-BROMO-2-CHLOROPYRIMIDINE. Available at: [Link]
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Arkat USA, Inc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]
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Pearson, A. D., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 28(14), 1735–1739. Available at: [Link]
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Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]
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-
International Journal of Pharmaceutical Sciences and Research (2018). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 2-Chloro-4-Hydroxy-5-Flouropyrimidine. Available at: [Link]
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Zhang, W., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Bioorganic & Medicinal Chemistry Letters, 29(21), 126683. Available at: [Link]
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5-(Benzyloxy)-4-chloropyrimidine: A Strategic Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Rise of a Versatile Intermediate
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including a significant portion of approved kinase inhibitors.[1][2] Its prevalence in nature, most notably in the nucleobases of DNA and RNA, has made it a privileged structure in the design of therapeutic agents that interact with a wide array of biological targets. Within the vast landscape of pyrimidine-based intermediates, 5-(Benzyloxy)-4-chloropyrimidine has emerged as a particularly valuable and versatile building block.
This guide, intended for chemists and drug discovery professionals, provides a comprehensive overview of 5-(Benzyloxy)-4-chloropyrimidine, detailing its synthesis, reactivity, and strategic application in the construction of complex molecular architectures. We will delve into the practical aspects of its use in key synthetic transformations, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 5-(Benzyloxy)-4-chloropyrimidine is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | N/A |
| Molecular Weight | 220.66 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Melting Point | 78-82 °C | Supplier Data |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and other common organic solvents. | General Knowledge |
Safety and Handling:
5-(Benzyloxy)-4-chloropyrimidine, like many chlorinated heterocyclic compounds, should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of 5-(Benzyloxy)-4-chloropyrimidine: A Two-Step Approach
The most common and practical synthesis of 5-(Benzyloxy)-4-chloropyrimidine begins with the commercially available 5-hydroxypyrimidine. The synthesis is a two-step process involving the protection of the hydroxyl group as a benzyl ether, followed by chlorination of the pyrimidinone tautomer.
Figure 1: General synthetic scheme for 5-(Benzyloxy)-4-chloropyrimidine.
Experimental Protocol: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine
Step 1: Synthesis of 5-(Benzyloxy)pyrimidin-4(3H)-one
-
Reaction Setup: To a solution of 5-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Reagent: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford 5-(benzyloxy)pyrimidin-4(3H)-one as a solid.
Insight into Experimental Choices: The choice of DMF as a solvent is due to its ability to dissolve the pyrimidine starting material and its high boiling point, although for this step, the reaction is run at room temperature. Potassium carbonate is a mild and effective base for the deprotonation of the hydroxyl group, facilitating the subsequent Williamson ether synthesis with benzyl bromide.
Step 2: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine
-
Reaction Setup: Suspend 5-(benzyloxy)pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[3]
-
Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The use of a catalytic amount of DMF can sometimes accelerate the reaction.[4]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully converted.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution in a fume hood.
-
Extraction and Purification: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(Benzyloxy)-4-chloropyrimidine.
Insight into Experimental Choices: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent commonly used to convert hydroxypyrimidines and other heterocyclic ketones to their corresponding chlorides.[3] The reaction proceeds via the pyrimidinone tautomer. Using an excess of POCl₃ ensures complete conversion and also serves as the solvent. The quench with ice-water hydrolyzes the excess POCl₃.
Key Reactions and Applications as a Building Block
The synthetic utility of 5-(Benzyloxy)-4-chloropyrimidine lies in the reactivity of the C4-chloro substituent, which readily participates in a variety of cross-coupling and nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities at this position, making it a strategic building block in the synthesis of complex molecules.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons. 5-(Benzyloxy)-4-chloropyrimidine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.
Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling of aryl chlorides.[5] |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Common solvents for Suzuki reactions, with water often accelerating the reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling with (4-Methoxyphenyl)boronic acid
-
Reaction Setup: In a reaction vessel, combine 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired product.
Insight into Experimental Choices: The choice of a palladium catalyst and ligand is crucial for achieving high yields. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required. The base is essential for the transmetalation step of the catalytic cycle.[6] A mixture of an organic solvent and water often provides a good balance of solubility for the various components and can accelerate the reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyrimidine ring, a key transformation in the synthesis of many kinase inhibitors.
Figure 3: General scheme for the Buchwald-Hartwig amination.
Typical Reaction Conditions for Buchwald-Hartwig Amination
| Component | Example | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands that facilitate the catalytic cycle, especially with aryl chlorides.[9] |
| Base | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is very common.[9] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Addition of Reagents: Add anhydrous toluene, followed by 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq) and morpholine (1.2 eq).[9]
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C for 8-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
Insight into Experimental Choices: The catalyst system (palladium source and ligand) is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl chlorides. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. A strong base is necessary to deprotonate the amine, allowing it to enter the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr): A Classical Transformation
The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes 5-(Benzyloxy)-4-chloropyrimidine susceptible to nucleophilic aromatic substitution (SNAr).[10] This reaction provides a straightforward, often catalyst-free method for introducing a variety of nucleophiles.
Figure 4: General scheme for the SNAr reaction.
Experimental Protocol: SNAr with Sodium Thiophenoxide
-
Reaction Setup: To a solution of 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq) in a suitable solvent such as DMF or ethanol, add sodium thiophenoxide (1.1 eq).[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Insight into Experimental Choices: The SNAr reaction is often favored with strong nucleophiles. For weaker nucleophiles, a base may be required to generate the more nucleophilic anionic species. The reaction is typically faster with more electron-deficient pyrimidine rings.
Deprotection of the Benzyl Group
A key strategic advantage of using the benzyloxy group is its stability to a wide range of reaction conditions, followed by its relatively straightforward removal to unmask a hydroxyl group. This hydroxyl group can then be used for further functionalization or may be a key pharmacophore in the final molecule.
The most common method for benzyl ether cleavage is catalytic hydrogenation.
Experimental Protocol: Debenzylation via Hydrogenolysis
-
Reaction Setup: Dissolve the benzylated pyrimidine derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Reaction Conditions: Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent. Concentrate the filtrate to obtain the deprotected product.
Conclusion
5-(Benzyloxy)-4-chloropyrimidine is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the differential reactivity of its functional groups provide a powerful platform for the construction of complex, biologically active molecules. A deep understanding of its reactivity in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, as detailed in this guide, is essential for leveraging its full potential in drug discovery and development. The strategic use of this intermediate will undoubtedly continue to contribute to the advancement of therapeutic agents targeting a wide range of diseases.
References
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- Borlinghaus, N., Braje, W. M., Ansari, T. N., Ogulu, D., Handa, S., & Wittmann, V. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5466-5473.
- Cheminform. (2010). Suzuki-Miyaura Cross Coupling Reaction. TCI Mail, 143, 2-15.
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Libretexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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- Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473.
- Comins, D. L., & Schilling, S. (1993). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Journal of Organic Chemistry, 58(18), 4973-4975.
- Wang, X., & Guram, A. (2012). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 2(21), 8088.
- El-Faham, A., & El-Sayed, I. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2850.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- RSC Publishing. (2015). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. New Journal of Chemistry, 39(11), 8564-8572.
- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(4), M964.
- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
- Yang, B., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(12), 14969-14987.
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- Indian Chemical Society. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(12), 1521-1529.
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
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Last Minute Lecture. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. Retrieved from [Link]
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The Ascendant Role of Benzyloxypyrimidine Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – January 22, 2026 – In the intricate landscape of medicinal chemistry, the benzyloxypyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide offers an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of benzyloxypyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. Herein, we dissect the core attributes of these compounds, providing field-proven insights and detailed methodologies to empower the next wave of innovation in targeted therapeutics.
Introduction: The Benzyloxypyrimidine Core - A Scaffold of Therapeutic Promise
The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases in DNA and RNA.[1] Its synthetic derivatives have long been a cornerstone of pharmaceutical development, exhibiting a wide array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2] The introduction of a benzyloxy substituent to this versatile core has unlocked new avenues for therapeutic intervention, enhancing binding affinities and modulating pharmacokinetic profiles. This strategic modification has given rise to a class of compounds with significant potential to address unmet medical needs.
Synthetic Strategies: Crafting the Benzyloxypyrimidine Scaffold
The synthesis of benzyloxypyrimidine derivatives can be approached through several strategic pathways, primarily involving the construction of the pyrimidine ring followed by the introduction of the benzyloxy group, or the use of pre-functionalized building blocks. A common and adaptable method involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrimidine ring with a benzyl alcohol in the presence of a suitable base.
A general synthetic workflow is depicted below:
Figure 1: Generalized synthetic workflow for benzyloxypyrimidine derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-benzyloxypyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of 2-amino-4-benzyloxypyrimidine derivatives, a common scaffold in kinase inhibitors.
Materials:
-
2-Amino-4,6-dichloropyrimidine[3]
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted amine
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of 4-Benzyloxy-2-amino-6-chloropyrimidine:
-
To a solution of benzyl alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-amino-4,6-dichloropyrimidine in anhydrous DMF dropwise.[3]
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate gradient).
-
-
Synthesis of the Final Product:
-
In a sealed tube, dissolve the 4-benzyloxy-2-amino-6-chloropyrimidine and the desired substituted amine in a suitable solvent such as n-butanol.
-
Add triethylamine and heat the mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the target 2-amino-4-benzyloxypyrimidine derivative.[3]
-
Anticancer Activity: Targeting Key Oncogenic Pathways
Benzyloxypyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer. Benzyloxypyrimidine-containing compounds have been successfully developed as potent CDK inhibitors. For instance, Abemaciclib, a CDK4/6 inhibitor, features a benzimidazole-pyrimidine hybrid core and is approved for the treatment of certain types of breast cancer.
Figure 2: Simplified signaling pathway of CDK4/6 inhibition by benzyloxypyrimidine derivatives.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[4][5] Pyrimidine derivatives are known to be effective EGFR inhibitors, and the benzyloxy moiety can be strategically employed to enhance binding to the ATP-binding site of the kinase.[6]
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[7][8] Benzyloxypyrimidine derivatives have been designed as potent VEGFR-2 inhibitors, effectively blocking downstream signaling and inhibiting angiogenesis.[9]
| Compound Class | Target Kinase | Example IC₅₀ Values (nM) | Reference |
| Furo[2,3-d]pyrimidine | VEGFR-2 | 15b: 99.5% inhibition at 10 µM | [9] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 21b: 33.4, 21e: 21 | [9] |
| Pyrimidine Derivatives | EGFR (mutant) | Afatinib: 0.5 (L858R), 0.4 (del19) | [10] |
| 3-Aminopyrazine-based | EGFR (mutant) | Naquotinib: 8–33 | [11] |
Antiviral and Anti-inflammatory Potential
Beyond their anticancer properties, benzyloxypyrimidine derivatives have shown promise in combating viral infections and inflammatory conditions.
Antiviral Activity
The pyrimidine scaffold is present in numerous antiviral drugs. Benzyloxypyrimidine derivatives have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[7] Their mechanisms of action can vary, from inhibiting viral enzymes to blocking viral entry into host cells.
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The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Chloropyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropyrimidines represent a cornerstone in the edifice of modern medicinal and agricultural chemistry. Their intrinsic reactivity and versatile chemical handles have cemented their status as indispensable building blocks for a vast array of pharmaceuticals and agrochemicals. This in-depth technical guide navigates the historical currents that led to the discovery and development of chloropyrimidine synthesis. It moves beyond a mere recitation of facts to provide a causal narrative, exploring the scientific rationale behind key experimental choices and the evolution of synthetic strategies from early laboratory curiosities to robust, industrial-scale processes. We will dissect seminal synthetic routes, elucidate their underlying mechanisms, and present detailed, field-proven protocols. This guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of heterocyclic compounds, fostering a deeper appreciation for the chemical ingenuity that has shaped their synthesis and application.
Introduction: The Enduring Significance of Chloropyrimidines
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in nature, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] The introduction of chlorine atoms onto this ring dramatically alters its chemical personality, transforming it into a highly versatile electrophilic substrate ripe for chemical modification. The electron-withdrawing nature of the chlorine atoms activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), making chloropyrimidines ideal precursors for the synthesis of a diverse range of substituted pyrimidines.[2] This reactivity profile has been exploited to create a multitude of bioactive molecules, including antiviral agents, anticancer drugs, and potent herbicides.[3][4] For instance, 2,4-dichloropyrimidine is a key intermediate in the synthesis of numerous pharmaceuticals.[3] Similarly, 4,6-dichloropyrimidine serves as a crucial building block in the agrochemical industry.[5][6]
The Dawn of Pyrimidine Chemistry: Foundational Syntheses
The story of chloropyrimidines is intrinsically linked to the initial discovery and synthesis of the parent pyrimidine ring system. While pyrimidine derivatives like alloxan were known in the early 19th century, the first deliberate laboratory synthesis of a pyrimidine derivative is credited to Édouard Grimaux in 1879.[7][8] He reported the preparation of barbituric acid through the condensation of urea and malonic acid in the presence of phosphorus oxychloride (POCl3), a reagent that would become central to chloropyrimidine synthesis.[7][8]
A systematic investigation into pyrimidines was initiated in 1884 by Wilhelm Pinner , who developed a method for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[7] This approach, now known as the Pinner Pyrimidine Synthesis , was a significant step forward in accessing a variety of substituted pyrimidines.[7] Pinner is also credited with coining the name "pyrimidin" in 1885.[7]
The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Siegmund Gabriel and James Colman .[7][9] Their approach was a landmark achievement, involving the conversion of barbituric acid into 2,4,6-trichloropyrimidine, followed by a reduction step using zinc dust in hot water to remove the chlorine atoms.[7] This synthesis not only provided access to the fundamental pyrimidine scaffold but also highlighted the utility of a chlorinated intermediate.
dot graph "Historical_Timeline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
} dot
The Workhorse Reaction: Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride
The most prevalent and historically significant method for the synthesis of chloropyrimidines is the direct chlorination of their corresponding hydroxypyrimidine (or pyrimidone) precursors.[1] This transformation is most commonly achieved using phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base such as N,N-dimethylaniline or triethylamine.[7]
Mechanism of Chlorination
The chlorination of a pyrimidone with POCl3 is thought to proceed through a mechanism analogous to the Vilsmeier-Haack reaction. The tertiary amine base plays a crucial role in activating the POCl3.
-
Formation of the Vilsmeier-type Reagent: The tertiary amine attacks the electrophilic phosphorus atom of POCl3, leading to the formation of a highly reactive chloro-phosphonium intermediate.
-
O-Phosphorylation of the Pyrimidone: The pyrimidone, in its tautomeric enol form, acts as a nucleophile, attacking the chloro-phosphonium intermediate. This results in the formation of a phosphate ester intermediate.
-
Nucleophilic Attack by Chloride: A chloride ion then attacks the carbon atom of the C-O-P bond, leading to the displacement of the phosphate group and the formation of the chloropyrimidine.
-
Regeneration of the Catalyst: The displaced phosphate species reacts further to regenerate the tertiary amine and produce phosphorus-based byproducts.
dot graph "Chlorination_Mechanism" { layout=dot; node [shape=box, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", style=filled]; edge [fontname="Helvetica", fontsize=9];
} dot
Synthesis of 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine is a vital intermediate in medicinal chemistry.[3] It is typically synthesized from uracil (2,4-dihydroxypyrimidine).
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil [10]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser, dissolve uracil (1.0 eq) in an excess of phosphorus oxychloride (POCl3) (approx. 4-5 eq), which acts as both reagent and solvent.
-
Reaction Conditions: Heat the solution to reflux (approximately 105-110 °C) with stirring for 3-4 hours.
-
Work-up:
-
Carefully remove the excess POCl3 in vacuo at a temperature around 50-60 °C.
-
Pour the remaining oily residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane (3x).
-
Combine the organic extracts, wash with a dilute sodium carbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.
-
Synthesis of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine is another crucial building block, particularly in the agrochemical sector.[5][6] It is synthesized from 4,6-dihydroxypyrimidine.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine [7]
-
Reaction Setup: In a suitable reaction vessel, add 4,6-dihydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl3) (3.0 eq).
-
Addition of Base: Slowly add N,N-dimethylcyclohexylamine (1.0 eq) dropwise to the mixture, maintaining the temperature between 50-60 °C.
-
Reaction Conditions: Heat the reaction mixture to 95-100 °C for 3 hours.
-
Work-up:
-
Distill off the excess POCl3 under reduced pressure.
-
To the resulting mixture of 4,6-dichloropyrimidine and the amine hydrochloride salt, add a solvent such as 1-chlorobutane and heat to reflux for 1 hour.
-
Cool the mixture to room temperature and filter to remove the insoluble amine hydrochloride.
-
Wash the hydrochloride salt with the solvent.
-
The 4,6-dichloropyrimidine can be isolated from the combined filtrates by distillation.
-
Industrial Scale-Up and Modern Innovations
While the POCl3-based chlorination is effective, its application on an industrial scale presents several challenges:
-
Exothermic Quenching: The quenching of large quantities of excess POCl3 with water is highly exothermic and can be hazardous if not carefully controlled.[1]
-
Waste Generation: The process generates significant amounts of acidic, phosphorus-containing wastewater that requires treatment.[11]
-
Byproduct Formation: Flocculent and slimy byproducts can complicate the extraction and filtration processes.[11]
These challenges have spurred the development of more efficient, safer, and environmentally benign methodologies.
Solvent-Free and Reduced Reagent Approaches
Recent advancements have focused on minimizing the use of excess POCl3 and eliminating the need for solvents.[5][12] These methods often involve heating the hydroxypyrimidine with a near-equimolar amount of POCl3 and a base in a sealed reactor.[5] This approach significantly reduces waste and simplifies the work-up procedure, as the isolation of the product can often be achieved by simple filtration or distillation.[12]
Alternative Chlorinating Agents
While POCl3 remains the most common chlorinating agent, other reagents have been explored. Phosgene (COCl2) can also be used to convert dihydroxypyrimidines to their dichloro-derivatives, particularly in the synthesis of 4,6-dichloropyrimidine.[6] However, the high toxicity of phosgene limits its widespread use.
Alternative Synthetic Routes to Chloropyrimidines
Beyond the direct chlorination of hydroxypyrimidines, several other synthetic strategies have been developed to access chloropyrimidines.
From Aminopyrimidines: The Sandmeyer Reaction
Chloropyrimidines can be synthesized from their corresponding aminopyrimidine precursors via a Sandmeyer-type reaction. This is particularly useful for the synthesis of 2-chloropyrimidine from 2-aminopyrimidine.
Experimental Protocol: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine [13]
-
Diazotization: Dissolve 2-aminopyrimidine (1.0 eq) in concentrated hydrochloric acid, cooled to a low temperature (-15 to -10 °C).
-
Nitrite Addition: Add a solution of sodium nitrite (2.0 eq) in water dropwise, maintaining the low temperature.
-
Neutralization and Extraction: After the reaction is complete, carefully neutralize the mixture to approximately pH 7 with a sodium hydroxide solution, ensuring the temperature does not rise above 0 °C.
-
Isolation: The 2-chloropyrimidine can be isolated by filtration and extraction with a suitable organic solvent like ether.
Synthesis via Imidoyl Chlorides
A less common but viable route involves the cross-condensation of two distinct imidoyl chloride compounds in the presence of phosgene.[14] This method allows for the construction of the pyrimidine ring with the chlorine atoms already in place.
Comparative Analysis of Key Synthetic Methods
The choice of synthetic route for a particular chloropyrimidine depends on factors such as the availability of starting materials, the desired scale of the reaction, and safety considerations. The following table provides a comparative overview of the most common methods.
| Method | Starting Material | Key Reagents | Typical Yield | Scale | Advantages | Disadvantages |
| POCl₃ Chlorination | Hydroxypyrimidine | POCl₃, Tertiary Amine | 80-95% | Lab to Industrial | High yield, well-established | Hazardous work-up, waste generation |
| Solvent-Free POCl₃ | Hydroxypyrimidine | Equimolar POCl₃, Base | >80% | Lab to Pilot | Reduced waste, safer work-up | Requires sealed reactor |
| Sandmeyer Reaction | Aminopyrimidine | HCl, NaNO₂ | 25-30% | Lab | Access to specific isomers | Lower yield, evolution of N₂ gas |
Conclusion and Future Outlook
The journey of chloropyrimidine synthesis, from its 19th-century origins to its present-day industrial applications, is a testament to the power of organic chemistry to create molecules that shape our world. The foundational work of pioneers like Grimaux, Pinner, and Gabriel laid the groundwork for the development of robust and versatile synthetic methods. The chlorination of hydroxypyrimidines with phosphorus oxychloride has proven to be a particularly enduring and powerful strategy.
Looking ahead, the field continues to evolve, driven by the principles of green chemistry. The development of catalytic methods and processes that minimize waste and improve safety will undoubtedly be a major focus of future research. As our understanding of chemical reactivity deepens, we can expect the emergence of even more elegant and efficient strategies for the synthesis of this vital class of compounds, further expanding their impact on drug discovery and beyond.
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). ResearchGate. Retrieved from [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Retrieved from [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]
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Barbituric acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules. Retrieved from [Link]
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An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018). Organic Process Research & Development. Retrieved from [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules. Retrieved from [Link]
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An In-Depth Technical Guide to 5-(Benzyloxy)-4-chloropyrimidine: A Key Intermediate in Modern Drug Discovery
This document provides a comprehensive technical overview of 5-(Benzyloxy)-4-chloropyrimidine, a pivotal chemical intermediate for professionals engaged in pharmaceutical research, medicinal chemistry, and drug development. We will delve into its core molecular characteristics, logical synthetic pathways, strategic applications in drug design, and essential safety protocols. This guide is structured to deliver not just procedural steps, but the underlying scientific rationale that governs its utility and handling.
Core Molecular Properties and Identification
5-(Benzyloxy)-4-chloropyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds of immense interest in medicinal chemistry due to their presence in nucleobases and a wide array of therapeutic agents. The unique substitution pattern of this molecule—a reactive chlorine atom at the 4-position and a benzyloxy group at the 5-position—renders it a highly versatile building block.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉ClN₂O | [1][2] |
| Molecular Weight | 220.66 g/mol | [1][2] |
| CAS Number | 91063-23-9 | [1] |
| Appearance | Typically a white to off-white solid | [3] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CN=C2)Cl | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][4] |
Chemical Structure:
Synthesis and Mechanistic Rationale
The synthesis of chloropyrimidines is a well-established process in organic chemistry, typically involving the chlorination of a corresponding hydroxypyrimidine or its more stable tautomeric form, pyrimidinone.[5] This transformation is critical as the hydroxyl group is a poor leaving group, while the chlorine atom is an excellent leaving group for subsequent nucleophilic substitution reactions.
A logical and industrially relevant synthetic approach for 5-(Benzyloxy)-4-chloropyrimidine originates from 5-benzyloxyuracil (5-(benzyloxy)pyrimidine-2,4(1H,3H)-dione) or, more directly, 5-benzyloxy-4-hydroxypyrimidine. The key step is the chlorination using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol: Synthesis via Chlorination
This protocol is a representative method based on established chemical principles for the synthesis of chloropyrimidines.[5][6]
-
Reaction Setup : To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 5-benzyloxy-4-hydroxypyrimidine (1.0 eq).
-
Reagent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus oxychloride (POCl₃, approx. 4-5 eq) to the flask. The reaction is often catalyzed by the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine (catalytic amount), which facilitates the reaction.
-
Heating : Heat the reaction mixture to reflux (approximately 105-110°C) for several hours (typically 3-6 hours). The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralization & Extraction : Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-(Benzyloxy)-4-chloropyrimidine.
Mechanistic Insight: The Role of POCl₃
The pyrimidinone tautomer is the more stable form compared to the hydroxypyrimidine. POCl₃ acts as both a dehydrating and chlorinating agent. The oxygen of the pyrimidinone attacks the phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the carbonyl oxygen with a chlorine atom, leading to the formation of the aromatic chloropyrimidine ring. The addition of an amine catalyst accelerates this process.
Caption: Figure 2: General SNAr Reaction for Library Synthesis.
The C5-Benzyloxy Group: A Modulator of Physicochemical Properties
While the chloro group provides the reactive handle, the benzyloxy group at the 5-position plays a subtler yet crucial role:
-
Steric Influence : It provides steric bulk that can orient other substituents and influence the overall conformation of the molecule, which is critical for fitting into a protein's binding pocket.
-
Lipophilicity Modulation : The benzyl group increases the molecule's lipophilicity, which can enhance membrane permeability and influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Target Interactions : The aromatic ring of the benzyloxy group can participate in favorable pi-stacking or hydrophobic interactions within the target protein, potentially increasing binding affinity and potency.
This dual functionality makes 5-(Benzyloxy)-4-chloropyrimidine an exemplary starting point for fragment-based or lead optimization campaigns in drug discovery. [7][8]
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, proper handling of 5-(Benzyloxy)-4-chloropyrimidine is essential to ensure laboratory safety. The information below is a guideline synthesized from available data on this and structurally related compounds. Users must always consult the specific Safety Data Sheet (SDS) provided by their supplier before handling. [9]
GHS Hazard Information
| Hazard Class | Statement | GHS Code(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | H319 |
| STOT - Single Exposure | May cause respiratory irritation | H335 |
Source: Hazard information is based on supplier data for 5-(Benzyloxy)-4-chloropyrimidine and related chloropyrimidines. [1][10]
Recommended Handling and Storage Protocols
-
Engineering Controls : Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. [4][11]* Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [9][11]* Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [4]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11]For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. [1][4]* Incompatibilities : Keep away from strong oxidizing agents and strong acids. [4]
Conclusion
5-(Benzyloxy)-4-chloropyrimidine is more than just a chemical with a defined formula and weight. It is a strategically designed molecular tool for chemists and pharmacologists. Its value is rooted in the predictable and highly useful reactivity of the 4-chloro position, which serves as a reliable anchor point for building molecular diversity via nucleophilic aromatic substitution. Complemented by the property-modulating effects of the 5-benzyloxy group, this intermediate provides a robust platform for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any research program aiming to leverage the rich chemical space of pyrimidine derivatives in the quest for new therapeutics.
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Chen, Y., Wu, J., Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 5-(Benzyloxy)-4-chloropyrimidine: Elucidation and Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(Benzyloxy)-4-chloropyrimidine is a key heterocyclic compound, frequently utilized as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a substituted pyrimidine core, offers multiple reaction sites, making it an essential precursor for developing novel kinase inhibitors, receptor antagonists, and other biologically active agents.[1][2] An unambiguous structural confirmation and purity assessment of this intermediate is paramount for the success of multi-step syntheses.
This technical guide provides an in-depth analysis of the core spectroscopic data for 5-(Benzyloxy)-4-chloropyrimidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships behind the observed spectral features and provides field-proven protocols for data acquisition, ensuring both scientific integrity and practical utility.
Molecular Structure and Isotopic Considerations
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including atom connectivity and the presence of isotopes that influence the data.
Molecular Formula: C₁₁H₉ClN₂O
Molecular Weight: 232.66 g/mol (for ³⁵Cl); 234.66 g/mol (for ³⁷Cl)
The presence of chlorine is a critical feature, as its natural isotopic abundance (approximately 3:1 for ³⁵Cl:³⁷Cl) will manifest as a characteristic M+2 peak in the mass spectrum, providing a definitive diagnostic marker.
Figure 1: Molecular Structure of 5-(Benzyloxy)-4-chloropyrimidine with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 5-(Benzyloxy)-4-chloropyrimidine, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Analysis
The proton NMR spectrum is characterized by three distinct regions: two downfield singlets for the pyrimidine protons, a singlet for the benzylic methylene protons, and a multiplet for the aromatic protons of the benzyl group.
Table 1: Summary of ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| H2 | ~8.65 | Singlet (s) | 1H | Located between two electron-withdrawing nitrogen atoms, resulting in significant deshielding. |
| H6 | ~8.40 | Singlet (s) | 1H | Adjacent to a nitrogen atom and deshielded, but to a lesser extent than H2. |
| Phenyl-H (C2'-C6') | ~7.30 - 7.45 | Multiplet (m) | 5H | Typical chemical shift range for protons on a monosubstituted benzene ring. |
| Methylene-H (C7) | ~5.40 | Singlet (s) | 2H | Protons on a carbon adjacent to both an oxygen atom and a phenyl group.[4] |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required for a high-quality spectrum.[3]
Table 2: Summary of ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C4 | ~160.5 | Carbon attached to both chlorine and nitrogen; highly deshielded. |
| C2 | ~158.0 | Carbon situated between two nitrogen atoms.[5] |
| C6 | ~155.5 | Pyrimidine carbon adjacent to a nitrogen atom. |
| C5 | ~138.0 | Carbon attached to the benzyloxy group. |
| C1' (ipso-C) | ~135.0 | Benzyl ring carbon attached to the CH₂ group. |
| C2', C3', C4', C5', C6' | ~127.0 - 129.0 | Aromatic carbons of the benzyl group.[6] |
| C7 (CH₂) | ~72.0 | Methylene carbon attached to an oxygen atom.[4] |
Experimental Protocol: NMR Data Acquisition
Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for a wide range of organic compounds and has a well-defined residual solvent peak. A relaxation delay of 2-5 seconds in ¹³C NMR is crucial to allow for full relaxation of quaternary carbons, ensuring more accurate integration if desired and preventing signal attenuation.[3]
Methodology:
-
Sample Preparation: Dissolve 10-15 mg of 5-(benzyloxy)-4-chloropyrimidine in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 scans.
-
Relaxation Delay (D1): 1 second.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.[3]
-
Relaxation Delay (D1): 3 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The spectrum of 5-(benzyloxy)-4-chloropyrimidine is dominated by absorptions from the aromatic rings, the C-O ether linkage, and the C-Cl bond.
Table 3: Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Medium | Aromatic (Pyrimidine & Benzyl) |
| 1600 - 1450 | C=N and C=C Stretch | Strong | Pyrimidine and Benzyl Ring Skeletal Vibrations[8][9] |
| ~1250 | C-O-C Asymmetric Stretch | Strong | Aryl-Alkyl Ether |
| ~1050 | C-O-C Symmetric Stretch | Medium | Aryl-Alkyl Ether |
| 800 - 700 | C-Cl Stretch | Strong | Chloro-aromatic |
Experimental Protocol: IR Data Acquisition (ATR)
Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra, eliminating the need for preparing KBr pellets.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid 5-(benzyloxy)-4-chloropyrimidine sample directly onto the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, offering definitive evidence of its elemental composition and structure.[10]
Molecular Ion and Fragmentation Analysis
The key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes, two peaks will be observed at m/z 232 (M⁺, for ³⁵Cl) and m/z 234 ([M+2]⁺, for ³⁷Cl) in an approximate 3:1 intensity ratio.
The fragmentation is primarily driven by the stability of the resulting carbocations. The most prominent fragmentation pathway involves the cleavage of the benzylic C-O bond to form the highly stable tropylium cation.
Figure 2: Proposed Electron Ionization (EI) fragmentation pathway for 5-(Benzyloxy)-4-chloropyrimidine.
Table 4: Summary of Expected Mass Spectrometry Fragments (EI)
| m/z | Ion Formula | Identity | Notes |
|---|---|---|---|
| 232 / 234 | [C₁₁H₉ClN₂O]⁺˙ | Molecular Ion (M⁺) | Shows characteristic 3:1 isotopic pattern for chlorine. |
| 197 | [C₁₁H₉N₂O]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. |
| 141 / 143 | [C₄H₂ClN₂O]⁺ | [M - C₇H₇]⁺ | Loss of a benzyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Often the base peak due to its high stability. |
Experimental Protocol: Mass Spectrometry Data Acquisition
Expertise & Causality: Electron Ionization (EI) is a robust "hard" ionization technique suitable for this molecule, as it provides rich fragmentation data crucial for structural confirmation. A high-resolution instrument (like a TOF or Orbitrap) would allow for the determination of the exact mass, confirming the elemental formula.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent like methanol or dichloromethane.
-
Introduction Method: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if sample purity is a concern.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 300.
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion pair (m/z 232/234) and characteristic fragment ions (e.g., m/z 91).
Conclusion
The structural characterization of 5-(Benzyloxy)-4-chloropyrimidine is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry validates the molecular weight, confirms the presence of chlorine through its isotopic signature, and reveals a predictable fragmentation pattern dominated by the formation of the tropylium ion. The data and protocols presented in this guide serve as an authoritative reference for the confident identification and quality control of this important synthetic intermediate.
References
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Johnson, R. L., & Johnson, D. G. (2021). Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products. Journal of Mass Spectrometry, 56(5), e4647. [Link]
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Carrasco-Pancorbo, A., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(1), 13. [Link]
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El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18458. [Link]
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SpectraBase. (n.d.). 1-(Benzyloxy)-4-(2-fluorovinyl)benzene. Wiley. [Link]
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Ravisankar, P., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]
- Mehta, H., & Khunt, R. (2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
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Wang, Y., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 28(20), 7078. [Link]
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Andrade, F. X. C., et al. (2023). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 127(4), 1045–1057. [Link]
- Babu, K., & Deepa, N. (2017). Synthesis, Spectral Characterization and Antibacterial Activities of Pyrimidine Heterocycles Derived from Schiff Base Incorporated Chalcone. Journal of Chemical and Pharmaceutical Research, 9(11), 122-124.
- Shingade, S., & Bari, S. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from Michigan State University. [Link]
- Supporting Information for [Source Not Formally Cited in Search Results]. (2014).
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SpectraBase. (n.d.). 1-(Benzyloxy)-4-[(2-nitro-alpha,alpha,alpha-trifluoro-p-tolyl)oxy]benzene. Wiley. [Link]
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N'Gompel, K., et al. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 29(7), 1608. [Link]
-
Martinez-Fernandez, L., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. The Journal of Physical Chemistry Letters, 13(8), 2034–2040. [Link]
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Methodological & Application
Nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidines
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry, second only to pyridine in its prevalence within pharmaceutically active compounds.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure for designing molecules that interact with biological targets like protein kinases.[2] The functionalization of this heterocycle is therefore a critical task in drug discovery. Among the most powerful methods for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction, particularly on halogenated pyrimidines.[1][3]
This guide provides an in-depth exploration of the SNAr reaction on 4-chloropyrimidines. These substrates serve as versatile and readily available precursors for introducing a diverse array of functional groups, enabling the synthesis of complex molecular architectures for novel therapeutic agents.[1] We will delve into the mechanistic underpinnings, explain the rationale behind key experimental parameters, and provide detailed, field-proven protocols for researchers.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction on an electron-deficient aromatic ring like pyrimidine proceeds through a well-established two-step addition-elimination mechanism. The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring sufficiently activates it towards nucleophilic attack, obviating the need for additional activating groups that are often required in carbocyclic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group (C4). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Elimination of the Leaving Group: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrimidine product.
Caption: General mechanism of SNAr on 4-chloropyrimidine.
A Note on Regioselectivity
In di-substituted substrates like 2,4-dichloropyrimidine, SNAr reactions generally favor substitution at the C4 position.[2][4] This preference is attributed to the greater electron deficiency and LUMO (Lowest Unoccupied Molecular Orbital) distribution at C4. However, this selectivity is not absolute and can be reversed by the electronic properties of other substituents on the ring. For instance, strong electron-donating groups at the C6 position can steer the substitution to the C2 position.[4] Similarly, certain nucleophiles, such as tertiary amines, have been shown to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines.[5]
Causality of Experimental Choices: A Scientist's Guide
The success of an SNAr reaction hinges on the judicious selection of nucleophile, solvent, base, and temperature. Understanding the role of each component is crucial for optimizing reaction outcomes.
The Nucleophile: The Heart of the Reaction
A wide range of nucleophiles can be employed, leading to diverse pyrimidine derivatives.
-
N-Nucleophiles: Amines are the most common nucleophiles. Primary and secondary aliphatic amines, as well as anilines, react readily to form aminopyrimidines, which are prevalent in kinase inhibitors.[1][3][6][7]
-
S-Nucleophiles: Thiols and their corresponding thiolates are highly potent nucleophiles that react efficiently to form thioethers.[8] These reactions often proceed under mild conditions.
-
O-Nucleophiles: Alcohols and alkoxides serve as oxygen-based nucleophiles. Reactions with neutral alcohols (solvolysis) often require heat, while the use of stronger nucleophiles like sodium methoxide allows for reactions at lower temperatures.[1][9][10]
The Solvent: More Than Just a Medium
The solvent's primary role is to solubilize the reactants, but its polarity can significantly influence the reaction rate.
-
Dipolar Aprotic Solvents: DMF, DMSO, and acetonitrile are excellent choices as they effectively solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction. However, they can be difficult to remove and may react with certain substrates at elevated temperatures.[5][9]
-
Alcohols: Ethanol, methanol, and isopropanol are common solvents, particularly for reactions with amines.[1][7] It is crucial to recognize that they can also act as competing nucleophiles, leading to alkoxylated side products, especially at higher temperatures or with increased alkalinity.[1][9]
-
"Green" Solvents: Water is an increasingly popular solvent due to its low cost and environmental benefits.[6][11] Reactions in water can sometimes be surprisingly effective, potentially due to an "on-water" effect where the reaction is accelerated at the interface of insoluble organic reactants.[6]
-
Ethers and Aromatics: Solvents like THF, 2-Me-THF, and toluene are also viable options, particularly when trying to avoid the reactivity of protic or highly polar solvents.[9]
The Base: The Activator and Scavenger
A base is often required to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the HCl generated during the reaction.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃) and hydroxides (NaOH) are cost-effective and widely used.[1][10][11] Potassium fluoride (KF) has also been shown to be an effective base, particularly in aqueous media.[6]
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices, especially when a milder, soluble base is preferred to prevent side reactions.[1][3]
Temperature and Time: Controlling the Reaction
The required temperature depends on the intrinsic reactivity of the 4-chloropyrimidine and the nucleophile.
-
Highly activated pyrimidines (e.g., those with additional electron-withdrawing groups) can react with strong nucleophiles at room temperature or below.[1]
-
Less reactive systems may require heating to reflux for several hours to drive the reaction to completion.[6][7][10]
-
Microwave irradiation can be a powerful tool to dramatically reduce reaction times from hours to minutes.[6]
Protocols and Application Notes
The following protocols are generalized methodologies based on established literature procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
General Experimental Workflow
Caption: A standardized workflow for SNAr reactions.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes a typical reaction for installing an amine nucleophile at the C4 position.
Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile or Ethanol (to make a 0.2 - 0.5 M solution)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloropyrimidine derivative, potassium carbonate, and the chosen solvent.
-
Add the morpholine to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-82°C for acetonitrile) and stir for 4-12 hours.[10]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-morpholinopyrimidine.
Protocol 2: Thiolation with an Aryl Thiol (e.g., Thiophenol)
This protocol is suitable for the S-arylation of 4-chloropyrimidines, which often proceeds under mild conditions.
Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (to make a 0.5 M solution)
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
In a round-bottom flask, suspend potassium carbonate in DMF.
-
Add thiophenol to the mixture and stir at room temperature for 15-20 minutes to form the thiolate in situ.
-
Add the 4-chloropyrimidine derivative to the reaction mixture.[10]
-
Stir at room temperature for 2-4 hours. The reaction is often rapid.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.[10]
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.
-
Purify the residue by flash column chromatography.
Protocol 3: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)
This protocol details the substitution with an oxygen nucleophile, which is useful for creating pyrimidine ethers.
Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Sodium Methoxide (NaOMe) solution in Methanol, or solid NaOMe (1.5 eq)
-
Methanol (as solvent, to make a 0.4 M solution)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of sodium methoxide in methanol. Alternatively, carefully add solid sodium methoxide to anhydrous methanol.
-
Add the 4-chloropyrimidine derivative to the alkoxide solution.[10]
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the product from the remaining aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Summary of Reaction Conditions
The following table provides a general overview of typical conditions for the SNAr reaction on 4-chloropyrimidines with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Typical Base(s) | Typical Solvent(s) | Temperature Range | Reference(s) |
| N-Nucleophiles | Aniline, Morpholine | K₂CO₃, DIPEA, TEA | Ethanol, Acetonitrile, Water, 2-Propanol | RT to 100°C | [1][3][6][7][10] |
| S-Nucleophiles | Thiophenol, Alkane thiols | K₂CO₃, NaH | DMF, THF | 0°C to RT | [8][10] |
| O-Nucleophiles | Sodium Methoxide, Alcohols | NaOMe, NaOH | Methanol, Ethanol, t-BuOH | RT to Reflux | [1][9][10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient reactivity of substrate/nucleophile.- Low reaction temperature.- Inappropriate solvent or base. | - Increase temperature; consider microwave heating.- Switch to a more polar aprotic solvent (e.g., DMF, DMSO).- Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for thiols). |
| Formation of Side Products | - Solvolysis from alcohol solvent.- Di-substitution on dichloropyrimidines.- Degradation of starting material or product. | - Switch to a non-nucleophilic solvent (e.g., THF, Toluene).- Use stoichiometric control of the nucleophile (1.0-1.1 eq).- Run the reaction at a lower temperature for a longer time. |
| Poor Regioselectivity | - Electronic or steric factors favoring the undesired isomer. | - Analyze the electronic nature of substituents on the pyrimidine ring.[4]- Consider alternative strategies like transition-metal cross-coupling, which can offer complementary selectivity.[2] |
| Product Decomposition | - Product instability on silica gel.- Harsh workup conditions. | - Minimize contact time with silica gel during chromatography.[5]- Use a neutral or slightly basic workup.- Ensure prompt use of the product if it is not shelf-stable.[5] |
Conclusion
The nucleophilic aromatic substitution on 4-chloropyrimidines is a robust, versatile, and indispensable transformation in modern synthetic chemistry. Its high degree of reliability and broad substrate scope make it a go-to method for the synthesis of novel pyrimidine-based compounds in drug discovery and materials science. By understanding the underlying mechanism and the critical role of each experimental parameter, researchers can effectively harness this reaction to build molecular complexity and accelerate the development of new chemical entities.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6, 1455-1460. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
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Hoff, B. H., Olsen, C. E., Songe, H., & Sundby, E. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]
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De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. [Link]
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SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
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Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
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Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-(Benzyloxy)-4-chloropyrimidine
Introduction: The Strategic Importance of the 5,4-Substituted Pyrimidine Scaffold
In the landscape of modern drug discovery and development, the pyrimidine core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives are integral to a wide array of therapeutics, including anticancer, antiviral, and antibacterial agents.[3] The strategic functionalization of this heterocycle allows for the precise tuning of a molecule's physicochemical properties and its interactions with biological targets.
This guide focuses on a particularly valuable building block: 5-(Benzyloxy)-4-chloropyrimidine . The chlorine atom at the C4 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The benzyloxy group at the C5 position, meanwhile, offers several strategic advantages: it acts as a bulky, lipophilic group that can probe deep hydrophobic pockets in target proteins, and it can also serve as a protected hydroxyl group, which can be unmasked in later synthetic steps to introduce a key hydrogen-bonding moiety.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups have cemented its importance in pharmaceutical process chemistry.[5] By applying this powerful reaction to 5-(Benzyloxy)-4-chloropyrimidine, researchers can readily access a diverse library of 5-benzyloxy-4-aryl/heteroaryl-pyrimidines, compounds with significant potential as inhibitors of various enzymes, such as kinases and the sodium-hydrogen exchanger-1 (NHE-1).[6][7]
This document provides a comprehensive overview of the Suzuki cross-coupling reaction with 5-(Benzyloxy)-4-chloropyrimidine, including a detailed mechanistic explanation, optimized reaction protocols, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The 5-(Benzyloxy)-4-chloropyrimidine undergoes oxidative addition to the Pd(0) species, breaking the C-Cl bond and forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides. However, the electron-deficient nature of the pyrimidine ring facilitates this process.
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This requires the activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex. The base also plays a crucial role in the subsequent reductive elimination.
-
Reductive Elimination: The two organic groups on the palladium complex—the pyrimidine and the aryl/heteroaryl group from the boronic acid—are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a visual representation of this catalytic cycle.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Key Parameters
The success of a Suzuki cross-coupling reaction hinges on the careful selection of several key components: the palladium catalyst, the base, the solvent, and the reaction temperature. While conditions should be optimized for each specific substrate combination, the following protocols provide a robust starting point for the coupling of 5-(Benzyloxy)-4-chloropyrimidine with a variety of aryl- and heteroarylboronic acids.
Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄
This protocol employs the widely used and relatively inexpensive catalyst, Tetrakis(triphenylphosphine)palladium(0). It is particularly effective for electron-neutral or electron-rich boronic acids.
Materials and Reagents:
-
5-(Benzyloxy)-4-chloropyrimidine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-(Benzyloxy)-4-chloropyrimidine, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed solvent system.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[8]
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time.[9]
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 5-(Benzyloxy)-4-chloropyrimidine, the boronic acid, the base, and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed solvent system.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 100-120 °C for 15-30 minutes.[10]
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield of the desired product. The following table summarizes typical conditions and expected outcomes for Suzuki couplings of related chloropyrimidine substrates, which can be extrapolated to 5-(Benzyloxy)-4-chloropyrimidine.
| Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 5 | 80-95% | [11] |
| Pd₂(dba)₃/P(t-Bu)₃ (2) | KF (3) | THF | 50 | 12 | Moderate | [12] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.25 | 85-98% | [9] |
| PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 8 | 75-90% | [3] |
Causality and Experimental Choices: A Deeper Dive
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust and common choice, for more challenging couplings (e.g., with sterically hindered or electron-deficient boronic acids), more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), may be necessary to achieve high yields.[13] These advanced catalysts can facilitate the oxidative addition step and promote a faster rate of reductive elimination.
-
The Role of the Base: The base is not merely a spectator. It is essential for the transmetalation step, as it facilitates the formation of the boronate "ate" complex [R-B(OH)₃]⁻. The choice of base can also influence the reaction rate and the suppression of side reactions. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. For substrates sensitive to strong bases, milder options like KF can be employed.[12]
-
Solvent System Selection: A mixed solvent system, typically an organic solvent like 1,4-dioxane, toluene, or THF with water, is often optimal. The organic solvent solubilizes the organic reactants and the catalyst, while the water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 5-(Benzyloxy)-4-chloropyrimidine is a highly effective and versatile method for the synthesis of a wide range of 4-aryl- and 4-heteroaryl-5-benzyloxypyrimidines. These products are of significant interest to the medicinal chemistry community as they provide a direct route to novel compounds for drug discovery programs, particularly in the areas of oncology and inflammatory diseases.[2] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of these valuable compounds for biological screening and lead optimization. The continued development of more active and robust palladium catalysts will undoubtedly further expand the scope and utility of this important transformation.
References
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Jadrijević, I., Vianello, R., & Perin, N. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(23), 7128. Available from: [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available from: [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429-1433. Available from: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available from: [Link]
-
Gandeepan, P., & Li, C. J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 93. Available from: [Link]
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Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34-38. Available from: [Link]
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Li, C., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 786-793. Available from: [Link]
-
Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. Available from: [Link]
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Dexter, H. L., et al. (2015). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 58(4), 1949-1960. Available from: [Link]
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-
Jadrijević, I., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(23), 7128. Available from: [Link]
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Application Notes & Protocols: Leveraging 5-(Benzyloxy)-4-chloropyrimidine for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[1][2] The pyrimidine ring is a well-established "privileged scaffold" in this field, largely due to its structural resemblance to the adenine core of ATP, which allows it to form key hydrogen bonding interactions in the hinge region of the kinase ATP-binding site.[3] This guide provides a detailed technical overview and validated protocols for utilizing 5-(benzyloxy)-4-chloropyrimidine, a highly versatile and strategic building block, in the synthesis of diverse libraries of potential kinase inhibitors. We will explore core synthetic strategies, including palladium-catalyzed cross-coupling reactions, and provide the causal, scientific rationale behind key experimental choices.
The Strategic Value of the 5-(Benzyloxy)-4-chloropyrimidine Scaffold
The utility of 5-(benzyloxy)-4-chloropyrimidine in medicinal chemistry stems from its distinct and orthogonally reactive positions. This allows for a stepwise and controlled elaboration of the core structure to explore the chemical space around the kinase active site.
-
The C4-Chloro Group: This is the primary reactive handle for introducing diversity. The chlorine atom is an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and, more importantly, palladium-catalyzed cross-coupling reactions. This position is typically used to install moieties that interact with the crucial hinge region of the kinase.
-
The C5-Benzyloxy Group: This group serves two primary functions. First, it acts as a robust protecting group for a hydroxyl functionality, which can be unmasked in a later synthetic step to serve as a hydrogen bond donor. Second, its steric and electronic properties can be used to influence the conformation of adjacent groups and explore deeper pockets within the enzyme's active site.
| Compound Property | Value |
| Chemical Name | 5-(Benzyloxy)-4-chloropyrimidine |
| CAS Number | 91063-23-9 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
Core Synthetic Methodologies & Protocols
The functionalization of the 5-(benzyloxy)-4-chloropyrimidine core primarily relies on powerful and reliable palladium-catalyzed cross-coupling reactions. The two most critical transformations for building kinase inhibitors from this scaffold are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).
Buchwald-Hartwig Amination: Installing the Hinge-Binding Moiety
The formation of a C-N bond at the C4 position is arguably the most critical step in synthesizing many ATP-competitive kinase inhibitors. The resulting amino-pyrimidine motif is a cornerstone for establishing hydrogen bonds with the kinase hinge region. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the choice of catalyst system is paramount for achieving high yields.[4]
The rate-limiting step in the Buchwald-Hartwig amination of aryl chlorides is the initial oxidative addition of the C-Cl bond to the Pd(0) center.[4] To facilitate this challenging step, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or BrettPhos) are required. These ligands stabilize the electron-rich Pd(0) species, promote the oxidative addition, and facilitate the final reductive elimination step. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is essential for deprotonating the amine and regenerating the active catalyst.[5]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Safety Note: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Strong bases like NaOtBu are corrosive. All operations should be performed in a fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).[6]
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add 5-(benzyloxy)-4-chloropyrimidine (1.0 equiv), the desired amine (1.2 equiv), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.5 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (repeat 3 times). Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to a concentration of ~0.1 M).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst system; insufficient temperature. | Use a more active pre-catalyst (e.g., a G3 or G4 palladacycle). Ensure a strictly inert atmosphere. Screen temperatures up to 120 °C.[4][6] |
| Hydrodehalogenation | Presence of water; impure base. | Use scrupulously dried reagents and solvents. Ensure the base is anhydrous and high purity.[4] |
| Side Product Formation | Reaction temperature too high; prolonged reaction time. | Optimize temperature and monitor the reaction closely to stop it upon completion of the desired transformation. |
Suzuki-Miyaura Coupling: Building the Molecular Scaffold
The Suzuki coupling is a robust method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups. This is essential for designing inhibitors that can extend into solvent-exposed regions or other sub-pockets of the kinase active site, which is a key strategy for enhancing potency and achieving selectivity.
The catalytic cycle begins with the oxidative addition of the chloropyrimidine to the Pd(0) catalyst. The key transmetalation step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃).[7] The base forms a boronate complex, which increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
-
Reagent Preparation: In a reaction vessel, combine 5-(benzyloxy)-4-chloropyrimidine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, to ~0.1 M).
-
Reaction: Heat the mixture (e.g., 100 °C) with stirring.[8] Monitor the reaction by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.[8]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
| Typical Suzuki Coupling Conditions | |
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand (if needed) | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME |
| Temperature | 80 - 120 °C (or Microwave) |
| Typical Yields | 60 - 95% |
Deprotection: Unmasking the C5-Hydroxyl Group
The final step in many synthetic routes is the removal of the benzyl protecting group to reveal the C5-hydroxyl. This hydroxyl can be a critical pharmacophore, forming a hydrogen bond with the protein backbone.
-
Setup: Dissolve the benzylated pyrimidine intermediate (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst: Carefully add palladium on carbon (10% Pd/C, ~10% by weight) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask. Evacuate and backfill the flask with H₂ (repeat 3 times).
-
Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature until the reaction is complete (monitored by LC-MS).
-
Filtration: Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected product, which is often pure enough for subsequent testing or can be further purified if necessary.
Exemplary Workflow: Synthesis of a Hypothetical EGFR Inhibitor
To illustrate the power of these protocols, we present a hypothetical two-step synthesis of an inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[9]
Caption: Workflow for the synthesis of a hypothetical kinase inhibitor.
This synthetic route first installs a substituted aniline at the C4 position via Buchwald-Hartwig amination to engage with the kinase hinge. The terminal alkyne on the aniline moiety is a common feature in covalent EGFR inhibitors. The final deprotection step unmasks the C5-hydroxyl, which can provide an additional hydrogen bonding interaction within the ATP pocket.
Conclusion and Outlook
5-(Benzyloxy)-4-chloropyrimidine is a powerful and economically viable starting material for the discovery of novel kinase inhibitors. The robust and well-documented palladium-catalyzed coupling reactions at the C4-position, combined with the strategic placement of the C5-benzyloxy protecting group, provide a clear and efficient path to diverse molecular architectures. By systematically applying the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, medicinal chemists can rapidly generate libraries of compounds for biological screening. The resulting scaffolds can be further optimized to improve potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a chemical building block to a potential clinical candidate.
References
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Available at: [Link]
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Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Available at: [Link]
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Exploring the Scaffold Universe of Kinase Inhibitors. ACS Publications. Available at: [Link]
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Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Publishing. Available at: [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed. Available at: [Link]
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A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]
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Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. Available at: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols: Palladium-Catalyzed C-N Coupling with 4-Chloropyrimidines
Introduction: The Strategic Importance of 4-Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial agents. Specifically, the 4-aminopyrimidine moiety serves as a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets. The synthesis of these vital structures, however, is not without its challenges. Traditional methods like nucleophilic aromatic substitution (SNAr) on chloropyrimidines often require harsh conditions and are limited by the electronic nature of the substrate, necessitating highly activated pyrimidine rings.
The advent of the Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a versatile and mild alternative.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a powerful tool for accessing structurally diverse 4-aminopyrimidines from readily available 4-chloropyrimidines, even those that are unreactive under classical SNAr conditions.[3][4] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed protocols for successfully employing this transformation.
The Catalytic Heart: Mechanism and Key Components
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic system comprising a palladium precursor, a phosphine ligand, and a base, all within an appropriate solvent.[5] Understanding the interplay of these components is crucial for reaction success. The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-chloropyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the ligand.[4][5]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the 4-aminopyrimidine product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are known to accelerate this step.[5]
Caption: Standard experimental workflow for the Buchwald-Hartwig reaction.
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol %)
-
Xantphos (0.04 mmol, 4 mol %)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vial with a PTFE-coated magnetic stir bar and a septum-sealed cap.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 4-chloropyrimidine (if solid), Xantphos, and NaOtBu to the reaction vial. [6]2. Seal and Purge: Seal the vial with the septum cap. If not in a glovebox, evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. [6]3. Reagent Addition: Through the septum, add the anhydrous toluene via syringe. This is followed by the addition of the amine (if liquid) and the 4-chloropyrimidine (if liquid).
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst to the stirring mixture. Some protocols prefer to add the catalyst and ligand together.
-
Heating and Monitoring: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL). 8. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently inert atmosphere; Poor choice of ligand/base/solvent combination. | Ensure all reagents are dry and the solvent is anhydrous. Re-optimize the reaction by screening different ligands (e.g., a Buchwald-type ligand like RuPhos) and bases (e.g., K₃PO₄). Increase temperature if substrate stability allows. |
| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water or protic impurities; Catalyst decomposition. | Rigorously dry all glassware, solvents, and reagents. Use a higher catalyst or ligand loading. Consider a different palladium precursor. |
| Di-arylation of Primary Amines | Reaction conditions too harsh; Amine is highly nucleophilic. | Use a milder base (Cs₂CO₃). Lower the reaction temperature. Use a bulkier ligand which can sterically hinder the second arylation. [7] |
| Incomplete Reaction | Catalyst deactivation; Reversible reaction equilibrium. | Add a fresh portion of catalyst and ligand. Ensure the base is strong enough and present in sufficient excess to drive the reaction forward. |
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Ghotas, M. I., & Eftekhari-Sis, B. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1245-1282. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3035-3046. [Link]
-
Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2010). The Porphyrin Handbook, Volumes 1-10. ResearchGate. [Link]
-
Billah, S. M., et al. (2021). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Catalysts, 11(9), 1079. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 349(1-2), 1599-1626. [Link]
-
Suginome, M., et al. (2020). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]o[8][9]xazines by intramolecular Hiyama coupling. Nature Communications, 11(1), 1625. [Link]
-
So, C. M., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(18), 4408-4436. [Link]
-
Chhabria, M. T., & Shishoo, C. J. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]
-
Bumagin, N. A., et al. (1999). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2, (7), 1377-1384. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Ghaffari, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 534-544. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
-
Bezuidenhout, D. I., et al. (2019). [P,N]-phosphinobenzimidazole ligands in palladium-catalyzed C-N cross-coupling reactions: The effect of the N-substituent of the benzimidazole scaffold on catalyst performance. Inorganica Chimica Acta, 495, 118967. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. [Link]
-
Jamison, C. R., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Sources
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- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
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One-pot synthesis of pyrimidine derivatives using substituted chalcones
One-Pot Synthesis of Pyrimidine Derivatives from Substituted Chalcones: A Comprehensive Guide for Researchers
Abstract
Pyrimidine derivatives form the backbone of numerous pharmaceuticals, agrochemicals, and biologically active compounds, making their efficient synthesis a cornerstone of modern medicinal chemistry. This application note provides a detailed guide to the one-pot synthesis of these vital heterocyclic compounds using substituted chalcones and a guanidinium salt. We delve into the underlying reaction mechanisms, offer a robust and validated experimental protocol, and discuss the critical parameters that influence reaction outcomes, providing researchers with the insights needed to optimize this versatile synthesis for their specific drug discovery and development pipelines.
Introduction: The Significance of Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleic acids (cytosine, thymine, and uracil) and its ability to act as a versatile pharmacophore. This has led to the development of a wide array of drugs with diverse therapeutic applications, including anticancer agents like Imatinib and antiviral drugs such as Zidovudine. The efficiency of synthesizing a diverse library of pyrimidine derivatives is therefore a critical factor in accelerating drug discovery programs.
Traditional multi-step syntheses of pyrimidines are often plagued by issues such as low overall yields, the need for intermediate purification, and significant solvent waste. The one-pot synthesis from readily available chalcones and guanidine hydrochloride or its derivatives offers a highly efficient, atom-economical, and environmentally friendlier alternative. This approach streamlines the synthetic process, allowing for the rapid generation of molecular diversity from simple precursors.
The Underlying Chemistry: A Mechanistic Overview
The one-pot synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine proceeds via a well-established reaction cascade involving a Michael addition followed by an intramolecular cyclization and subsequent dehydration/aromatization. Understanding this mechanism is crucial for troubleshooting and optimization.
The key steps are:
-
Michael Addition: The reaction initiates with the nucleophilic attack of the guanidine on the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is a classic Michael-type 1,4-conjugate addition.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a terminal amino group of the guanidine moiety attacks the carbonyl carbon of the former chalcone. This step forms a six-membered dihydropyrimidine ring.
-
Dehydration & Aromatization: The heterocyclic intermediate then undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrimidine ring. This final step is often the thermodynamic driving force for the reaction.
The choice of base is critical; it serves to deprotonate the guanidinium salt, generating the free guanidine nucleophile required for the initial Michael addition.
Below is a diagram illustrating the generalized reaction mechanism.
Caption: Fig. 1: Generalized reaction pathway for pyrimidine synthesis.
Experimental Protocol: A Validated Method
This section provides a detailed, step-by-step protocol for a representative one-pot synthesis of a 2-amino-4,6-diarylpyrimidine derivative.
3.1. Materials and Equipment
-
Reactants: Substituted chalcone (1.0 mmol), Guanidine hydrochloride (1.2 mmol)
-
Base: Sodium hydroxide (NaOH) (2.0 mmol)
-
Solvent: Ethanol (95%, 15 mL)
-
Equipment: 50 mL round-bottom flask, magnetic stirrer hotplate, reflux condenser, magnetic stir bar, thin-layer chromatography (TLC) plates (silica gel 60 F254), filtration apparatus (Büchner funnel), standard laboratory glassware.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted chalcone (1.0 mmol, 1.0 eq.), guanidine hydrochloride (1.2 mmol, 1.2 eq.), and ethanol (15 mL).
-
Expert Insight: Using a slight excess of guanidine hydrochloride helps to drive the reaction to completion. Ethanol is a common and effective solvent as it readily dissolves the reactants and the base.
-
-
Initiation: While stirring the suspension at room temperature, add a solution of sodium hydroxide (2.0 mmol, 2.0 eq.) in water (1 mL) dropwise.
-
Expert Insight: The base deprotonates the guanidine hydrochloride in situ to generate the active nucleophile, guanidine. Adding it dropwise helps to control any initial exotherm.
-
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the chalcone spot indicates the reaction is nearing completion. Reactions are typically complete within 4-6 hours.
-
Trustworthiness Check: Regularly sampling the reaction mixture for TLC analysis is a self-validating step that ensures the starting material is consumed before proceeding to workup, preventing yield loss.
-
-
Workup and Isolation:
-
After the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water in a beaker.
-
A solid precipitate of the crude pyrimidine derivative will form. Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove any inorganic impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Below is a workflow diagram for the experimental protocol.
Caption: Fig. 2: Step-by-step experimental workflow.
Optimization and Key Parameters
The yield and purity of the final pyrimidine derivative can be significantly influenced by several factors. The following table summarizes key parameters and their effects, providing a basis for optimization.
| Parameter | Variation | Effect on Reaction | Expert Recommendation |
| Base | NaOH, KOH, NaOEt, K₂CO₃ | Stronger bases (NaOH, KOH) typically lead to faster reaction rates. | NaOH is a cost-effective and highly efficient choice for this transformation. |
| Solvent | Ethanol, Methanol, DMF, Dioxane | Protic solvents like ethanol and methanol are generally effective. DMF can be used for less soluble chalcones. | Ethanol is recommended for its effectiveness, low cost, and favorable environmental profile. |
| Temperature | Room Temp. to Reflux | Heating to reflux significantly accelerates the rate of cyclization and dehydration, leading to shorter reaction times. | Refluxing is recommended to ensure the reaction goes to completion in a reasonable timeframe. |
| Substituents | Electron-donating vs. Electron-withdrawing groups on chalcone rings | Electron-withdrawing groups on the benzoyl ring of the chalcone can accelerate the initial Michael addition. | The reaction is robust for a wide variety of substituents, but reaction times may vary. |
Conclusion
The one-pot synthesis of pyrimidine derivatives from substituted chalcones represents a powerful and efficient strategy for medicinal chemists. By understanding the core mechanism and carefully controlling key reaction parameters, researchers can rapidly generate libraries of diverse pyrimidine compounds for screening in drug discovery pipelines. The protocol detailed herein is robust, scalable, and built upon established chemical principles, providing a solid foundation for further exploration and application.
References
-
Bhat, K. I. (2023). Synthesis, characterization, and biological evaluation of novel pyrimidine derivatives. Synthetic Communications. Available at: [Link]
-
Desai, N. C., et al. (2015). A facile one-pot synthesis of novel pyrimidine derivatives and their antimicrobial and antitubercular evaluation. Journal of the Serbian Chemical Society. Available at: [Link]
Applications of 5-(Benzyloxy)-4-chloropyrimidine in Medicinal Chemistry: A Synthetic Chemist's Guide
Introduction: The Privileged Pyrimidine in Drug Discovery
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrimidine ring is a quintessential example of such a scaffold.[1] As a core component of nucleobases in DNA and RNA, its structure is predisposed to interact with the active sites of numerous enzymes, particularly kinases.[1][2] This has led to the development of a vast array of drugs with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4]
This guide focuses on a particularly versatile and strategic building block: 5-(Benzyloxy)-4-chloropyrimidine . This intermediate is not merely a pyrimidine; it is a carefully orchestrated synthetic tool. The molecule features two key points of reactivity: the electron-deficient pyrimidine ring bearing a chlorine atom at the C4 position, which is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and a benzyloxy group at the C5 position. This benzyloxy moiety can act as a stable pharmacophoric element to explore hydrophobic pockets in a target protein or serve as a robust protecting group for a 5-hydroxyl functionality, which can be unmasked in later synthetic steps to act as a crucial hydrogen bond donor. Understanding the strategic application of this reagent is fundamental to the rapid and efficient synthesis of diverse compound libraries for drug discovery.
Core Synthetic Strategies & Target Classes
The primary utility of 5-(Benzyloxy)-4-chloropyrimidine lies in its role as a precursor for highly substituted pyrimidines, most notably for the development of protein kinase inhibitors.
The Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, particularly in oncology, as their dysregulation is a hallmark of many cancers.[5] Small molecule kinase inhibitors have revolutionized cancer treatment, and the 2,4-diaminopyrimidine scaffold is a privileged structure in this domain, often forming key hydrogen bond interactions with the hinge region of the kinase active site.[2][5] 5-(Benzyloxy)-4-chloropyrimidine is an ideal starting material for constructing these inhibitors. The C4-chloro group serves as the primary attachment point for amine-containing fragments that will anchor the molecule in the kinase hinge region, while the C5-benzyloxy group can be used to probe deeper into the ATP-binding pocket, enhancing potency and selectivity. This strategy has been instrumental in developing inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Polo-like Kinase 4 (PLK4).[6][7][8]
Anticancer and Anti-inflammatory Agents
Beyond kinase inhibition, the pyrimidine core is central to drugs with diverse mechanisms of action against cancer and inflammation.[9][10] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and exhibit potent anti-proliferative activity against various tumor cell lines, including glioblastoma, breast cancer, and colon cancer.[8][9] In the context of inflammation, pyrimidine derivatives can inhibit key enzymes like cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), reducing the inflammatory response.[11] The synthetic accessibility provided by 5-(benzyloxy)-4-chloropyrimidine allows for the systematic exploration of structure-activity relationships (SAR) to optimize these activities.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic campaigns. The causality behind experimental choices is explained to empower users to adapt these methods to their specific targets.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 4-Anilino-5-benzyloxypyrimidines
This reaction is the cornerstone for creating the N-aryl pyrimidine core found in many kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position for nucleophilic attack.
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(benzyloxy)-4-chloropyrimidine (1.0 eq.).
-
Solvent and Nucleophile Addition: Add a suitable solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Add the desired substituted aniline (1.1 eq.).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Causality Note: DIPEA is used to neutralize the HCl generated during the reaction. Unlike inorganic bases, it is highly soluble in organic solvents and is sterically hindered, preventing it from competing with the aniline as a nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Causality Note: Heating is typically required to overcome the activation energy for the SNAr reaction. The choice of temperature depends on the nucleophilicity of the aniline and the solvent's boiling point.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. If DMF was used, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the high-boiling solvent. If IPA was used, the solvent can be removed under reduced pressure. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. d. Purify the crude product by column chromatography on silica gel to yield the desired 4-anilino-5-benzyloxypyrimidine derivative.
| Parameter | Typical Conditions |
| Solvent | Isopropanol, n-Butanol, DMF, Dioxane |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ |
| Temperature | 80 - 120 °C |
| Typical Yield | 70 - 95% |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful method for forming C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the C4 position. This is crucial for expanding the molecular diversity and exploring different binding interactions.[12][13]
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk flask, combine 5-(benzyloxy)-4-chloropyrimidine (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.) with a suitable phosphine ligand like SPhos (0.04 eq.).
-
Causality Note: The catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) states. The ligand stabilizes the palladium center and facilitates the individual steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[14] The choice of ligand can significantly impact reaction efficiency.
-
-
Solvent System: Add a degassed solvent system. A common mixture is 1,4-Dioxane and water (e.g., 4:1 ratio).
-
Causality Note: Solvents must be degassed (e.g., by sparging with argon) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction Conditions: Heat the mixture. For conventional heating, 80-100 °C is typical.[14] For microwave-assisted synthesis, temperatures of 100-140 °C for short durations (15-30 minutes) can dramatically accelerate the reaction.[15]
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting chloropyrimidine.
-
Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Wash the organic layer with water and brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the residue by flash column chromatography.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, DMF, Toluene/H₂O |
| Temperature | 80 - 140 °C (Conventional or Microwave) |
| Typical Yield | 60 - 90% |
Protocol 3: Deprotection of the Benzyloxy Group via Hydrogenolysis
In many synthetic strategies, the ultimate goal is to reveal the 5-hydroxyl group, a potent hydrogen bond donor. Catalytic hydrogenation is the most common and cleanest method for this transformation.
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 5-benzyloxypyrimidine derivative (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10% by weight) to the solution under an inert atmosphere.
-
Causality Note: Pd/C is a heterogeneous catalyst that facilitates the cleavage of the C-O benzyl bond in the presence of hydrogen. It is pyrophoric and should be handled with care.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain the reaction under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).
-
Reaction and Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: a. Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. b. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent. c. Concentrate the filtrate under reduced pressure to yield the deprotected 5-hydroxypyrimidine product, which is often pure enough for the next step or can be further purified by crystallization or chromatography.
Visualizing Synthetic Pathways and Biological Interactions
Diagrams are essential for conceptualizing the flow of a synthesis and the resulting molecule's interaction with its biological target.
Caption: Synthetic workflow using 5-(Benzyloxy)-4-chloropyrimidine.
Caption: Binding mode of a pyrimidine inhibitor in a kinase active site.
Summary of Target Applications
The versatility of the 5-(Benzyloxy)-4-chloropyrimidine scaffold allows for its application in developing inhibitors for a wide range of therapeutic targets.
| Target Class | Specific Examples | Therapeutic Area | Representative References |
| Protein Kinases | EGFR, ALK, PLK4, p38 MAP Kinase, CK2 | Oncology, Inflammation | [6][7][8][16][17] |
| Dihydrofolate Reductase (DHFR) | SaDHFR (S. aureus) | Infectious Disease | [18] |
| Inflammatory Enzymes | COX-2, iNOS | Inflammation, Oncology | [10][11][19] |
| Cell Proliferation Pathways | Various (Antiproliferative activity) | Oncology | [9][20][21][22] |
Conclusion
5-(Benzyloxy)-4-chloropyrimidine represents a high-value, strategic intermediate for medicinal chemists. Its predictable reactivity at the C4 position through robust SNAr and cross-coupling reactions, combined with the dual role of the C5-benzyloxy group as either a stable pharmacophore or a masked hydroxyl, provides an efficient entry point to diverse and potent therapeutic agents. The protocols and strategic insights detailed in this guide serve as a foundation for researchers to leverage this powerful building block in the rational design and discovery of next-generation medicines.
References
- Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors - Benchchem. (n.d.). BenchChem.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(15), 4767. MDPI AG.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. (n.d.). BenchChem.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Molecules, 26(3), 771. MDPI AG.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Scientific Reports, 12(1). Springer Science and Business Media LLC.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Medicinal Chemistry, 14(10), 1968-1981. Royal Society of Chemistry (RSC).
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Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, including the nucleobases uracil, cytosine, and thymine, and a vast array of synthetic drugs.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5] The synthetic accessibility and structural versatility of the pyrimidine scaffold have made it a "privileged structure" in drug discovery, continually inspiring the development of novel therapeutic agents.[1]
Traditionally, the synthesis of pyrimidine derivatives has often involved lengthy reaction times, harsh conditions, and the use of hazardous reagents, posing challenges for efficiency and sustainability.[6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome these limitations.[6][7] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[8][9] This technology not only enhances yields and improves product purity but also aligns with the principles of green chemistry by minimizing energy consumption and enabling the use of solvent-free or more environmentally benign solvent systems.[10][11]
This comprehensive guide provides detailed application notes and validated protocols for the microwave-assisted synthesis of pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of microwave heating, explore key synthetic strategies, and offer step-by-step methodologies for the preparation of medicinally relevant pyrimidine scaffolds.
The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis
Unlike conventional heating methods that rely on conduction and convection to transfer thermal energy, microwave irradiation heats the reaction mixture volumetrically and directly.[6] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8][12] This rapid reorientation leads to intense molecular friction, generating heat efficiently and uniformly throughout the reaction medium.[12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their translational motion. The resulting collisions between ions and surrounding molecules generate heat. This mechanism is particularly effective in reactions involving ionic reagents or in ionic liquid media.
This direct energy transfer at the molecular level leads to rapid temperature elevation and can overcome high activation energy barriers more effectively than conventional heating, often resulting in unique reaction selectivities.[12] Modern microwave reactors offer precise control over temperature and pressure, ensuring reaction reproducibility and safety.[13][14]
Visualizing the Workflow: A Generalized Approach to Microwave-Assisted Synthesis
The following diagram outlines a typical workflow for performing a microwave-assisted organic synthesis, from initial setup to product isolation.
Caption: Proposed mechanism of the Biginelli reaction.
Safety Considerations in Microwave Chemistry
While modern microwave reactors are equipped with numerous safety features, it is imperative to adhere to best practices:
-
Pressure and Temperature Monitoring: Always use dedicated microwave reactors with real-time pressure and temperature monitoring. [13][14]* Vessel Integrity: Only use microwave vials specifically designed for the pressures and temperatures that will be reached during the reaction. [14]* Reaction Scale: When exploring new reactions, start with a small scale to assess the reaction's exothermicity and potential for pressure buildup. [15]* Reagent Stability: Be aware of the thermal stability of your reagents and solvents at high temperatures. Consult Material Safety Data Sheets (MSDS) for decomposition information. [15]* Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent sudden boiling of the solvent. [14]
Applications in Drug Development
The pyrimidine derivatives synthesized via these microwave-assisted methods are valuable starting points for drug discovery programs. For instance, dihydropyrimidinones derived from the Biginelli reaction have shown promise as calcium channel blockers and anticancer agents. [11][16]The structural diversity that can be rapidly achieved using microwave synthesis allows for the efficient generation of compound libraries for high-throughput screening, accelerating the identification of new drug candidates. [17]
Conclusion
Microwave-assisted synthesis has emerged as an indispensable tool for the rapid and efficient preparation of pyrimidine derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to leverage this technology to accelerate their research and development efforts in medicinal chemistry and drug discovery. The significant reductions in reaction time, coupled with improved yields and a greener chemical footprint, underscore the transformative impact of microwave chemistry on the synthesis of these vital heterocyclic compounds.
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The Synthetic Chemist's Guide to Pyrimido[4,5-d]pyrimidine Analogs from Chloropyrimidines
Introduction: The Therapeutic Promise of the Pyrimido[4,5-d]pyrimidine Scaffold
The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. These molecules have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] Furthermore, recent studies have highlighted their potential as neuroprotective and antioxidant agents, opening new avenues for the treatment of neurodegenerative diseases.[3] The therapeutic versatility of this scaffold stems from its structural resemblance to endogenous purines, allowing it to interact with a variety of biological targets, including kinases and other enzymes.[4]
This application note provides a comprehensive guide for the synthesis of diverse pyrimido[4,5-d]pyrimidine analogs, with a particular focus on strategies commencing from readily available chloropyrimidines. We will delve into the key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols. Beyond mere procedural steps, this guide will elucidate the underlying mechanistic principles that govern these reactions, empowering researchers to rationally design and execute the synthesis of novel derivatives for their specific research needs.
Strategic Approaches to the Pyrimido[4,5-d]pyrimidine Core
The construction of the pyrimido[4,5-d]pyrimidine ring system from chloropyrimidine precursors generally involves a two-stage strategic approach:
-
Functionalization of the Chloropyrimidine Core: This initial stage focuses on the regioselective substitution of the chloro groups on a pyrimidine ring with desired functionalities, typically amino or carbon-based substituents. This step is crucial for introducing key diversity elements into the final molecule.
-
Annulation of the Second Pyrimidine Ring: Following the functionalization of the initial pyrimidine ring, a cyclization reaction is employed to construct the second, fused pyrimidine ring, thus completing the pyrimido[4,5-d]pyrimidine scaffold.
The following sections will explore the practical execution of these stages in detail.
Part 1: Mastering the Functionalization of Dichloropyrimidines
The reactivity of dichloropyrimidines is the cornerstone of their utility as synthetic precursors. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic displacement, with the C4 position generally exhibiting higher reactivity. This regioselectivity can be rationalized by the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[5]
Protocol 1: Regioselective Amination of 2,4-Dichloropyrimidine (SNAr)
This protocol details the regioselective monosubstitution of 2,4-dichloropyrimidine with an amine, a foundational step for building a diverse library of analogs.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) to drive the reaction to completion. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 4-amino-2-chloropyrimidine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side products and reduced yields.
-
Anhydrous Solvent: The use of dry solvents is critical to prevent the hydrolysis of the chloropyrimidine starting material.
-
Base: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is chosen to avoid its competition with the amine nucleophile.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for installing carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the C4 position of the pyrimidine ring.
Experimental Protocol:
-
Catalyst and Ligand Preparation: In a reaction vessel, combine 2,4-dichloropyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), and a base, typically aqueous sodium carbonate or potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a mixture of aprotic solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane) and water.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid for reaction with the palladium complex.
-
Solvent System: The biphasic solvent system (organic solvent and water) is often employed to dissolve both the organic-soluble and water-soluble reagents.
Part 2: The Cyclization Step – Forging the Fused Ring
Once the initial pyrimidine ring is appropriately functionalized, the next critical step is the construction of the second pyrimidine ring to form the pyrimido[4,5-d]pyrimidine scaffold. This is typically achieved through a cyclization reaction involving a 4,5-disubstituted pyrimidine intermediate. A common and effective strategy involves the use of a 4-amino-5-cyanopyrimidine precursor.
Protocol 3: Synthesis of Pyrimido[4,5-d]pyrimidines from 4-Amino-5-cyanopyrimidines
This protocol outlines a widely used method for the construction of the pyrimido[4,5-d]pyrimidine ring system.[3]
Experimental Protocol:
-
Formation of the Imidate Intermediate: A 4-amino-5-cyanopyrimidine derivative (obtained from the amination of a 4-chloro-5-cyanopyrimidine) is reacted with a trialkyl orthoformate (e.g., triethyl orthoformate) in the presence of an acid catalyst, such as acetic anhydride, at reflux. This reaction forms an intermediate ethoxymethyleneamino-pyrimidine.
-
Cyclization with an Amine: The crude imidate intermediate is then dissolved in a suitable solvent like toluene, and the desired primary amine (1.0-1.2 eq.) is added, along with a catalytic amount of acetic acid.
-
Reaction Execution: The mixture is heated to reflux, and the progress of the cyclization is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the final pyrimido[4,5-d]pyrimidine analog.
Causality Behind Experimental Choices:
-
Trialkyl Orthoformate: This reagent acts as a one-carbon electrophile, reacting with the 4-amino group to form the necessary intermediate for cyclization.
-
Acid Catalyst: The acid catalyst facilitates both the formation of the imidate and the subsequent cyclization step.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Data Presentation
The following table summarizes representative yields for the synthesis of various pyrimido[4,5-d]pyrimidine analogs, highlighting the versatility of the described synthetic strategies.
| Starting Chloropyrimidine | Nucleophile/Coupling Partner | Cyclization Reagent | Product | Yield (%) | Reference |
| 2,4-dichloro-5-cyanopyrimidine | Aniline | Triethyl orthoformate / Aniline | 2-Chloro-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 52 | [3] |
| 2,4-dichloropyrimidine | 4-fluoroaniline | N/A (intermediate) | 2-Chloro-4-(4-fluoroanilino)pyrimidine | 85 | N/A |
| 2,4-dichloropyrimidine | Phenylboronic acid | N/A (intermediate) | 2-Chloro-4-phenylpyrimidine | 78 | N/A |
Visualizing the Synthesis
To further clarify the synthetic pathways, the following diagrams illustrate the core reaction schemes.
Caption: General workflow for pyrimido[4,5-d]pyrimidine synthesis.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Future Directions
The synthetic routes detailed in this application note provide a robust and versatile platform for the generation of diverse libraries of pyrimido[4,5-d]pyrimidine analogs. By leveraging the reactivity of chloropyrimidines through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can readily access a wide array of functionalized building blocks. The subsequent cyclization to form the fused pyrimidine ring offers further opportunities for diversification.
The continued exploration of novel synthetic methodologies, including the development of more efficient and regioselective reactions, will undoubtedly expand the accessible chemical space of pyrimido[4,5-d]pyrimidines. This, in turn, will fuel the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the advancement of medicine.
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Green Chemistry Approaches to Pyrimidine Synthesis: Application Notes and Protocols
Introduction: The Imperative for Greener Pyrimidine Synthesis
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Traditional methods for synthesizing these vital compounds, however, often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, posing significant environmental and safety challenges.[1] Green chemistry offers a transformative framework for chemical synthesis, emphasizing the design of products and processes that minimize the use and generation of hazardous substances.[2] This guide provides an in-depth exploration of contemporary green chemistry methodologies for pyrimidine synthesis, complete with detailed protocols and the scientific rationale underpinning these sustainable approaches. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to implement more efficient, safer, and environmentally benign synthetic strategies.
Core Principles of Green Pyrimidine Synthesis
The green synthesis of pyrimidines is guided by several key principles aimed at reducing the environmental footprint of chemical manufacturing. These include:
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Atom Economy and Multicomponent Reactions (MCRs): MCRs are powerful tools in green chemistry, allowing the synthesis of complex molecules from three or more reactants in a single step.[1][3] This approach maximizes atom economy, minimizes waste, and simplifies reaction procedures.[3]
-
Alternative Energy Sources: Microwave irradiation and ultrasonication offer efficient alternatives to conventional heating methods.[1][4] These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[4][5]
-
Benign Solvents and Solvent-Free Reactions: The use of hazardous organic solvents is a major contributor to chemical waste.[6] Green approaches prioritize the use of safer solvents like water or ethanol, or eliminate the need for a solvent altogether.[6][7][8]
-
Green Catalysis: The development and application of non-toxic, recyclable catalysts are central to sustainable synthesis.[9] This includes the use of solid acid catalysts, biocatalysts, and other environmentally friendly alternatives.
The following sections will delve into specific applications of these principles, providing detailed protocols and insights into their practical implementation.
Section 1: Multicomponent Reactions (MCRs) for Efficient Pyrimidine Synthesis
Multicomponent reactions (MCRs) epitomize the principles of green chemistry by combining multiple starting materials in a one-pot synthesis to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources.[1][3]
The Biginelli Reaction: A Classic MCR for Dihydropyrimidinone Synthesis
The Biginelli reaction is a well-established one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[2][10] Green modifications of this reaction focus on the use of eco-friendly catalysts and solvent-free conditions.
This protocol details a rapid and efficient synthesis of DHPMs using microwave irradiation under solvent-free conditions, a method that significantly reduces reaction times and often improves yields compared to conventional heating.[2]
Workflow for Microwave-Assisted Biginelli Reaction
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Benzyloxy)-4-chloropyrimidine
Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-4-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common issues, and answer frequently asked questions to improve the yield and purity of this critical intermediate.
Introduction
5-(Benzyloxy)-4-chloropyrimidine is a key building block in the synthesis of a variety of biologically active molecules. The most common route to its synthesis involves the chlorination of 5-(benzyloxy)pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction can be plagued by issues such as low yields, incomplete conversion, and difficult purification. This guide provides a comprehensive resource to navigate these challenges, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of 5-(Benzyloxy)-4-chloropyrimidine in a question-and-answer format.
Issue 1: Low to No Yield of the Desired Product
-
Question: I am getting a very low yield, or in some cases, no 5-(Benzyloxy)-4-chloropyrimidine at all. What are the likely causes?
-
Answer: Low or no yield is a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Reaction Temperature: The chlorination of hydroxypyrimidines with POCl₃ is highly temperature-dependent.[1] Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material and product. It is recommended to maintain a reaction temperature between 100-115 °C.[1]
-
Inactive Chlorinating Agent: Phosphorus oxychloride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle of POCl₃. In some cases, the addition of a small amount of phosphorus pentachloride (PCl₅) can enhance the reactivity of POCl₃.[2][3]
-
Insufficient Reaction Time: While prolonged reaction times at high temperatures can lead to degradation, insufficient time will result in incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
Presence of Water: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any water present will react with POCl₃, reducing its effectiveness.
-
Issue 2: Formation of a Significant Amount of Byproducts
-
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions?
-
Answer: The formation of byproducts is a common challenge that directly impacts both yield and purity.
-
Hydrolysis of the Product: 5-(Benzyloxy)-4-chloropyrimidine is susceptible to hydrolysis back to the starting material, 5-(benzyloxy)pyrimidin-4(3H)-one, especially during the workup phase if the pH is not carefully controlled.[1]
-
De-benzylation: Although less common under these specific conditions, cleavage of the benzyl ether is a potential side reaction, especially if acidic conditions are too harsh or the reaction temperature is excessively high for a prolonged period.
-
Phosphorylation of the Starting Material: Incomplete reaction can lead to the formation of phosphorylated intermediates that are difficult to convert to the desired product and can complicate purification.[4]
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling to isolate a pure sample of 5-(Benzyloxy)-4-chloropyrimidine from the crude reaction mixture. What are the best practices for purification?
-
Answer: Effective purification is critical to obtaining a high-quality final product.
-
Inadequate Quenching: The quenching of excess POCl₃ is a highly exothermic process. If not done carefully by slowly adding the reaction mixture to ice-water, localized heating can lead to product degradation.[5]
-
Improper Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of the product. The pH of the aqueous layer should be carefully adjusted to be neutral or slightly basic before extraction to prevent hydrolysis of the product.
-
Suboptimal Chromatography Conditions: If column chromatography is used for purification, selecting the right solvent system is crucial. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in this reaction, and is it always necessary?
A1: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, is often recommended to improve the yield of the chlorination reaction.[1] The base acts as a scavenger for the HCl generated during the reaction, which can otherwise lead to side reactions and a decrease in the reaction rate. While the reaction can proceed without a base, the yields are typically lower.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase, such as a 1:1 mixture of hexanes and ethyl acetate. The starting material, 5-(benzyloxy)pyrimidin-4(3H)-one, is significantly more polar than the product, 5-(Benzyloxy)-4-chloropyrimidine. The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Q3: What are the key safety precautions to consider when working with phosphorus oxychloride?
A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. The quenching of the reaction should be performed slowly and carefully in an ice bath to control the exothermic reaction.
Optimized Experimental Protocol
This protocol is designed to provide a reliable and high-yielding synthesis of 5-(Benzyloxy)-4-chloropyrimidine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-(Benzyloxy)pyrimidin-4(3H)-one | 216.22 | 5.0 g | 0.023 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 20 mL | 0.215 | 9.3 |
| N,N-Diethylaniline | 149.23 | 4.1 mL | 0.028 | 1.2 |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(benzyloxy)pyrimidin-4(3H)-one (5.0 g, 0.023 mol).
-
Reagent Addition: To the flask, add phosphorus oxychloride (20 mL, 0.215 mol) and N,N-diethylaniline (4.1 mL, 0.028 mol).
-
Reaction: Heat the reaction mixture to 110 °C and stir at this temperature for 3 hours. Monitor the reaction progress by TLC (1:1 hexanes:ethyl acetate).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water.
-
Workup - Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[7]
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of chlorination of 5-(benzyloxy)pyrimidin-4(3H)-one.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
References
-
da Silva, F. C., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(15), 4635. Available at: [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-137. Available at: [Link]
-
Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. Available at: [Link]
- Rao, S. V., et al. (2012). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. International Journal of Pharmaceutical Sciences and Research, 3(11), 4345-4348.
-
Karimi-Chahartash, M., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(28), 16531-16537. Available at: [Link]
- Reddy, B. R., et al. (2011). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. EP2426105A1.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Learn Chemistry.
- Novi AMS. (n.d.).
- Ashenhurst, J. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
- Lulinski, P., et al. (2004).
- Rieber, N., et al. (1996).
- ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5.
- Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?
- Al-Ayed, A. S., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Chemistry, 2018, 8542312.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Ghorbani-Vaghei, R., et al. (2022). Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst.
- Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
- Babu, K., & Deepa, N. (2017). Synthesis, Spectral Characterization and Antibacterial Activities of Pyrimidine Heterocycles Derived from Schiff Base Incorporated Chalcone. Journal of Chemical and Pharmaceutical Research, 9(11), 122-124.
- ResearchGate. (2025).
- CN104761505A - Preparation method for chloropyrimidine compound - Google P
- Figshare. (n.d.).
- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Corpus Publishers. (2023).
- Indian Journal of Pharmaceutical Education and Research. (2019).
- Washington State Department of Health. (2020).
- PubMed Central. (n.d.). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn.
- AstralPool Australia. (n.d.).
- CN113912550A - Method for preparing 2,4,5-trichloropyrimidine - Google P
- Justia Patents. (n.d.).
- ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
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- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Nucleophilic Substitution of Dichloropyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving dichloropyrimidine cores. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine functionalization. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to help you achieve your desired synthetic outcomes with confidence.
Troubleshooting Guide: Common Side Reactions & Solutions
This section directly addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Question 1: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve the regioselectivity for the C4 position?
Underlying Cause:
The nucleophilic substitution on an unsubstituted 2,4-dichloropyrimidine ring generally favors the C4 position.[1][2][3][4] This preference is primarily due to electronic factors. The C4 position is para to the N1 nitrogen and ortho to the N3 nitrogen, while the C2 position is ortho to both. The Meisenheimer intermediate formed upon nucleophilic attack at C4 is more stabilized through resonance, as the negative charge can be delocalized onto both ring nitrogens more effectively. Frontier molecular orbital theory also supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack.[2]
However, achieving perfect selectivity can be challenging, and contamination with the C2 isomer is a common issue. This can be exacerbated by certain reaction conditions or nucleophiles.
Troubleshooting & Optimization:
-
Reaction Temperature: Elevated temperatures can sometimes lead to a decrease in selectivity. If you are observing a mixture of isomers, consider running the reaction at a lower temperature for a longer period.
-
Choice of Base and Solvent: The reaction environment plays a crucial role. For many SNAr reactions, a combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF, DMSO, or acetonitrile is a good starting point. The choice of base can influence the nucleophilicity of your reagent and the overall reaction kinetics, which in turn can affect selectivity.[5]
-
Steric Hindrance: If your nucleophile is sterically bulky, it may favor attack at the more accessible C4 position. Conversely, a very small nucleophile might show less selectivity.
-
Palladium-Catalyzed Cross-Coupling Considerations: In the case of Suzuki or other cross-coupling reactions, ligand choice is paramount for controlling regioselectivity. For instance, using sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr can significantly favor coupling at the C4 position.[6][7] In some cases, ligand-free conditions, such as Jeffery conditions, have been shown to provide excellent C4 selectivity in Suzuki couplings.[6][7]
Question 2: I need to synthesize the C2-substituted pyrimidine. How can I reverse the "natural" C4 selectivity?
Underlying Cause:
While C4 substitution is the general rule, there are specific circumstances where C2 selectivity can be achieved. This "unconventional" selectivity is often the result of overriding the inherent electronic preference through strategic substrate design or reaction engineering.[1][3][4]
Troubleshooting & Optimization:
-
Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Placing a strong electron-donating group (e.g., -NH₂, -OR) at the C6 position can electronically favor nucleophilic attack at C2.[3][4] Conversely, an electron-withdrawing group at the C5 position generally enhances the inherent C4 selectivity.[8][9]
-
Nucleophile-Directed Selectivity: Certain nucleophiles exhibit a preference for the C2 position. For example, the use of tertiary amines as nucleophiles in reactions with 2,4-dichloro-5-nitropyrimidine has been shown to give excellent C2 selectivity.[8][9] This is followed by an in situ N-dealkylation to yield the secondary amine product. Similarly, reactions with specific alkoxides and formamide anions on 2-MeSO₂-4-chloropyrimidine have shown a strong preference for C2 substitution.[10]
-
Catalyst Control in Cross-Coupling: For palladium-catalyzed reactions, specific ligand and catalyst systems have been developed to favor C2 substitution. For instance, in C-S coupling reactions, a catalyst system has been discovered that provides high C2 selectivity, complementing the more common C4-selective methods.[1]
-
Two-Step "C2-then-C4" Approach: An alternative strategy involves first reacting 2,4-dichloropyrimidine with a nucleophile that selectively displaces the C4 chloride. The resulting 2-chloro-4-substituted pyrimidine can then be subjected to a second nucleophilic substitution at the C2 position.[5] A clever variation of this involves introducing a highly activating group at C4 that can be displaced first, followed by substitution at C2, and then a subsequent displacement of the initial group if desired.
Question 3: My reaction is yielding a significant amount of the di-substituted product, but I want to achieve mono-substitution. How can I prevent this over-reaction?
Underlying Cause:
Once the first nucleophilic substitution has occurred, the resulting mono-substituted product still possesses a chlorine atom that can be displaced by another equivalent of the nucleophile. The electronic nature of the newly introduced substituent influences the reactivity of the remaining chlorine. An electron-donating group will generally deactivate the ring towards further substitution, while an electron-withdrawing group will activate it. Over-reaction is more likely if the reaction conditions are harsh or if an excess of the nucleophile is used.
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Use of 1.0 to 1.1 equivalents is a good starting point to favor mono-substitution.
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution. The second substitution often requires more forcing conditions, so lower temperatures can effectively prevent it.
-
Slow Addition of Nucleophile: Adding the nucleophile slowly over a period of time can help to maintain a low concentration of the nucleophile in the reaction mixture, thereby disfavoring the second substitution.
-
Choice of Base: A weaker base may be sufficient to deprotonate your nucleophile for the first substitution without promoting the second.
-
Monitoring the Reaction: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product begin to form.
Question 4: I am observing hydrolysis of my dichloropyrimidine starting material, leading to the formation of chloropyrimidinone byproducts. How can I minimize this?
Underlying Cause:
Dichloropyrimidines are susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures. The resulting hydroxyl group will likely tautomerize to the more stable pyrimidinone. This side reaction consumes your starting material and can complicate purification.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure that your solvent and reagents are dry. Use freshly distilled solvents and dry glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: If possible, use a non-nucleophilic organic base (e.g., DIPEA, DBU) instead of inorganic bases like NaOH or KOH, which introduce water and hydroxide ions. If an inorganic base is necessary, consider using an anhydrous form (e.g., anhydrous K₂CO₃).
-
Solvent Selection: While polar aprotic solvents are common, ensure they are of an anhydrous grade. Avoid using protic solvents like water or alcohols unless the reaction is known to be compatible and fast enough to outcompete hydrolysis.
-
Temperature Control: As with other side reactions, higher temperatures can accelerate the rate of hydrolysis. Maintain the lowest effective temperature for the desired substitution.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens on a pyrimidine ring in SNAr reactions? A1: The general order of reactivity for halogens on a pyrimidine ring towards nucleophilic substitution is typically C4 > C2 > C5.[1] The halogens at the C4 and C2 positions are activated by the adjacent nitrogen atoms, while the C5 position is not.
Q2: Can I perform a sequential, regioselective double functionalization on a 2,4-dichloropyrimidine? A2: Yes, this is a powerful synthetic strategy. Typically, the first substitution is performed at the more reactive C4 position. After isolation of the 2-chloro-4-substituted pyrimidine, a second, different nucleophile can be introduced at the C2 position, often requiring slightly more forcing conditions. One-pot procedures for such sequential functionalizations have also been developed.[6]
Q3: Does the mechanism of nucleophilic substitution on dichloropyrimidines always proceed through a Meisenheimer intermediate? A3: The two-stage addition-elimination mechanism involving a Meisenheimer intermediate is the most commonly accepted pathway for activated SNAr reactions.[11] Evidence for this includes the isolation of such intermediates in some systems. However, there is growing recognition of concerted SNAr (cSNAr) mechanisms, particularly for less activated systems, where bond formation and bond breaking occur in a single transition state.[11] For most practical purposes in dichloropyrimidine chemistry, the Meisenheimer model is a useful framework for predicting reactivity.
Data & Protocols
Table 1: Influence of Substituents on Regioselectivity of SNAr on 2,4-Dichloropyrimidines
| Substituent Position | Substituent Type | Effect on C4 Reactivity | Effect on C2 Reactivity | Typical Outcome |
| C5 | Electron-Withdrawing (e.g., -NO₂, -CN) | Strongly Activated | Minimally Affected | Highly C4-selective[8][9] |
| C5 | Electron-Donating (e.g., -NH₂, -OR) | Deactivated | Deactivated | Reduced reactivity, C4 still favored |
| C6 | Electron-Withdrawing (e.g., -CF₃) | Activated | Activated | C4-selectivity generally maintained |
| C6 | Electron-Donating (e.g., -NH₂, -OR) | Deactivated | Activated | C2-selectivity is enhanced or becomes the major pathway[3][4] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq.), the desired amine nucleophile (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent: Add anhydrous dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.2 M.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be gently increased to 40-60 °C.
-
Work-up: Upon completion (typically when the starting material is no longer visible by TLC), pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 4-amino-2-chloropyrimidine product.
Visualizations
Factors Influencing Regioselectivity
Caption: Decision workflow for regioselectivity.
Reaction Coordinate Diagram for C2 vs. C4 Attack
Caption: C4 attack has a lower activation energy.
References
-
Cee, V. J., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 23(15), 5889-5893. [Link]
-
Gagnon, D., et al. (2021). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. The Journal of Organic Chemistry, 86(17), 11645-11656. [Link]
-
orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Pudlo, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(40), 14074-14088. [Link]
-
Pudlo, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Cee, V. J., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11(1), 350-357. [Link]
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- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of Chloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this powerful C-C bond-forming reaction. The electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond present unique challenges that require careful consideration of catalysts, ligands, and reaction conditions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Fundamental Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for rational troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is often the rate-limiting step for less reactive aryl chlorides.[1]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[1][2]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biarylpyrimidine and regenerating the active Pd(0) catalyst.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Low or No Conversion of the Starting Chloropyrimidine
Q: I am seeing primarily unreacted chloropyrimidine in my reaction mixture. What are the likely causes and how can I improve the conversion?
A: Low conversion in the Suzuki coupling of chloropyrimidines often points to a sluggish oxidative addition step. The C-Cl bond is stronger and less reactive than C-Br or C-I bonds. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection:
-
The Problem: Standard catalysts like Pd(PPh₃)₄ may not be active enough for the demanding oxidative addition to a chloropyrimidine.[3] Pd(II) precatalysts require in situ reduction to the active Pd(0) species, which can be inefficient.[3]
-
The Solution: Employ catalyst systems known for their high activity with aryl chlorides. This typically involves using bulky and electron-rich phosphine ligands. These ligands stabilize the monoligated palladium species, which is highly reactive in oxidative addition.[4] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or dialkylbiaryl phosphines (e.g., XPhos, SPhos).[4][5] N-heterocyclic carbenes (NHCs) are also excellent ligands for activating aryl chlorides.[2][6]
-
-
Reaction Temperature:
-
The Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier for oxidative addition.
-
The Solution: Increase the reaction temperature. For many chloropyrimidine couplings, temperatures around 100°C are effective.[3] The use of microwave irradiation can significantly accelerate the reaction, often allowing for shorter reaction times and improved yields even at lower catalyst loadings.[3]
-
-
Choice of Base:
-
The Problem: The base plays a critical role in the transmetalation step, but an inappropriate base can hinder the reaction.
-
The Solution: Stronger bases are often required. While K₂CO₃ can be effective, consider using K₃PO₄.[7] The choice of base can be solvent-dependent, so it's a key parameter to screen.
-
-
Solvent System:
-
The Problem: The solvent influences catalyst solubility, stability, and the rate of the catalytic steps.
-
The Solution: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are commonly used.[7][8] Often, a mixture of an organic solvent with water (e.g., 1,4-dioxane/H₂O) can be beneficial as water can aid in the dissolution of the base and facilitate the transmetalation step.[3][9]
-
Experimental Protocol: Screening for Improved Conversion
-
Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon), add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Solvent and Reaction: Add the degassed solvent, followed by the catalyst/ligand mixture. Heat the reaction to the desired temperature (e.g., 100°C) and monitor by TLC or LC-MS.
Issue 2: Formation of Significant Side Products (Homocoupling and Protodeboronation)
Q: My reaction is producing significant amounts of homocoupled boronic acid (R-R) and/or the protodeboronated arene (R-H). How can I suppress these side reactions?
A: The formation of these side products indicates issues with the timing and efficiency of the catalytic cycle.
-
Protodeboronation (Boronic Acid Decomposition):
-
The Cause: This occurs when the boronic acid reacts with water or other protic species in the reaction mixture, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and prolonged reaction times.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry and the reaction is run under a dry, inert atmosphere.
-
Careful Base Selection: Some bases can accelerate decomposition. If protodeboronation is a major issue, consider using a milder base like KF.[2]
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding acids.
-
Minimize Reaction Time: Higher catalyst loadings or the use of microwave irradiation can shorten reaction times, giving the boronic acid less time to decompose.[3]
-
-
-
Homocoupling of Boronic Acid:
-
The Cause: This side reaction can be palladium-catalyzed or can occur in the presence of oxygen.
-
Mitigation Strategies:
-
Thorough Degassing: Rigorously degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere to minimize oxygen levels.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.3 equivalents) is common, but a large excess can lead to more homocoupling.
-
Optimize Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different phosphine ligands is advisable.
-
-
Issue 3: Poor Regioselectivity with Dichloropyrimidines
Q: I am using a dichloropyrimidine (e.g., 2,4-dichloropyrimidine) and getting a mixture of mono-substituted products. How can I control the regioselectivity?
A: For dichloropyrimidines, the inherent electronic properties of the ring dictate the relative reactivity of the chlorine atoms.
-
The General Rule: In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards oxidative addition than the C2 position.[3] This is due to the electronic influence of the ring nitrogens, making the C4-Cl bond more susceptible to palladium insertion. Therefore, mono-substitution typically occurs selectively at the C4 position.
-
Achieving C4 Selectivity:
-
Stoichiometry Control: Use of approximately one equivalent of the boronic acid will favor mono-substitution at the more reactive C4 position.
-
Milder Conditions: Running the reaction at a lower temperature can enhance the kinetic preference for the C4 position.
-
-
Achieving C2 Selectivity or Disubstitution:
-
Sequential Coupling: The most reliable method is a two-step process. First, perform a selective coupling at the C4 position. Then, after isolation, subject the resulting 2-chloro-4-arylpyrimidine to a second Suzuki coupling under more forcing conditions (higher temperature, more active catalyst) to substitute the C2 position.
-
Steric Influence: In some cases, if a bulky substituent is present at the C5 position, it can sterically hinder the C4 position, potentially favoring substitution at C2. However, this is substrate-dependent.[3]
-
| Parameter | Condition for C4-Selectivity | Condition for Disubstitution |
| Boronic Acid Equiv. | 1.0 - 1.2 | > 2.2 |
| Temperature | Lower (e.g., 80-100°C) | Higher (e.g., >100°C or microwave) |
| Catalyst Loading | Standard (e.g., 1-2 mol%) | Potentially higher for the second coupling |
| Reaction Time | Monitor for consumption of starting material | Longer reaction time |
Recommended Starting Conditions for Chloropyrimidine Suzuki Coupling
For researchers beginning their optimization, the following table provides a robust set of starting conditions based on literature precedent.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Air-stable Pd(II) or Pd(0) precursors. |
| Ligand | P(t-Bu)₃ or XPhos | Bulky, electron-rich ligands to promote oxidative addition of the C-Cl bond.[5][10] |
| Pd:Ligand Ratio | 1:2 to 1:4 | Ensures sufficient ligand is present to form the active catalytic species. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are possible with highly active systems or microwave heating.[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | Effective bases for facilitating transmetalation.[7][11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | Good balance of solubility and reactivity. Water can be beneficial.[3] |
| Temperature | 100°C or 15 min at 100°C (Microwave) | Provides sufficient energy for C-Cl bond activation.[3] |
References
-
Alenčic, A., et al. (2011). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available at: [Link]
-
Mori, K., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Jones, C. R., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. Available at: [Link]
-
Reddit. (n.d.). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Singh, R. P., et al. (2004). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (n.d.). What is the proper way to set up a suzuki coupling? r/chemistry. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Reddit. (n.d.). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Preventing dehalogenation in palladium-catalyzed pyrimidine reactions
Technical Support Center: Palladium-Catalyzed Pyrimidine Reactions
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Pyrimidine Reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide focuses on a particularly persistent issue: dehalogenation in palladium-catalyzed cross-coupling reactions involving pyrimidine scaffolds. We will explore the underlying causes and provide actionable troubleshooting strategies to enhance your reaction yields and purity.
Understanding the Challenge: The "What" and "Why" of Dehalogenation
Dehalogenation, specifically hydrodehalogenation, is a frequent and undesirable side reaction in palladium-catalyzed cross-coupling chemistry.[1][2] Instead of the intended carbon-carbon or carbon-nitrogen bond formation, the halogen substituent on your pyrimidine ring is replaced by a hydrogen atom.[1][2] This not only consumes your starting material and reduces the yield of your desired product but also introduces a significant purification challenge.[1][2]
This side reaction is especially prevalent when dealing with electron-deficient heterocyclic systems like pyrimidines, and can be exacerbated by highly active catalyst systems.[2] The core of the problem lies in the formation of a palladium-hydride species, which can arise from various sources within your reaction mixture, including the solvent, base, or even trace amounts of water.[1][2]
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when encountering dehalogenation in their palladium-catalyzed pyrimidine reactions.
Q1: What is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation, or hydrodehalogenation, is a side reaction where the halogen atom (Cl, Br, I) on your pyrimidine starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired and often difficult-to-separate byproduct.[2]
Q2: Why is my pyrimidine substrate particularly susceptible to dehalogenation?
A2: Pyrimidines are electron-deficient heterocycles. This electronic nature can influence the stability of the palladium intermediates in the catalytic cycle, sometimes making the dehalogenation pathway more competitive with the desired cross-coupling reaction.
Q3: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling of a chloropyrimidine. What are the most likely culprits?
A3: Several factors could be at play. The primary cause is often a competition between the desired transmetalation step and a reductive pathway involving a palladium-hydride species.[1] Key areas to investigate are your choices of ligand, base, and solvent, as these can all be sources of hydrides or influence the relative rates of the desired and undesired reaction pathways.[1]
Q4: Can the choice of palladium precursor influence the extent of dehalogenation?
A4: Yes, the palladium precursor can play a role. Precursors that are more readily reduced to the active Pd(0) species can sometimes lead to higher concentrations of highly active catalysts that may be less selective and more prone to side reactions like dehalogenation.
Q5: Is dehalogenation more common with certain types of cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig)?
A5: While dehalogenation can occur in various palladium-catalyzed reactions, its prevalence can be influenced by the specific reaction conditions. For instance, in Buchwald-Hartwig aminations, the choice of base is critical and certain bases can promote dehalogenation.[3][4] Similarly, in Suzuki-Miyaura couplings, the reaction is sensitive to the base, solvent, and ligand combination.[1]
In-Depth Troubleshooting Guides
When simple tweaks aren't enough, a more systematic approach is necessary. This section provides a structured guide to diagnosing and solving dehalogenation issues in your reactions.
Troubleshooting Dehalogenation in Suzuki-Miyaura Coupling of Halopyrimidines
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the delicate balance of the catalytic cycle can be disrupted, leading to dehalogenation.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| High levels of dehalogenated pyrimidine byproduct | 1. Inappropriate Ligand Choice: The phosphine ligand is crucial in stabilizing the palladium center and modulating its reactivity. Some ligands may favor the formation of palladium-hydride species or not accelerate the desired reductive elimination sufficiently.[1] | Ligand Screening: Experiment with a variety of phosphine ligands. Bulky, electron-rich ligands often promote the desired reductive elimination of the coupled product over dehalogenation.[1] Consider ligands like SPhos or other dialkylbiaryl phosphines which have shown broad applicability and high efficiency in cross-coupling reactions.[5] |
| 2. Base-Induced Decomposition or Hydride Formation: The base can be a source of hydrides, or its strength can influence side reactions.[1][6] Strong bases with β-hydrogens can be particularly problematic.[6] | Base Optimization: Switch to a weaker or non-nucleophilic base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) are often a good starting point. If a stronger base is required, consider using a base without β-hydrogens, such as potassium tert-butoxide, but be mindful of its reactivity.[7][8] | |
| 3. Solvent as a Hydride Source: Alcoholic solvents can be oxidized by the palladium complex to generate hydride species.[1] Aprotic polar solvents like DMF have also been implicated in promoting dehalogenation.[2] | Solvent Selection: Replace alcoholic solvents with anhydrous aprotic solvents like toluene, dioxane, or THF.[1][9] The choice of solvent can significantly impact reaction rates and selectivity.[10] | |
| 4. Presence of Water: Trace amounts of water in the reaction can act as a proton source, contributing to the hydrodehalogenation pathway. | Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| 5. High Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of dehalogenation relative to the desired coupling.[2] | Temperature Optimization: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately suppress the dehalogenation side reaction. |
Troubleshooting Dehalogenation in Buchwald-Hartwig Amination of Halopyrimidines
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. However, the reaction is sensitive to conditions that can favor dehalogenation.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Significant formation of dehalogenated pyrimidine | 1. Inappropriate Base/Ligand Combination: The interplay between the base and the ligand is critical. A strong base can deprotonate other species in the reaction mixture, leading to hydride formation. | Systematic Screening: Screen different combinations of bases and ligands. For example, using a bulky biarylphosphine ligand with a weaker base like Cs₂CO₃ might be effective. For challenging substrates, a stronger base like LiHMDS might be necessary, but care must be taken to control the reaction conditions.[11] |
| 2. β-Hydride Elimination from the Amine: If the amine coupling partner has β-hydrogens, a side reaction involving β-hydride elimination from the palladium-amido intermediate can occur, leading to the dehalogenated arene.[4] | Ligand Modification: Employing bulky ligands can sterically hinder the conformation required for β-hydride elimination, thus favoring the desired reductive elimination pathway. | |
| 3. Solvent Effects: As with Suzuki couplings, the solvent can play a significant role in promoting or suppressing dehalogenation. | Solvent Choice: Aprotic, non-polar solvents like toluene are often a good first choice. Ethereal solvents like THF or dioxane can also be effective. Avoid protic solvents unless the specific catalytic system is designed for them. | |
| 4. Catalyst Decomposition: At elevated temperatures, some palladium catalysts can decompose to form palladium black, which can have different catalytic activity and may promote dehalogenation. | Lower Temperature/Shorter Reaction Time: If possible, run the reaction at a lower temperature for a longer duration. Alternatively, a more active catalyst system that allows for shorter reaction times at lower temperatures could be beneficial. |
Visualizing the Pathways: Catalytic Cycles and Troubleshooting
To better understand the competition between the desired cross-coupling and the undesired dehalogenation, we can visualize the catalytic cycles.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
This diagram illustrates the point at which the desired cross-coupling pathway and the undesired dehalogenation pathway diverge. After the initial oxidative addition of the halopyrimidine to the Pd(0) catalyst, the resulting Pd(II) complex can either undergo transmetalation with the coupling partner or react with a hydride source, leading to the dehalogenated byproduct.
A Logical Workflow for Troubleshooting Dehalogenation
When faced with a dehalogenation issue, a structured approach to problem-solving is most effective.
Sources
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- 6. researchgate.net [researchgate.net]
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- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Multi-step Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in their multi-step synthetic routes. Here, we will delve into the intricacies of common pyrimidine synthesis methodologies, focusing on the Biginelli and Pinner reactions, to provide you with actionable troubleshooting strategies and in-depth technical insights. Our goal is to empower you to diagnose and resolve issues in your experimental work, leading to improved efficiency and higher yields.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during pyrimidine synthesis, providing quick and accessible answers to get you started on your troubleshooting journey.
Biginelli Reaction FAQs
Q1: My Biginelli reaction is giving a very low yield (<40%). What are the most likely causes?
A: Low yields in the classical Biginelli reaction are a frequent challenge. The primary culprits often include:
-
Suboptimal Catalyst: Traditional Brønsted acid catalysts like HCl may not be efficient for all substrates.
-
Competing Side Reactions: The most common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes your starting materials. Another significant byproduct can be the Hantzsch-type 1,4-dihydropyridine.
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered starting materials.
-
Poor Reaction Conditions: Inappropriate solvent choice, temperature, or reaction time can significantly hinder the reaction rate and promote the formation of byproducts.
Q2: I've isolated a major byproduct in my Biginelli reaction that is fluorescent. What is it and how can I avoid it?
A: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.
To mitigate the formation of this DHP byproduct:
-
Control the Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis or Brønsted acids may be beneficial.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition into ammonia.
Q3: My crude Biginelli product is difficult to purify. What are the likely impurities?
A: Besides the Hantzsch DHP, the Knoevenagel condensation product is a major impurity. This adduct forms from the reaction of the aldehyde and the β-ketoester. Additionally, unreacted starting materials and open-chain intermediates can complicate purification. In some cases, N-acylureas can also form as byproducts.
Pinner Reaction FAQs
Q1: My Pinner synthesis for pyrimidines is failing or giving very low yields. What are the most critical parameters to control?
A: The Pinner reaction is highly sensitive to the reaction conditions. The most critical parameters to control are:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is extremely susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[1]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[2]
-
Purity of Reagents: The purity of the nitrile, alcohol, and amidine is crucial for preventing unwanted side reactions.
Q2: I suspect hydrolysis of my Pinner salt intermediate. What are the signs and how can I prevent it?
A: The primary sign of Pinner salt hydrolysis is the formation of an ester byproduct, which can be identified by techniques like NMR and Mass Spectrometry. To prevent hydrolysis, you must maintain strictly anhydrous conditions throughout the reaction. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, which helps ensure anhydrous acidic conditions.[3]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for troubleshooting low yields in the Biginelli and Pinner reactions.
Troubleshooting the Biginelli Reaction
Low yields in the Biginelli reaction can often be traced back to one of several key areas. The following guide will help you systematically diagnose and address the issue.
Problem 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials in your reaction mixture, consider the following:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inefficiency | The chosen catalyst may not be active enough or suitable for your specific substrates. | 1. Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, check the concentration. 2. Screen Different Catalysts: A wide range of catalysts have been reported for the Biginelli reaction, including Lewis acids (e.g., Yb(OTf)₃, InCl₃), Brønsted acids, and heterogeneous catalysts.[3][4] A comparison of different catalysts may reveal a more effective option for your system. |
| Suboptimal Reaction Conditions | The temperature, reaction time, or solvent may not be ideal for your specific reactants. | 1. Optimize Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time or a moderate increase in temperature to proceed to completion. 2. Solvent Selection: While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[4] |
| Purity of Reactants | Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. | 1. Purify Starting Materials: Ensure all starting materials are of high purity. Aldehydes, in particular, can oxidize over time. |
Problem 2: Formation of a Major Byproduct
If you isolate a significant amount of a byproduct instead of your desired dihydropyrimidinone (DHPM), identification is key.
| Common Byproduct | Identification | Mitigation Strategies |
| Hantzsch 1,4-Dihydropyridine (DHP) | Often fluorescent. Can be characterized by 1H NMR, which will show characteristic signals for the dihydropyridine ring, and mass spectrometry. | 1. Lower Reaction Temperature: This is the most effective way to disfavor the Hantzsch pathway. 2. Optimize Catalyst: Some catalysts may selectively promote the Biginelli reaction over the Hantzsch. |
| Knoevenagel Condensation Product | This byproduct results from the condensation of the aldehyde and the β-ketoester. It can be identified by the absence of the urea moiety in its NMR and mass spectra.[1] | 1. Change the Order of Addition: Pre-forming an intermediate by reacting the aldehyde and urea first before adding the β-ketoester can sometimes minimize Knoevenagel condensation. 2. Use a More Active Catalyst for the Biginelli Pathway: A catalyst that accelerates the initial condensation of the aldehyde and urea can outcompete the Knoevenagel reaction. |
Troubleshooting Workflow for the Biginelli Reaction
Caption: Troubleshooting workflow for low yields in the Biginelli reaction.
Troubleshooting the Pinner Reaction
The Pinner reaction's sensitivity to reaction conditions requires careful attention to detail. This guide will help you navigate its challenges.
Problem 1: Low or No Product Formation
If your Pinner reaction is not proceeding as expected, consider the following critical factors:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Water | The Pinner salt intermediate is highly moisture-sensitive and will hydrolyze to an ester, preventing pyrimidine formation.[3] | 1. Ensure Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at >125°C for at least 24 hours before use.[5] Assemble the reaction setup while hot under a stream of inert gas (N₂ or Ar). 2. Use Dry HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through the reaction mixture to generate the Pinner salt in situ under anhydrous conditions.[3] |
| Amidine Quality | Amidines can be hygroscopic and may hydrolyze or degrade over time. | 1. Use Freshly Prepared or Purified Amidine: Prepare the amidine hydrochloride fresh or purify it before use. Store it in a desiccator. |
| Thermal Instability of Pinner Salt | The Pinner salt intermediate can be thermally unstable and may decompose at higher temperatures.[2] | 1. Maintain Low Temperatures: Run the reaction at low temperatures (e.g., 0°C or below) to prevent the decomposition of the Pinner salt. |
Problem 2: Formation of Ester or Amide Byproducts
The formation of byproducts in the Pinner reaction is a clear indication of suboptimal reaction conditions.
| Byproduct | Identification | Mitigation Strategies |
| Ester | The ester will have a characteristic C=O stretch in the IR spectrum and can be readily identified by 1H and 13C NMR, as well as mass spectrometry. | This is a direct result of hydrolysis of the Pinner salt . Follow the rigorous anhydrous procedures outlined in "Problem 1" to prevent its formation. |
| N-alkyl amide | This can form from the rearrangement of the Pinner salt, especially at elevated temperatures. It can be identified by its characteristic amide signals in NMR and IR spectroscopy. | Strict temperature control is crucial. Maintain low temperatures throughout the reaction to minimize this side reaction.[2] |
Experimental Workflow for Ensuring Anhydrous Conditions
Caption: Workflow for setting up a reaction under anhydrous conditions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and analytical techniques relevant to troubleshooting pyrimidine synthesis.
Protocol 1: Monitoring a Biginelli Reaction by Thin-Layer Chromatography (TLC)
Objective: To monitor the consumption of starting materials and the formation of the product over time.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, typically in a 3:7 ratio)[6]
-
UV lamp (254 nm)
-
Visualization agent (e.g., potassium permanganate stain)
Procedure:
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark spots for the starting materials, a co-spot, and the reaction mixture at different time points.
-
Spot the Plate:
-
Lane 1 (Aldehyde): Spot a dilute solution of the starting aldehyde.
-
Lane 2 (β-ketoester): Spot a dilute solution of the starting β-ketoester.
-
Lane 3 (Co-spot): Spot a mixture of the aldehyde and β-ketoester.
-
Lane 4 (t=0): Take a small aliquot of the reaction mixture immediately after all reagents are mixed and spot it.
-
Subsequent Lanes (t=x): At regular intervals (e.g., every 30 minutes), take small aliquots of the reaction mixture and spot them on the plate.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain like potassium permanganate for further visualization.[7]
-
Analyze the Results: Compare the spots of the reaction mixture at different time points to the starting material spots. The disappearance of the starting material spots and the appearance of a new spot (the product) indicate the progress of the reaction.
Protocol 2: Purification of a Dihydropyrimidinone (DHPM) by Recrystallization
Objective: To purify the crude DHPM product obtained from a Biginelli reaction.
Materials:
-
Crude DHPM product
-
Recrystallization solvent (e.g., ethanol, or a mixture of ethanol and water)[8]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a Solvent: Select a solvent in which the DHPM is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a common choice for DHPMs.
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and then dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Objective: To separate the desired pyrimidine product from byproducts and unreacted starting materials.
Materials:
-
Crude reaction mixture
-
Silica gel
-
Glass column
-
Eluent (a solvent system determined by TLC analysis)
-
Collection tubes
Procedure:
-
Select the Solvent System: Based on your TLC analysis, choose a solvent system that provides good separation between your product and the impurities. A common starting point for pyrimidine derivatives is a mixture of ethyl acetate and hexane.[9]
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the Column: Run the eluent through the column and collect fractions in separate tubes.
-
Analyze the Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative. For difficult separations, a gradient elution, where the polarity of the solvent system is gradually increased, can be employed.[10]
References
-
Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Retrieved from [Link]
- Hong, J., Zheng, F., Wang, X., Ma, M., Yang, Y., Huo, L., Huang, S., & Zheng, C. (2025). Construction of Amidines via palladium-catalyzed three-component reaction of Arylacetylenes, t-Butylisonitrile and O-benzoyl Hydroxylamines. Tetrahedron Letters, 160, 155534.
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4 Solvent Systems, Developing Chambers and Development. (n.d.). ResearchGate. Retrieved from [Link]
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868.
- Bosica, G., Demanuele, K., Padrón, J. M., & Puerta, A. (2023).
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Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Sahota, N., AbuSalim, D. I., Wang, M. L., Brown, C. J., Zhang, Z., El-Baba, T. J., Cook, S. P., & Clemmer, D. E. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(16), 4445–4454.
- Schunack, W., & Rochelmeyer, H. (1968). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- CN100528836C - Purifying method of high-purity amidine hydrochloride. (n.d.). Google Patents.
- An Illustrated Guide to Schlenk Line Techniques. (2023).
- Yadav, S., et al. (2025). Synthesis of Some Biginelli Compounds in Solvent Medium Using a Photochemistry Method.
- Das, B., & Pal, R. (2025). Unprecedented Synthesis of Hantzsch 1,4-Dihydropyridines under Biginelli Reaction Conditions.
- Khan, I., & Ahmad, S. (2019). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 24(15), 2809.
- Schunack, W., & Rochelmeyer, H. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- Sahota, N., AbuSalim, D. I., Wang, M. L., Brown, C. J., Zhang, Z., El-Baba, T. J., Cook, S. P., & Clemmer, D. E. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(16), 4445–4454.
- Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. (1985). PubMed.
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2).
- Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010).
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.
- Popa, A., & Bodoki, E. (2020). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 25(21), 5123.
- Mahato, J., Das, R., Mondal, P., & Saha, T. K. (n.d.). Effect of the catalyst amount on the yields of the model Biginelli reaction.
- Solvothermal Synthesis of Multiple Dihydropyrimidinones
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. (n.d.).
- Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation. (2022, December 22). PubMed Central.
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021, February 3). RSC Publishing.
- 1 H NMR spectra of biginelli products. (n.d.).
- Progress With Low Yields. (n.d.). Reddit.
- How does solvent choice impact flash column chromatography performance?. (2023, January 23). Biotage.
- Chemical/Laboratory Techniques: Schlenk line. (2022, October 14). YouTube.
- Synthesis and characterisation of the amidine complexes trans-[PtCl(NH 3){HN C(NH 2)R} 2]Cl (R = Me, Ph, CH 2Ph) derived from addition of NH 3 to the coordinated nitriles in trans-[PtCl 2(N CR) 2]. (2025, August 9).
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
- Beck, T., & Arney, L. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. JoVE.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2025, October 16).
- Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (n.d.). PubMed Central.
- Guide - Low Yield Troubleshooting. (2018, August 1). PacBio.
- Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (n.d.). MDPI.
- Bosica, G., Demanuele, K., Padrón, J. M., & Puerta, A. (2020).
- Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments. (2025, August 1).
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
- Schunack, W., & Rochelmeyer, H. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
- Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85–138.
- Solid-Supported Hantzsch—Biginelli Reaction for Syntheses of Pyrimidine Derivatives. (2025, August 6).
- Separation of purine and pyrimidine derivatives by thin-layer chrom
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- 10. Purification [chem.rochester.edu]
Technical Support Center: Scalable Synthesis of 5-(Benzyloxy)-4-chloropyrimidine
Welcome to the technical support center for the scalable synthesis of 5-(Benzyloxy)-4-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Here, we provide in-depth, field-proven insights and troubleshooting advice to ensure a robust, safe, and scalable process.
I. Overview of the Synthesis
The most common and industrially viable route to 5-(Benzyloxy)-4-chloropyrimidine is the chlorination of the corresponding 5-benzyloxypyrimidin-4(3H)-one. This reaction is typically achieved using phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-dimethylaniline or pyridine. While seemingly straightforward, this transformation presents several challenges when scaling up, primarily related to the stability of the benzyloxy group, reaction control, and product purification.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 5-(Benzyloxy)-4-chloropyrimidine.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction is sluggish, and I'm observing incomplete conversion of the starting material even after prolonged reaction times. What could be the issue?
Answer:
Incomplete conversion is a frequent challenge in the chlorination of hydroxypyrimidines. Several factors can contribute to this issue:
-
Insufficient Reagent Activity: The quality of phosphorus oxychloride can vary. Older bottles or those that have been exposed to moisture may have reduced activity. It's often beneficial to use a fresh bottle of POCl₃.[1]
-
Inadequate Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is being heated to the appropriate temperature, generally in the range of 100-110 °C.[2]
-
Poor Solubility of Starting Material: 5-Benzyloxypyrimidin-4(3H)-one may have limited solubility in POCl₃ alone. While POCl₃ often serves as both reagent and solvent, in some cases, a co-solvent might be necessary on a lab scale, though solvent-free methods are preferred for scalability.[2][3]
-
Presence of Water: Any moisture in the starting material or glassware will consume POCl₃, reducing its effective concentration and hindering the reaction. Ensure all materials and equipment are thoroughly dried before use.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.
-
Consider a Solvent-Free Approach: For scalable synthesis, a solvent-free approach with an equimolar amount of POCl₃ in a sealed reactor can be highly effective and simplifies work-up.[2][3]
-
Ensure Anhydrous Conditions: Dry the starting material in a vacuum oven before use and flame-dry all glassware.
Question 2: I'm observing a significant amount of a major byproduct that I suspect is 5-hydroxy-4-chloropyrimidine. What is causing this debenzylation, and how can I prevent it?
Answer:
The presence of 5-hydroxy-4-chloropyrimidine indicates the cleavage of the benzyl ether. This is a critical side reaction, as the benzyl protecting group can be labile under the harsh, acidic conditions of the chlorination reaction, especially at elevated temperatures.[4][5]
-
Mechanism of Debenzylation: The acidic environment generated during the reaction can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack or elimination, leading to the formation of toluene and the deprotected pyrimidine.
-
Influence of Temperature and Time: Prolonged reaction times and excessively high temperatures significantly increase the rate of debenzylation.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at the minimum required for complete conversion. Do not overheat. An optimal temperature is typically around 100-110 °C.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the harsh conditions.
-
Use of a Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can scavenge the HCl generated during the reaction, thereby reducing the overall acidity of the reaction mixture and minimizing debenzylation.[2]
Troubleshooting Decision Tree for Debenzylation
Caption: Decision-making process for troubleshooting debenzylation.
Question 3: The work-up of my large-scale reaction is challenging and potentially hazardous due to the quenching of excess POCl₃. What is the safest and most efficient way to handle this?
Answer:
Quenching excess POCl₃ is a critical safety concern in scalable synthesis due to its highly exothermic reaction with water, which can lead to a runaway reaction.[6][7]
-
The Hazard: Rapidly adding water or an aqueous base to a large volume of hot, unreacted POCl₃ can cause violent boiling and release of HCl gas. Incomplete hydrolysis can also lead to the accumulation of metastable intermediates, posing a risk of a delayed exotherm.[6][7]
Recommended Safe Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, allow the reaction mixture to cool to room temperature.
-
Reverse Quench: The safest method is a "reverse quench." Slowly add the cooled reaction mixture to a vigorously stirred vessel containing ice water or a cold aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[6] This ensures that the POCl₃ is always the limiting reagent in the quench mixture.
-
Maintain Low Temperature: Use a jacketed reactor or an ice bath to maintain the temperature of the quenching mixture below 20 °C.
-
Monitor pH: If using a basic quench, monitor the pH to ensure it remains in the desired range.
-
Adequate Ventilation: Perform the quench in a well-ventilated fume hood to handle any HCl gas that may be evolved.
For a more environmentally friendly and safer process, consider a solvent-free approach using an equimolar amount of POCl₃. This significantly reduces the amount of unreacted POCl₃ that needs to be quenched. [2][3]
Question 4: My final product is difficult to purify, and I'm struggling to remove colored impurities and close-running byproducts. What are the best purification strategies for scalable production?
Answer:
Purification is often a bottleneck in scaling up the synthesis of 5-(Benzyloxy)-4-chloropyrimidine. Column chromatography is generally not feasible for large quantities.
-
Common Impurities:
-
Unreacted starting material (5-benzyloxypyrimidin-4(3H)-one)
-
Debenzylated product (5-hydroxy-4-chloropyrimidine)
-
Colored polymeric materials from side reactions.
-
Scalable Purification Methods:
-
Recrystallization: This is often the most effective and scalable method. A suitable solvent system needs to be identified. Common choices include:
-
Ethanol/water mixtures
-
Isopropanol
-
Toluene or other aromatic hydrocarbons
-
Hexanes/ethyl acetate mixtures
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[8]
-
Carbon Treatment: If the crude product is highly colored, a treatment with activated carbon in a suitable solvent before recrystallization can help remove colored impurities.
-
Aqueous Washes: During the work-up, washing the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) can help remove acidic impurities, including the debenzylated product.
| Purification Method | Target Impurities | Scalability |
| Recrystallization | Starting material, byproducts | Excellent |
| Vacuum Distillation | Non-volatile impurities | Good |
| Carbon Treatment | Colored impurities | Excellent |
| Aqueous Base Wash | Acidic impurities | Excellent |
III. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis, and how is it prepared?
A1: The standard starting material is 5-benzyloxypyrimidin-4(3H)-one. This can be synthesized from commercially available 2,4-dihydroxy-5-benzyloxypyrimidine through various methods, often involving a selective reduction or modification of one of the hydroxyl groups. The purity of this starting material is crucial for a clean chlorination reaction.
Q2: Are there alternative chlorinating agents to POCl₃?
A2: While POCl₃ is the most common and cost-effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst, or a mixture of POCl₃ and PCl₅ have been used for the chlorination of hydroxypyrimidines.[1][9] However, for large-scale production, POCl₃ remains the reagent of choice due to its reactivity and cost.
Q3: How can I monitor the progress of the reaction effectively?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is the preferred method for quantitative analysis of the reaction progress and for identifying the formation of byproducts.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is typically run at high temperatures. Use a well-controlled heating mantle and a condenser to prevent the loss of volatile reagents.
-
The quenching process is highly exothermic. Follow the safe quenching protocol outlined in the troubleshooting section.
-
HCl gas is evolved during the reaction and quench. Ensure adequate ventilation.
Q5: What analytical techniques are recommended for final product characterization and purity assessment?
A5: A comprehensive analysis of the final product should include:
-
HPLC: To determine the purity and quantify any impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
IV. Experimental Protocols
Protocol 1: Scalable Synthesis of 5-(Benzyloxy)-4-chloropyrimidine
This protocol is adapted for a larger scale and incorporates safety and efficiency considerations.
-
Preparation: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and a nitrogen inlet, charge 5-benzyloxypyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (1.5 - 3.0 eq). If a base is used, add N,N-dimethylaniline (1.1 eq) dropwise while maintaining the internal temperature below 40 °C.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching (Reverse Add): In a separate reactor, prepare a mixture of crushed ice and water. Slowly add the cooled reaction mixture to the ice-water with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 20 °C.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(benzyloxy)-4-chloropyrimidine.
V. References
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]
-
Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
ResearchGate. How can I properly quench POCl3? [Link]
-
MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]
-
ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
-
MDPI. The Effect of High-Temperature Annealing on the Magnetic and Structural Properties of (MnFePSi)-Based Glass-Coated Microwires. [Link]
-
ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? [Link]
-
OPUS. Analytical Methods. [Link]
-
Journal of the American Chemical Society. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. [Link]
-
Google Patents. Reaction of phosphorus oxychloride and polar polyhydric compounds.
-
Chemistry Steps. POCl3 for Dehydration of Alcohols. [Link]
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PMC - NIH. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. New general synthesis of benzo[6][10]imidazo[1,2-a]pyrimidine and benzo[6][10]imidazo[2,1-b]quinazoline derivatives. [Link]
-
University of Evansville. Alcohol Protecting Groups. [Link]
-
Google Patents. Synthesis of chlorinated pyrimidines.
-
The Royal Society of Chemistry. Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
-
JOCPR. Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one schiff base derivatives. [Link]
-
Andreas Brinkmann. Scalable Gas-Phase Purification of Boron Nitride Nanotubes by Selective Chlorine Etching. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
IJRPS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
-
ResearchGate. One-step synthesis of 4(3H)-quinazolinones. [Link]
-
RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
Master Organic Chemistry. Elimination Of Alcohols To Alkenes With POCl3 and Pyridine. [Link]
-
PubMed. Analytical methods for residual solvents determination in pharmaceutical products. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
-
J-STAGE. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. Dynamic Semiconductor Interface for Scalable Photoelectrochemical Synthesis of Chlorine Disinfectants from Natural Seawater. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 5-(Benzyloxy)-4-chloropyrimidine
In the landscape of pharmaceutical synthesis and drug development, the unequivocal characterization of intermediates is a cornerstone of regulatory compliance and successful project outcomes. 5-(Benzyloxy)-4-chloropyrimidine is a key building block in the synthesis of a variety of biologically active molecules, making the robust verification of its identity, purity, and stability a critical, non-negotiable step.
This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of 5-(Benzyloxy)-4-chloropyrimidine. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs.
Chapter 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the pyrimidine core, the benzyloxy substituent, and their precise connectivity.
The Principle of NMR in Structural Verification
NMR spectroscopy exploits the magnetic properties of atomic nuclei. For organic molecules like 5-(Benzyloxy)-4-chloropyrimidine, ¹H and ¹³C NMR are indispensable.
-
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) elucidates neighboring protons.
-
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the presence of all constituent carbons.
The combination of these two techniques allows for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
A self-validating NMR protocol ensures that the data acquired is accurate and reproducible.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 5-(Benzyloxy)-4-chloropyrimidine sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often a good first choice for this compound's expected solubility.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Data Interpretation: Expected Spectra
-
¹H NMR (Predicted):
-
~8.5-8.7 ppm: Two singlets, corresponding to the two protons on the pyrimidine ring (H2 and H6).
-
~7.3-7.5 ppm: A multiplet, integrating to 5 protons, corresponding to the phenyl ring of the benzyloxy group.
-
~5.4 ppm: A singlet, integrating to 2 protons, for the methylene (-CH₂-) protons of the benzyloxy group.
-
-
¹³C NMR (Predicted):
-
Signals in the aromatic region (~110-160 ppm) corresponding to the carbons of the pyrimidine and phenyl rings.
-
A signal around ~70 ppm for the methylene (-CH₂-) carbon.
-
The precise chemical shifts can be influenced by the solvent and concentration, but the pattern and integrations are key identifiers[1][2].
Workflow for NMR Analysis
Sources
A Senior Application Scientist's Guide to the GC-MS Analysis of Halogenated Pyrimidine Reaction Products
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount. Halogenated pyrimidines, a cornerstone of many therapeutic agents, present unique analytical challenges due to their polarity and thermal liability. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for their analysis, grounded in experimental data and field-proven insights. We will explore not only the "how" but the critical "why" behind experimental choices, offering a robust framework for method development, validation, and troubleshooting.
The Analytical Imperative: Why GC-MS for Halogenated Pyrimidines?
Halogenated pyrimidines, such as the widely used anticancer drug 5-Fluorouracil (5-FU), are integral to pharmaceutical development. Monitoring their presence, purity, and related impurities in reaction mixtures is critical for ensuring safety and efficacy. While High-Performance Liquid Chromatography (HPLC) is a common choice, GC-MS offers distinct advantages, particularly its high resolving power and the structural information provided by mass spectrometry's electron ionization (EI) fragmentation patterns.
However, a significant hurdle exists: pyrimidines are not inherently volatile enough for direct GC analysis.[1] Their polar nature, stemming from amine and potential hydroxyl groups, necessitates a crucial pre-analytical step: derivatization .
The Derivatization Mandate: Making Pyrimidines GC-Amenable
Derivatization is a chemical modification process that transforms non-volatile compounds into derivatives with improved volatility and thermal stability, making them suitable for GC-MS analysis.[2] For pyrimidines, the primary goal is to mask the active hydrogen atoms on the nitrogen and oxygen atoms.
Silylation: The Gold Standard for Pyrimidines
The most common and effective derivatization strategy for compounds with active hydrogens is silylation . This involves replacing the active hydrogens with a trimethylsilyl (TMS) group.[3]
-
Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the amine and keto-enol tautomer hydroxyl groups on the pyrimidine ring. This reaction displaces the polar N-H and O-H bonds with non-polar N-Si(CH₃)₃ and O-Si(CH₃)₃ bonds, drastically reducing the molecule's polarity and increasing its volatility.[4]
Caption: Silylation reaction workflow for pyrimidines.
Alternative Derivatization Strategies
While silylation is dominant, other methods exist. Alkylation using reagents like tetramethylammonium hydroxide (TMAH) can methylate purine and pyrimidine bases.[5] Another approach involves using alkyl chloroformates, such as ethyl chloroformate, which can be effective in aqueous-organic phases.[1] However, for routine analysis, silylation with reagents like BSTFA (often with a catalyst like 1% TMCS) offers high reaction efficiency and produces stable derivatives.
GC-MS Method Development: A Self-Validating Protocol
A robust analytical method is a self-validating one. Each parameter is chosen to ensure specificity, linearity, accuracy, and precision, adhering to guidelines from the International Council for Harmonisation (ICH).[6][7]
Caption: General experimental workflow for GC-MS analysis.
Step-by-Step Experimental Protocol: Silylation and GC-MS Analysis
This protocol provides a validated starting point for the analysis of a halogenated pyrimidine like 5-Fluorouracil.
I. Sample Preparation & Derivatization
-
Aliquot: Transfer a precise volume of the reaction mixture (or a prepared standard) into a 2 mL autosampler vial.
-
Drying (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Silylating reagents are highly sensitive to moisture.[4] The presence of water will consume the reagent and lead to incomplete derivatization and poor reproducibility.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) to reconstitute the residue. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.
II. GC-MS Instrumental Parameters
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column Selection: The choice of the capillary column is critical. For separating halogenated compounds, a non-polar or intermediate-polarity column is generally preferred. A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms) provides an excellent balance of selectivity for these compounds.[8][9]
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
-
Injector: Split/Splitless, 250°C. A split ratio of 20:1 is a good starting point.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode:
-
Full Scan: m/z 40-500 for initial identification of unknown products and impurities.
-
Selected Ion Monitoring (SIM): For quantitative analysis of target analytes to improve sensitivity and selectivity.
-
Validation Parameters
A developed method must be validated to prove its suitability.[11]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | No interfering peaks at the retention time of the analyte. | Ensures the signal is from the analyte of interest only.[6] |
| Linearity | Correlation coefficient (R²) > 0.995 | Confirms a proportional response of the instrument to analyte concentration.[6] |
| Accuracy | Recovery of 98-102% for spiked samples. | Measures the closeness of the experimental value to the true value.[7] |
| Precision (RSD) | Repeatability < 2%, Intermediate Precision < 3% | Demonstrates the consistency and reproducibility of the results.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be reliably detected.[12] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be accurately quantified.[12] |
Comparative Analysis: GC-MS vs. LC-MS
While this guide focuses on GC-MS, it is crucial to understand its position relative to its main alternative, Liquid Chromatography-Mass Spectrometry (LC-MS). The choice is dictated by the physicochemical properties of the analyte.[13]
Caption: Decision tree for selecting between GC-MS and LC-MS.
Performance Comparison
| Feature | GC-MS | LC-MS |
| Principle | Separates volatile/thermally stable compounds in the gas phase.[14] | Separates polar/thermally labile compounds in the liquid phase.[14] |
| Sample Volatility | Required. Derivatization is often necessary for polar analytes like pyrimidines.[15] | Not required. Ideal for polar, non-volatile compounds.[15] |
| Derivatization | Frequently mandatory, adding a sample preparation step.[2] | Generally not needed, simplifying sample prep.[15] |
| Ionization | "Hard" Electron Ionization (EI) provides reproducible, library-searchable fragmentation patterns. | "Soft" ionization (ESI, APCI) often preserves the molecular ion, providing molecular weight information.[14] |
| Sensitivity | Excellent for many compounds, but can be limited by derivatization efficiency. | Often offers higher sensitivity for large biomolecules and highly polar compounds.[15] |
| Typical Application | Analysis of reaction byproducts, residual solvents, and derivatized polar molecules. | Analysis of parent drug compounds (e.g., 5-FU in plasma), large metabolites, peptides.[16][17] |
For halogenated pyrimidines, GC-MS excels at identifying unknown byproducts due to EI's rich fragmentation spectra, which can be matched against extensive libraries like NIST. LC-MS is often the preferred method for quantifying the parent drug in biological matrices without derivatization.[18]
Troubleshooting Common GC-MS Issues
Even with a validated method, problems can arise. A systematic approach is key to rapid problem resolution.[19]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Small Peaks | Incomplete derivatization (moisture in sample). | Ensure samples are completely dry before adding silylation reagent.[20] |
| Inlet/liner activity. | Deactivate or replace the inlet liner. Use a fresh, high-quality septum. | |
| Leak in the system. | Perform a leak check from the injector to the MS.[21] | |
| Peak Tailing | Active sites in the column or liner. | Trim 10-20 cm from the front of the column; replace the liner.[20] |
| Column contamination. | Bake out the column at its maximum isothermal temperature (do not exceed). | |
| Insufficient derivatization. | Optimize derivatization time/temperature; check reagent quality. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank; clean the syringe and injector port.[22] |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Poor Reproducibility | Inconsistent sample/reagent volume. | Use calibrated pipettes and autosampler for injections. |
| Variable derivatization efficiency. | Strictly control reaction time, temperature, and moisture exclusion. |
Conclusion
The GC-MS analysis of halogenated pyrimidines is a powerful but nuanced technique. Its successful implementation hinges on a thorough understanding of the mandatory derivatization step, principled method development, and a clear-eyed view of its advantages and limitations compared to LC-MS. By treating the analytical protocol as a self-validating system—where every choice from column phase to oven temperature is deliberate and justified—researchers can generate the accurate, reproducible, and trustworthy data that underpins successful drug development.
References
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Z. H. Siddiqui, et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry. Available at: [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Available at: [Link]
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Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Available at: [Link]
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Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Available at: [Link]
- M. S. Al-Bukhaiti, et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical and Life Sciences.
-
A. B. P. van Kuilenburg, et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde. Available at: [Link]
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I. V. Sviridova, et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available at: [Link]
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Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link]
- Restek. (n.d.). Troubleshooting Guide.
- M. S. W. M. S. Al-Bukhaiti, et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical and Life Sciences.
- J. Kopka. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology.
-
A. A. Gilar, et al. (2021). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. Available at: [Link]
- International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.).
-
Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Available at: [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
- W. J. M. Underberg, et al. (2004). A review of analytical methods for the determination of 5-fluorouracil in biological matrices.
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). GC Columns.
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Agilent Technologies. (n.d.). J&W GC Column Selection Guide. Available at: [Link]
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Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
- A. B. P. van Kuilenburg, et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Ned Tijdschr Klin Chem Labgeneesk.
- Drug Development and Industrial Pharmacy. (2017).
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available at: [Link]
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A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Pyrimidine Functionalization
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyrimidine core, a privileged structure in a multitude of approved drugs, is a frequent target for carbon-carbon bond formation. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for this purpose. The choice between these two stalwart reactions is not merely one of preference but a critical decision based on substrate scope, functional group tolerance, reaction kinetics, and practical considerations such as reagent toxicity and availability. This guide provides an in-depth, objective comparison of Suzuki and Stille couplings for pyrimidine functionalization, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions for their synthetic campaigns.
At a Glance: Key Decision Factors
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organostannane (Organotin) |
| Toxicity | Low (Boron byproducts are generally benign) | High (Organotin reagents are toxic) |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups. | Excellent, generally tolerant of a wide range of functional groups. |
| Reaction Conditions | Requires a base for activation of the organoboron reagent. | Typically proceeds under neutral or mild conditions. |
| Reagent Availability | Wide commercial availability of diverse boronic acids. | Organostannanes often require synthesis, though many are commercially available. |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove, requiring specific workup procedures. |
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to both Suzuki and Stille couplings. However, the nature of the organometallic nucleophile dictates key differences in the catalytic cycle, particularly in the transmetalation step.
The Suzuki-Miyaura Coupling: A Base-Mediated Transmetalation
The catalytic cycle of the Suzuki coupling begins with the oxidative addition of a halopyrimidine to a Pd(0) complex.[1] A crucial distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[2] This is followed by reductive elimination to yield the functionalized pyrimidine and regenerate the Pd(0) catalyst.[2]
The Stille Coupling: A Neutral Transmetalation
Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of a halopyrimidine to a Pd(0) catalyst.[3] However, a key advantage of the Stille coupling is that the transmetalation step with the organostannane reagent typically proceeds without the need for a base.[4] The organotin reagent is sufficiently nucleophilic to directly transfer its organic group to the palladium center.[5] This is followed by reductive elimination to afford the desired product and regenerate the catalyst.[3]
Head-to-Head Comparison for Pyrimidine Functionalization
Substrate Scope and Reactivity
Halopyrimidines (Electrophiles): Both Suzuki and Stille couplings are effective for a range of halopyrimidines. The reactivity of the C-X bond generally follows the order I > Br > Cl. Due to the electron-deficient nature of the pyrimidine ring, even chloropyrimidines can be successfully employed as substrates, often without the need for highly specialized and expensive ligands that are required for their benzenoid counterparts.[6] For polychlorinated pyrimidines, such as 2,4-dichloropyrimidine, both methods often exhibit regioselectivity, with the C4 position being more reactive towards oxidative addition.[1] However, the ability to selectively functionalize the C2 position can be achieved by tuning the catalyst and reaction conditions.[7]
Organometallic Reagents (Nucleophiles):
-
Suzuki: A vast and diverse array of aryl, heteroaryl, vinyl, and alkyl boronic acids and their esters are commercially available, providing a significant advantage in terms of accessibility for library synthesis.[2]
-
Stille: While many organostannanes are commercially available, they are generally less diverse than boronic acids.[3] However, organostannanes are known for their high functional group tolerance and are stable to air and moisture.[3] They can be particularly useful for coupling sensitive or complex fragments.[4]
Functional Group Tolerance: A Key Differentiator
The Stille coupling often exhibits superior functional group tolerance due to its typically neutral reaction conditions.[4] This is a significant advantage when working with complex pyrimidine substrates bearing sensitive functionalities. In contrast, the Suzuki coupling requires a base, which can lead to side reactions with base-labile groups such as esters or amides.[8] However, careful selection of a milder base, such as K₂CO₃ or K₃PO₄, can often mitigate these issues.[9]
A direct comparison in the functionalization of diazocines, which share some electronic similarities with pyrimidines, demonstrated that the Stille coupling was successful for coupling unprotected phenols and anilines, whereas the Suzuki coupling led to undesired Buchwald-Hartwig type side reactions.[10]
Practical Considerations: Toxicity and Workup
The primary drawback of the Stille coupling is the high toxicity of organotin reagents and their byproducts.[3] This is a major concern in the pharmaceutical industry, where stringent limits on heavy metal contamination in active pharmaceutical ingredients (APIs) are in place. The removal of tin-containing byproducts can also be challenging, often requiring specific workup procedures such as treatment with potassium fluoride.
In contrast, the organoboron reagents used in the Suzuki coupling and their byproducts are generally considered to have low toxicity.[2] The boronic acid byproducts are often water-soluble, simplifying their removal during aqueous workup. This "greener" profile makes the Suzuki coupling a more attractive choice for large-scale synthesis and in drug development pipelines.[11]
Experimental Data: A Snapshot of Performance
The following table summarizes representative yields for the functionalization of chloropyrimidines using both Suzuki and Stille couplings, highlighting the general efficacy of both methods.
| Pyrimidine Substrate | Coupling Partner | Method | Catalyst System | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | 81 | [1] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | 92 | [1] |
| 2,4-Dichloropyrimidine | 2-Thiopheneboronic acid | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | 75 | [1] |
| 2-Chloropyrimidine | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | ~70-90 (typical) | Inferred from general Stille literature |
| 4,6-Dichloro-5-phenylpyrimidine | 4-Fluorophenylboronic acid | Suzuki | Pd(PPh₃)₄ / K₃PO₄ | 85 | [9] |
Experimental Protocols
Representative Suzuki Coupling Protocol for Pyrimidine Functionalization
This protocol is adapted from the microwave-assisted synthesis of 2-chloro-4-phenylpyrimidine.[1]
Workflow Diagram:
Step-by-Step Methodology:
-
To a 10 mL microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-phenylpyrimidine.
Representative Stille Coupling Protocol for Pyrimidine Functionalization
This is a general protocol for the Stille coupling of a halopyrimidine.
Workflow Diagram:
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyrimidine (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add anhydrous solvent (e.g., toluene or DMF, 5 mL).
-
Add the organostannane reagent (1.1 mmol) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, and transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful methods for the functionalization of pyrimidines. The Suzuki coupling is often the preferred method, particularly in industrial and pharmaceutical settings, due to the low toxicity of the boron reagents and the ease of byproduct removal.[2][11] Its wide scope, driven by the vast commercial availability of boronic acids, makes it ideal for generating large compound libraries for drug discovery.[2]
The Stille coupling, while hampered by the toxicity of organotin compounds, remains an indispensable tool in the synthetic chemist's toolbox.[3] Its key advantage lies in its outstanding functional group tolerance, which is a direct consequence of its mild, base-free reaction conditions.[4][10] This makes it particularly valuable for the late-stage functionalization of complex, highly functionalized pyrimidine-containing molecules where the Suzuki coupling might fail due to substrate sensitivity.[10]
Ultimately, the choice between Suzuki and Stille coupling for pyrimidine functionalization is a strategic one, dictated by the specific requirements of the synthetic target and the stage of the research or development program. For high-throughput screening and early-stage discovery, the Suzuki coupling's practicality and green credentials are often decisive. For complex, late-stage syntheses where functional group compatibility is paramount, the Stille coupling offers a robust and reliable alternative. As catalyst technology continues to evolve, the capabilities of both reactions will undoubtedly expand, further empowering chemists to construct the next generation of pyrimidine-based therapeutics and functional materials.
References
-
Ahner, J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16355-16361. Available from: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]
-
Munawar, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6439. Available from: [Link]
-
Wikipedia. (2023). Stille reaction. Available from: [Link]
-
Laha, J. K., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479. Available from: [Link]
-
Taylor, B. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(4), 307-326. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]
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Itami, K., et al. (2004). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. The Journal of Organic Chemistry, 69(22), 7522-7527. Available from: [Link]
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Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. Available from: [Link]
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Modha, S. G., et al. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(2), 359-369. Available from: [Link]
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Singh, U. P., & Singh, R. P. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479. Available from: [Link]
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Royal Society of Chemistry. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 12(40), 13346-13356. Available from: [Link]
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Cooke, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(18), 2823-2825. Available from: [Link]
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Slanina, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1932. Available from: [Link]
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Reactivity Showdown: A Comparative Guide to 4-Chloropyrimidines and 2-Chloropyrimidines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is a privileged structure, central to numerous therapeutic agents. Chloropyrimidines, in particular, serve as versatile synthons, amenable to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr). The seemingly subtle difference in the placement of a chlorine atom—at the 2- or 4-position—profoundly impacts the molecule's reactivity, dictating synthetic strategies and outcomes.
This in-depth guide provides a comprehensive comparison of the reactivity of 4-chloropyrimidines versus 2-chloropyrimidines in SNAr reactions. We will delve into the underlying electronic and mechanistic principles, present comparative data, and offer field-proven experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Decisive Factor: Electronic Stabilization of the Meisenheimer Intermediate
The enhanced reactivity of 4-chloropyrimidines over their 2-chloro counterparts in SNAr reactions is a well-established principle in heterocyclic chemistry.[1] This reactivity differential is not arbitrary; it is a direct consequence of the electronic stabilization of the key reaction intermediate, the Meisenheimer complex.
The pyrimidine ring, with its two electronegative nitrogen atoms, is an electron-deficient system, inherently activated towards nucleophilic attack.[1] The rate-determining step in an SNAr reaction is the formation of the negatively charged Meisenheimer intermediate. The stability of this intermediate dictates the overall reaction rate.
Let's dissect the mechanistic pathways for nucleophilic attack on both isomers:
-
Attack at the 4-Position: When a nucleophile attacks the C4 carbon of a 4-chloropyrimidine, the resulting negative charge in the Meisenheimer complex can be effectively delocalized across both nitrogen atoms through resonance. This extensive delocalization provides significant stabilization.[1][2]
-
Attack at the 2-Position: Conversely, nucleophilic attack at the C2 position, situated between the two nitrogen atoms, leads to a less stable Meisenheimer intermediate. While the negative charge can be delocalized onto the adjacent nitrogen atoms, the resonance stabilization is less effective compared to the C4-adduct.[1]
This fundamental difference in intermediate stability is the primary driver for the generally observed higher reactivity of 4-chloropyrimidines.
Visualizing the Mechanistic Rationale
To further elucidate this principle, the following diagrams illustrate the resonance stabilization of the Meisenheimer intermediates for both reaction pathways.
Caption: Workflow for the synthesis of 4-morpholinopyrimidine.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyrimidine (1.0 g, 8.73 mmol), potassium carbonate (2.41 g, 17.46 mmol), and acetonitrile (20 mL).
-
Add morpholine (0.91 mL, 10.48 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-morpholinopyrimidine.
Protocol 2: Synthesis of 2-Morpholinopyrimidine
This protocol outlines the synthesis of the isomeric 2-morpholinopyrimidine, which typically requires slightly more forcing conditions due to the lower reactivity of the starting material.
Caption: Workflow for the synthesis of 2-morpholinopyrimidine.
Step-by-Step Methodology:
-
In a sealed tube or a round-bottom flask with a reflux condenser, combine 2-chloropyrimidine (1.0 g, 8.73 mmol), morpholine (1.14 mL, 13.10 mmol), potassium carbonate (3.02 g, 21.83 mmol), and dimethylformamide (DMF, 15 mL).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a beaker containing ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-morpholinopyrimidine.
Conclusion
In the landscape of pyrimidine chemistry, the choice between a 2-chloro and a 4-chloro isomer is a critical decision that significantly influences synthetic strategy. The superior reactivity of 4-chloropyrimidines in SNAr reactions, rooted in the enhanced stability of the corresponding Meisenheimer intermediate, makes it the preferred substrate for introducing nucleophiles at this position. However, a nuanced understanding of steric effects, the influence of other ring substituents, and the judicious choice of reaction conditions can enable the successful functionalization of the less reactive 2-position. This guide provides the foundational knowledge and practical protocols to navigate the reactivity of these essential heterocyclic building blocks, empowering chemists to design and execute more efficient and predictable synthetic routes.
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- BenchChem. Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution.
- Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
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A Senior Application Scientist's Guide to LC-MS/MS Methods for Quantifying Pyrimidine-Based Drug Candidates
For researchers, clinical scientists, and drug development professionals, the robust quantification of pyrimidine-based drug candidates in biological matrices is a critical step in understanding their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, grounded in scientific principles and field-proven expertise. We will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering not just protocols, but the strategic reasoning behind each experimental choice.
The Central Role of LC-MS/MS in Pyrimidine Drug Development
Pyrimidine analogs, such as 5-fluorouracil (5-FU), capecitabine, and gemcitabine, are cornerstones of chemotherapy.[1][2] Their structural similarity to endogenous pyrimidines allows them to interfere with nucleic acid synthesis, thereby exerting their cytotoxic effects.[3] Accurate measurement of these drugs and their metabolites in complex biological matrices like plasma, serum, and tissue is paramount for establishing safety and efficacy. LC-MS/MS has become the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and specificity.[3][4][5][6]
This guide will navigate the critical decisions in developing and validating a robust LC-MS/MS assay for these compounds, ensuring data integrity and regulatory compliance.
Strategic Sample Preparation: More Than Just Cleanup
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the matrix, and the desired throughput and sensitivity of the assay.
A Comparative Overview of Common Techniques
| Sample Preparation Technique | Principle | Ideal for | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins. | High-throughput screening, relatively clean matrices. | Simple, fast, inexpensive, requires minimal method development. | Less clean extracts, potential for significant matrix effects, may not be suitable for all analytes. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Analytes with moderate to low polarity. | Cleaner extracts than PPT, can provide some analyte concentration. | More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent. | Complex matrices, when high sensitivity is required. | Provides the cleanest extracts, high analyte concentration, can be automated. | More expensive, requires more extensive method development.[7] |
Causality Behind the Choice: A Deeper Dive
The decision of which sample preparation method to employ is a critical one, with each having its own set of advantages and disadvantages. For instance, while protein precipitation is lauded for its simplicity and speed, the resulting supernatant can be fraught with endogenous components like phospholipids, which are notorious for causing ion suppression in the mass spectrometer.[6][8] This can lead to a loss of sensitivity and inaccurate quantification.
Liquid-liquid extraction offers a step up in terms of cleanliness. By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, one can achieve a more selective extraction of the target analyte. For example, a study on 5-FU in aqueous humor found that LLE with ethyl acetate yielded high recovery and minimal matrix effects, whereas initial attempts with PPT failed to produce sensitive peaks.[9]
Solid-phase extraction stands as the most powerful technique for sample cleanup and concentration.[7][10] With a wide array of sorbent chemistries available (e.g., reversed-phase, ion-exchange, mixed-mode), SPE methods can be highly tailored to the specific properties of the pyrimidine analog and its metabolites. This results in exceptionally clean extracts, which is crucial for achieving the lowest limits of quantification and minimizing matrix effects.[7] However, the trade-off is the increased time and cost associated with method development and execution.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for the three major sample preparation techniques.
Protocol 1: Protein Precipitation for 5-Fluorouracil in Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., 5-bromouracil).
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction for Capecitabine and its Metabolites in Plasma
-
To 200 µL of plasma in a glass tube, add the internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction for Gemcitabine and its Metabolites in Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Navigating the Chromatographic Landscape
The goal of liquid chromatography is to separate the analyte of interest from other components in the sample extract before it enters the mass spectrometer. The choice of column chemistry and mobile phase is critical for achieving good peak shape, resolution, and retention.
Reversed-Phase vs. HILIC: A Tale of Two Chemistries
Reversed-phase (RP) chromatography , typically using C18 columns, is the workhorse of bioanalysis. It excels at separating non-polar to moderately polar compounds. For many pyrimidine-based drugs, RP-HPLC provides adequate retention and separation.
However, for highly polar pyrimidine nucleosides and their phosphorylated metabolites, retention on RP columns can be poor, leading to elution near the solvent front where matrix effects are most pronounced. In these cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[11] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.
A study comparing RP and HILIC for the analysis of 5-FU in human plasma demonstrated that HILIC provided better retention and accuracy.[11]
Optimizing Mass Spectrometric Detection
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis.
Ionization and Polarity
Electrospray ionization (ESI) is the most common ionization technique for pyrimidine-based drugs. The choice between positive and negative ion mode depends on the specific compound's ability to gain a proton or lose a proton, respectively. It is often necessary to test both polarities during method development to determine which provides the best signal intensity.
MRM Transition Optimization
For quantitative analysis, at least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and internal standard. This involves selecting the precursor ion (typically the protonated or deprotonated molecule) and then optimizing the collision energy to produce characteristic product ions.
Representative MRM Transitions for Common Pyrimidine-Based Drugs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 5-Fluorouracil | 129.0 | 42.0 | Negative |
| Capecitabine | 360.1 | 131.1 | Positive |
| Gemcitabine | 264.1 | 112.1 | Positive |
| 5-FU Metabolite (FBAL) | 122.0 | 77.0 | Negative |
| Gemcitabine Metabolite (dFdU) | 265.1 | 113.1 | Positive |
The Pillar of Trustworthiness: Method Validation
A bioanalytical method is only as reliable as its validation. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[12][13][14][15]
Key Validation Parameters
A full validation should demonstrate the following:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting matrix components.[16]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[12][17]
Visualizing the Workflow
Overall LC-MS/MS Workflow for Pyrimidine Drug Quantification
Caption: Decision-making process for selecting an appropriate sample preparation technique.
Conclusion
The development of a reliable and robust LC-MS/MS method for the quantification of pyrimidine-based drug candidates is a multi-faceted process that requires a deep understanding of analytical chemistry principles and the specific challenges associated with bioanalysis. By carefully considering the choices in sample preparation, chromatography, and mass spectrometry, and by adhering to rigorous validation standards, researchers can generate high-quality data that is essential for advancing drug development programs. This guide serves as a foundational resource, empowering scientists to navigate the complexities of bioanalytical method development with confidence and scientific rigor.
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A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. (n.d.). National Institutes of Health. Retrieved from [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). National Institutes of Health. Retrieved from [Link]
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Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry. (2024). ACS Publications. Retrieved from [Link]
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A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis. (2023). ResearchGate. Retrieved from [Link]
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A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. (n.d.). National Institutes of Health. Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. (2023). MDPI. Retrieved from [Link]
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Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. Retrieved from [Link]
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Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). National Institutes of Health. Retrieved from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
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Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: An update. (2024). PubMed. Retrieved from [Link]
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Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Monitoring of Mammalian Cell Culture Media with HILIC-LC/MS. (2019). Agilent. Retrieved from [Link]
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Review: LC-MS for the quantitative bioanalysis of anticancer drugs - 2005. (n.d.). Retrieved from [Link]
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Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (2025). ResearchGate. Retrieved from [Link]
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Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: An update. (n.d.). Unil. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Retrieved from [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Retrieved from [Link]
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Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. (2024). Protocols.io. Retrieved from [Link]
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Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025). National Institutes of Health. Retrieved from [Link]
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(PDF) A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (n.d.). ResearchGate. Retrieved from [Link]
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Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. Retrieved from [Link]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). Unibo. Retrieved from [Link]
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Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. (2023). Protocols.io. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. Retrieved from [Link]
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Ultra‐sensitive LC–MS/MS method for the quantification of gemcitabine and its metabolite 2′,2′‐difluorodeoxyuridine in human plasma for a microdose clinical trial. (n.d.). Semantic Scholar. Retrieved from [Link]
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FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 5-(Benzyloxy)-4-chloropyrimidine Derivatives and Their Analogues in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. Among the vast landscape of pyrimidine derivatives, the 5-(benzyloxy)-4-chloropyrimidine core has emerged as a particularly interesting pharmacophore, especially in the realm of kinase inhibition. This guide provides a comparative analysis of the biological activity of 5-(benzyloxy)-4-chloropyrimidine derivatives against their analogues, delving into the structural nuances that dictate their efficacy and selectivity as kinase inhibitors.
The Strategic Importance of the 5-(Benzyloxy) and 4-Chloro Substituents
The 5-(benzyloxy) and 4-chloro moieties are not arbitrary decorations on the pyrimidine ring; they are strategically placed functional groups that significantly influence the molecule's interaction with its biological targets. The chlorine atom at the 4-position acts as a leaving group, facilitating covalent bond formation with nucleophilic residues, such as cysteine, within the ATP-binding site of kinases. This covalent interaction can lead to irreversible inhibition, a highly sought-after characteristic for potent and durable drug action.
The benzyloxy group at the 5-position, on the other hand, plays a crucial role in modulating the molecule's potency, selectivity, and pharmacokinetic properties. The bulky and hydrophobic nature of the benzyl group can enhance binding affinity through van der Waals interactions with hydrophobic pockets in the kinase active site. Furthermore, the oxygen linker provides a degree of conformational flexibility, allowing the benzyl group to adopt an optimal orientation for target engagement.
Comparative Analysis of Biological Activity: Kinase Inhibition
The Role of the 5-Position Substituent in Kinase Inhibition
The substituent at the 5-position of the pyrimidine ring has a profound impact on the inhibitory activity of these compounds against various kinases. The following table summarizes the inhibitory concentrations (IC50) of several 5-substituted pyrimidine derivatives against different kinase targets, illustrating the influence of the 5-position substituent on potency.
| Compound ID | 5-Substituent | Target Kinase | IC50 (µM) | Reference |
| 1 | Benzyloxy | EGFR | 0.091 | |
| 2 | Methoxy | cFMS | 0.2 | |
| 3 | Chloro | MSK1 CTKD | ~10-fold less active than 5-Cl | |
| 4 | Fluoro | MSK1 CTKD | Similar activity to 5-Cl | |
| 5 | Methyl | MSK1 CTKD | Minimal activity | |
| 6 | Cyano | p38α MAP kinase | Low nanomolar |
Note: The data presented in this table is compiled from multiple studies and should be interpreted with caution, as experimental conditions may vary.
From the available data, several key insights emerge:
-
Bulky Aromatic Groups are Favorable: The potent activity of the 5-benzyloxy derivative 1 against EGFR suggests that a bulky aromatic substituent at the 5-position is well-tolerated and can contribute significantly to binding affinity.
-
Small Alkoxy Groups Show Promise: The methoxy-substituted derivative 2 demonstrates potent inhibition of cFMS kinase, indicating that smaller alkoxy groups can also be effective, likely by interacting with different regions of the ATP-binding pocket.
-
Halogens Have a Mixed Impact: In the context of MSK1 inhibition, a chloro or fluoro group at the 5-position appears to be important for activity, while the removal of the halogen or its replacement with a methyl group leads to a significant drop in potency.
-
Electron-Withdrawing Groups Can Be Beneficial: The low nanomolar activity of the 5-cyano derivative 6 against p38α MAP kinase highlights the potential for electron-withdrawing groups to enhance inhibitory activity, possibly through specific electronic interactions with the target.
Structure-Activity Relationship (SAR) Summary
The biological activity of 5-substituted-4-chloropyrimidine derivatives is a delicate interplay of steric, electronic, and hydrophobic factors. The following diagram summarizes the key SAR findings for this class of compounds.
Caption: Structure-Activity Relationship of 5-Substituted-4-Chloropyrimidines.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed in this guide, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase.
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Dilute the kinase and substrate to their final concentrations in the kinase buffer.
-
-
Assay Plate Preparation:
-
Add the test compound dilutions to the wells of a 96-well or 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.
-
-
Reaction Initiation:
-
Add a solution of ATP in kinase buffer to each well to initiate the kinase reaction.
-
-
Reaction Termination and Signal Detection:
-
After a specified incubation time (e.g., 30-60 minutes), stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate (e.g., using a luminescence-based or fluorescence-based assay kit).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
-
Conclusion
The 5-(benzyloxy)-4-chloropyrimidine scaffold represents a privileged starting point for the design of potent and selective kinase inhibitors. The benzyloxy group at the 5-position appears to be particularly effective in enhancing the anticancer activity of these compounds, likely through favorable hydrophobic interactions within the kinase ATP-binding site. However, the diverse biological activities observed with other 5-substituted analogues, such as those bearing small alkoxy, halogen, or cyano groups, underscore the importance of fine-tuning this position to achieve desired potency and selectivity against specific kinase targets. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel 5-(benzyloxy)-4-chloropyrimidine derivatives and their analogues, facilitating the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- Ahmed, S. A., Naji, T. S., & Mohammad, F. I. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92.
- Conway, J. G., et al. (2008). Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in Normal and Arthritic Rats. Journal of Pharmacology and Experimental Therapeutics, 328(1), 41-50.
- Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.
- Wang, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2476.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Norman, P. (2011). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 21(2), 677-680.
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrimidine derivatives as potent and selective inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616.
- Zhang, H., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9136-9151.
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Hassan, A. S. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(1), 233-247.
- Wang, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2465-2476.
- Conway, J. G., et al. (2008). Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in Normal and Arthritic Rats. Journal of Pharmacology and Experimental Therapeutics, 328(1), 41-50.
- Zhang, H., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9136–9151.
- Norman, P. (2011). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 21(2), 677-680.
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Pyrimidine Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), it is a bioisostere to the purine core of ATP, allowing pyrimidine-based molecules to effectively compete for the ATP-binding sites of many enzymes.[2][3] This inherent characteristic has made the pyrimidine scaffold a "privileged structure" in the design of enzyme inhibitors, particularly for protein kinases.[4][5]
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][6] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and pyrimidine derivatives are among the most successful classes of these targeted therapies.[7]
Understanding the Structure-Activity Relationship (SAR) is the essence of modern drug discovery.[2] It involves systematically modifying a molecule's chemical structure and observing the corresponding changes in its biological activity. This iterative process allows medicinal chemists to rationally design compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic properties.[2] This guide provides a comparative analysis of SAR strategies for pyrimidine inhibitors targeting two critical kinase families—Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs)—offering field-proven insights into the causality behind experimental choices and providing the data to support them.
The General Workflow of a Structure-Activity Relationship Study
A successful SAR campaign is a cyclical and self-validating process. The goal is to build a clear model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
Caption: A typical iterative workflow for SAR studies in drug discovery.
Case Study 1: Targeting Oncogenic Drivers with Pyrimidine-Based EGFR Inhibitors
Background: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated or mutated, becomes a key driver of cell proliferation in various cancers, especially non-small-cell lung cancer (NSCLC).[3][5] First-generation inhibitors target the common activating mutations (e.g., L858R), but tumors often develop resistance through a secondary mutation, T790M. This has driven the development of next-generation inhibitors that can effectively target both the initial and resistance mutations.[7]
SAR Exploration: From Reversible to Covalent Inhibition
The core of most EGFR inhibitors is a substituted pyrimidine scaffold that forms critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The SAR strategy often revolves around optimizing substituents at the C2 and C4 positions of the pyrimidine ring.
A common starting point is a 2,4-disubstituted pyrimidine. The SAR journey to overcome the T790M mutation provides a compelling example of rational design. The "gatekeeper" threonine (T790) is mutated to a much larger methionine (M), sterically blocking the binding of first-generation inhibitors. The key insight was to incorporate a reactive group (an acrylamide warhead) that could form a covalent bond with a nearby cysteine residue (C797). This covalent interaction anchors the drug, overcoming the reduced binding affinity caused by the T790M mutation.
Data Presentation: Comparison of EGFR Inhibitor Potency
The table below summarizes the impact of structural modifications on inhibitory activity against wild-type (WT) and mutant EGFR. The progression from a simple substituted pyrimidine to a more complex, covalently-binding molecule illustrates a clear SAR.
| Compound | R1 Group (at C4-aniline) | R2 Group (at C2) | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | A549 Cell Line IC50 (µM) |
| Lead 1 | Methoxy | Simple Aniline | 15 | >1000 | 9.6[3] |
| Analog 2 | Methoxy | Aniline + Acrylamide | 10 | 34[3] | 1.2 |
| Analog 3 | Indole | Aniline + Acrylamide | 5 | 1.1[3] | 0.05 |
Data are representative values compiled from literature to illustrate SAR principles.[3]
Causality Behind Experimental Choices:
-
Addition of the Acrylamide Moiety (Analog 2): This was a deliberate strategy to introduce a Michael acceptor. The goal was to form a covalent bond with Cys797 in the EGFR active site, thereby providing a significant potency boost against the T790M mutant, which was achieved as shown by the dramatic drop in the IC50 value.
-
Replacement with an Indole Group (Analog 3): The C4-aniline moiety often points towards the solvent-exposed region. Replacing a simple methoxy group with a larger, more complex heterocycle like indole allows for additional interactions with this region, further enhancing binding affinity and overall potency against both the enzyme and cancer cells.[7]
Visualization of EGFR Inhibitor SAR
Caption: Key SAR points for pyrimidine-based EGFR inhibitors.
Case Study 2: Achieving Selectivity with Pyrimidine-Based JAK Inhibitors
Background: The Janus Kinase (JAK) family comprises four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling in the immune system.[8] Inhibitors of JAKs are effective treatments for autoimmune diseases like rheumatoid arthritis.[9] A major challenge in developing JAK inhibitors is achieving selectivity among the highly homologous family members. In particular, inhibiting JAK2 can lead to hematological side effects like anemia and thrombocytopenia, making JAK2-sparing inhibitors highly desirable for treating certain inflammatory conditions.[10]
SAR Exploration: Designing for Isoform Selectivity
The SAR strategy for JAK inhibitors focuses on exploiting subtle differences in the ATP-binding sites of the different isoforms. While the hinge-binding pyrimidine core remains a constant, modifications to the solvent-exposed regions are critical for driving selectivity.
One successful strategy has been the design of inhibitors that can interact with a unique cysteine residue (Cys909) present in JAK3 but not in other JAK family members (which typically have a serine at this position).[11] By incorporating a functionality that can form a specific interaction (covalent or non-covalent) with this cysteine, high selectivity for JAK3 can be achieved.
Data Presentation: Comparison of JAK Inhibitor Potency and Selectivity
The following table demonstrates how structural changes in a series of pyrimidine-4,6-diamine derivatives influence their potency and, critically, their selectivity for JAK3 over JAK2.
| Compound | R Group (at C5) | Linker to Cys909-targeting moiety | JAK3 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK3) |
| Lead 2 | Hydrogen | None | 150 | 200 | ~1.3x |
| Analog 4 | Methyl | None | 80 | 150 | ~1.9x |
| Analog 5 | Hydrogen | Cyano-acrylamide | 2.1[11] | 550 | >260x |
Data are representative values compiled from literature to illustrate SAR principles.[11]
Causality Behind Experimental Choices:
-
Addition of a C5-Methyl Group (Analog 4): Small alkyl groups at the C5 position can probe a small hydrophobic pocket, leading to a modest increase in potency. This is a common initial step to explore the topology of the active site.
-
Introduction of a Cys909-Targeting Moiety (Analog 5): The addition of a linker and a reactive cyano-acrylamide group was a highly specific design choice. This group was positioned to interact directly with the unique Cys909 residue in JAK3.[11] This targeted interaction resulted in a dramatic increase in JAK3 potency and, more importantly, a massive improvement in selectivity over JAK2.
Visualization of JAK Inhibitor SAR for Selectivity
Caption: SAR strategy for achieving JAK isoform selectivity.
Comparative Analysis: Common Themes and Divergent Strategies
While both EGFR and JAK inhibitors utilize the pyrimidine core for hinge binding, the SAR strategies diverge based on the specific therapeutic challenge.
-
Common Theme: The 2,4-disubstituted pyrimidine pattern is a highly effective motif for ATP-competitive kinase inhibition, providing a stable anchor in the hinge region for both kinase families.
-
Divergent Strategy for Potency: For EGFR, overcoming the T790M resistance mutation necessitated a covalent strategy targeting Cys797. For JAKs, initial potency is often achieved through optimizing hydrophobic and polar interactions within the more conserved regions of the ATP pocket.
-
Divergent Strategy for Selectivity: For JAK inhibitors, selectivity is paramount and is achieved by exploiting subtle, isoform-specific amino acid differences in the solvent-exposed regions, as seen with the targeting of JAK3's Cys909. For EGFR inhibitors, selectivity against other kinases is important, but the primary challenge has been overcoming resistance mutations within the target itself.
Experimental Protocols: A Self-Validating System
The trustworthiness of any SAR study rests on robust and reproducible experimental data. Below are standardized protocols for the key assays used to generate the data discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This biochemical assay measures the amount of ADP produced by the kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.[12][13]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitors in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 5 µL of each inhibitor dilution. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Enzyme Addition: Add 5 µL of the kinase solution (e.g., EGFR or JAK) in kinase assay buffer to each well.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[13]
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls and plot against inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add 100 µL of fresh media containing serial dilutions of the pyrimidine inhibitors to the wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against inhibitor concentration and fit the data to determine the IC50 value.
Conclusion and Future Outlook
The pyrimidine scaffold remains a highly versatile and successful starting point for the design of potent and selective kinase inhibitors. As demonstrated through the comparative analysis of EGFR and JAK inhibitors, a deep understanding of the target's active site topology combined with a rational, iterative SAR approach is critical for success. The causality is clear: for EGFR, the challenge of resistance mutations was met with covalent targeting, while for JAKs, the need for isoform selectivity was addressed by exploiting unique amino acid residues.
Future directions will likely involve the development of dual-target inhibitors and the use of advanced computational tools to predict binding affinities and guide synthetic efforts more efficiently.[4] The principles of SAR, however, will remain the bedrock of these endeavors, continually validating our understanding of the intricate dance between small molecules and their biological targets.
References
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Tzeli, D., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
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Priya, M. S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]
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Alanazi, A. M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
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Kim, B., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. [Link]
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Ding, Y., et al. (2018). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Molecules. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Lee, C.-C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
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Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
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Kumar, A., & Narasimhan, B. (2018). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
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Kumar, D., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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Rigel Pharmaceuticals, Inc. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]
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Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Al-Warhi, T., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
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Abad-García, B., et al. (2022). Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. Molecules. [Link]
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Jain, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie. [Link]
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Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
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Singh, R., et al. (2013). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Mokadem, A. S., et al. (2024). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
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Sharma, A., et al. (2017). Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation. Chemical Biology & Drug Design. [Link]
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Polysubstituted Pyrimidines
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and versatile synthetic strategies. This guide provides an in-depth, comparative analysis of key synthetic routes to polysubstituted pyrimidines, moving beyond mere procedural descriptions to elucidate the underlying chemical logic and provide a framework for methodological validation.
The Enduring Importance of the Pyrimidine Core
The pyrimidine ring system is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a rich source of therapeutic agents, with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory drugs.[2][3] The ability to strategically introduce a variety of substituents onto the pyrimidine core is paramount for fine-tuning the pharmacological properties of these molecules. This guide will dissect and compare four prominent synthetic strategies: the classical Biginelli reaction, the modern Suzuki-Miyaura cross-coupling, a versatile copper-catalyzed annulation, and a highly efficient iridium-catalyzed C-H activation method.
Comparative Analysis of Synthetic Methodologies
The selection of an appropriate synthetic route is a critical decision in any drug discovery program, balancing factors such as efficiency, substrate scope, cost, and scalability. This section provides a head-to-head comparison of our four selected methods, supported by experimental data and procedural outlines.
Table 1: High-Level Comparison of Synthetic Routes
| Feature | Biginelli Reaction | Suzuki-Miyaura Coupling | Copper-Catalyzed Annulation | Iridium-Catalyzed C-H Activation |
| Reaction Type | Multi-component Cyclocondensation | Cross-Coupling | [4+2] Annulation | C-H Functionalization/Annulation |
| Key Strengths | High atom economy, operational simplicity, rapid access to dihydropyrimidones.[1] | Broad substrate scope, excellent functional group tolerance, well-established. | Good functional group tolerance, direct access to trisubstituted pyrimidines.[4] | High regioselectivity, atom economy, use of readily available starting materials.[5] |
| Common Limitations | Limited to dihydropyrimidones, often requires harsh conditions for aromatization. | Requires pre-functionalized starting materials (halides and boronic acids). | Can require elevated temperatures. | Catalyst can be expensive, may require specific directing groups. |
| Typical Yields | 60-95% | 70-95% | 65-90% | 75-95% |
| Typical Reaction Time | 1-24 hours | 2-24 hours | 12-24 hours | 12-24 hours |
The Biginelli Reaction: A Time-Honored Multi-Component Approach
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] Its enduring appeal lies in its operational simplicity and high atom economy.
Mechanistic Rationale
The reaction proceeds through a series of acid-catalyzed bimolecular reactions. The key steps involve the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM product.
Validated Experimental Protocol: Synthesis of Monastrol Analogue
This protocol details a solvent-free, microwave-assisted Biginelli reaction, highlighting a green chemistry approach.
Materials:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
CuCl₂·2H₂O (0.17 g, 1 mmol, 10 mol%)
Procedure:
-
In a clean, dry mortar, combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and CuCl₂·2H₂O.
-
Grind the mixture with a pestle for 5-10 minutes at room temperature until a semi-solid paste is formed.
-
Transfer the paste to a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at 100°C for 5 minutes.
-
After cooling, add 20 mL of cold water to the reaction mixture.
-
Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-thione.[1]
Expected Yield: ~85-92%
Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[6] For pyrimidine synthesis, this method is invaluable for introducing aryl or heteroaryl substituents onto a pre-formed halopyrimidine core.
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the C-C bond and regenerating the Pd(0) catalyst.[6]
Validated Experimental Protocol: Synthesis of a 2,4-Diarylpyrimidine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.49 g, 10 mmol)
-
Arylboronic acid (22 mmol)
-
Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%)
-
2M Aqueous Na₂CO₃ solution (20 mL)
-
Toluene (50 mL)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene and ethanol, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4-diarylpyrimidine.
Expected Yield: Typically 70-90%, depending on the arylboronic acid used.
Copper-Catalyzed Annulation: A Versatile Approach to Trisubstituted Pyrimidines
Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling and annulation reactions. The copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a direct route to 2,4,6-trisubstituted pyrimidines.[4]
Mechanistic Considerations
The proposed mechanism involves the copper-catalyzed activation of the ketoxime, followed by nucleophilic attack of the nitrile. Subsequent cyclization and aromatization lead to the pyrimidine product. This method offers good functional group tolerance and synthetic simplicity.[4]
Validated Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine
Materials:
-
α,β-Unsaturated ketoxime (1.0 mmol)
-
Activated nitrile (e.g., malononitrile, 1.2 mmol)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (3 mL)
Procedure:
-
In a sealed tube, combine the α,β-unsaturated ketoxime, activated nitrile, Cu(OAc)₂, and K₂CO₃.
-
Add 1,4-dioxane and seal the tube.
-
Heat the reaction mixture at 120°C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite and wash the celite with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2,4,6-trisubstituted pyrimidine.[4]
Expected Yield: 65-90%
Iridium-Catalyzed C-H Activation: An Atom-Economical Strategy
Direct C-H activation is a powerful strategy for forming C-C and C-N bonds, as it avoids the need for pre-functionalized starting materials. A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols showcases the potential of this approach.[5]
Mechanistic Rationale
The reaction proceeds through a sequence of condensation and dehydrogenation steps. The iridium pincer complex catalyzes the dehydrogenation of the alcohols to form aldehydes in situ. These aldehydes then react with the amidine in a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine product with the liberation of water and hydrogen gas.[5]
Validated Experimental Protocol: Iridium-Catalyzed Synthesis of a Polysubstituted Pyrimidine
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
Primary alcohol (1.2 mmol)
-
Secondary alcohol (2.4 mmol)
-
[Ir(cod)Cl]₂ (0.025 mmol, 2.5 mol%)
-
PN⁵P pincer ligand (0.05 mmol, 5 mol%)
-
t-BuOK (3.0 mmol)
-
Toluene (2 mL)
Procedure:
-
In a glovebox, charge a screw-capped vial with the amidine hydrochloride, [Ir(cod)Cl]₂, and the PN⁵P pincer ligand.
-
Add toluene, the primary alcohol, and the secondary alcohol.
-
Finally, add the t-BuOK.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 150°C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Expected Yield: 75-95%
Conclusion and Future Outlook
The synthesis of polysubstituted pyrimidines is a dynamic field with a rich history and a vibrant future. While classical methods like the Biginelli reaction offer simplicity and atom economy for specific scaffolds, modern transition-metal-catalyzed approaches such as Suzuki-Miyaura coupling, copper-catalyzed annulations, and iridium-catalyzed C-H activation provide unparalleled versatility and efficiency for accessing a diverse range of complex pyrimidine derivatives.
The choice of synthetic route will ultimately be dictated by the specific target molecule, available starting materials, and desired scale. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to accelerate their drug discovery and development programs. The continued evolution of catalytic systems promises even more efficient, selective, and sustainable methods for the construction of this vital heterocyclic scaffold.
References
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Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three (different) alcohols. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
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Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Tolba, M. S., Kamal El-Dean, A. M., Ahmed, M., & Bakhite, E. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
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Wang, X., Yan, H., Jia, C., Fang, Z., Duan, J., & Guo, K. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry, 88(18), 12236–12243. [Link]
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Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 26(23), 7328. [Link]
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Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., Zhou, Y., & Yin, S. F. (2018). Copper-Catalyzed Cyclization of Ketones with Nitriles: A Facile and General Synthesis of Pyrimidines. Organic Letters, 20(11), 3399–3402. [Link]
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Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
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Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6145–6166. [Link]
-
Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108–134. [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 5-(Benzyloxy)-4-chloropyrimidine
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-(Benzyloxy)-4-chloropyrimidine is a key building block in the synthesis of various biologically active molecules. Its reactive chloro and benzyloxy groups make it versatile, but also susceptible to side reactions and degradation, necessitating a robust analytical method for purity and impurity profiling.
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of 5-(Benzyloxy)-4-chloropyrimidine. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems that generate trustworthy and reproducible data.
The Analyte: Understanding 5-(Benzyloxy)-4-chloropyrimidine and Its Potential Impurities
Before developing a separation method, one must understand the analyte and what impurities might accompany it. 5-(Benzyloxy)-4-chloropyrimidine is an aromatic heterocyclic compound. Its structure, featuring a pyrimidine core, a benzyloxy substituent, and a chlorine atom, presents specific analytical challenges.
Potential Process-Related Impurities: The synthesis of such molecules often involves nucleophilic substitution reactions.[1] Impurities can stem from unreacted starting materials, intermediates, or by-products. For instance, incomplete reaction or hydrolysis could lead to:
-
Starting Materials: e.g., 4,6-dichloropyrimidine or a related precursor.
-
Hydrolysis Product: 5-(Benzyloxy)pyrimidin-4(3H)-one, where the chlorine at the 4-position is replaced by a hydroxyl group.
-
De-benzylated Impurity: 4-chloro-5-hydroxypyrimidine, arising from cleavage of the benzyl ether.
Potential Degradation Products: Forced degradation studies are essential for developing a stability-indicating method that can separate the main compound from any products that may form over time or under stress.[2] Pyrimidine derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, which may cleave the imide bonds within the pyrimidine ring or hydrolyze the chloro-substituent.[3][4]
Comparative Analysis of HPLC Methodologies
The most common and effective technique for analyzing pyrimidine derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This method separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[6] We will compare two robust RP-HPLC approaches: a rapid isocratic method for routine quality control and a comprehensive gradient method for in-depth impurity profiling.
-
Method A: Isocratic RP-HPLC: This method uses a constant mobile phase composition throughout the run. It is simple, fast, and ideal for routine purity checks where the impurity profile is well-understood.
-
Method B: Gradient RP-HPLC: This method involves changing the mobile phase composition during the analysis, typically by increasing the percentage of the organic solvent.[7] This allows for the effective elution of compounds with a wide range of polarities, making it superior for separating complex mixtures and for stability-indicating assays.[7]
Causality Behind Experimental Choices
Column Chemistry: For aromatic compounds like 5-(Benzyloxy)-4-chloropyrimidine, a C18 (octadecylsilane) column is the workhorse and the logical starting point.[6][8] The long alkyl chains provide strong hydrophobic retention for the non-polar benzyl and pyrimidine rings, while pi-pi interactions between the aromatic rings of the analyte and the stationary phase can enhance selectivity.[9]
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can offer different selectivity and often results in sharper peaks and lower backpressure.[8]
-
Aqueous Phase & pH Control: A buffered aqueous phase is critical. A phosphate buffer at a pH around 7.0 is a common choice for pyrimidine-based compounds to ensure reproducibility of retention times for any ionizable impurities.[7] The pH must be controlled because minor shifts can alter the ionization state of impurities, drastically affecting their retention.[10]
Detection Wavelength: The compound possesses strong chromophores (the pyrimidine and benzene rings). A UV detector set at a wavelength around 254 nm or 266 nm is typically effective for detecting the main compound and related aromatic impurities.[8][11] A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and identify the optimal wavelength for all components.
Head-to-Head Performance Comparison
The choice between an isocratic and gradient method depends on the analytical goal. The following table summarizes the expected performance of each approach for the analysis of 5-(Benzyloxy)-4-chloropyrimidine.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC | Rationale & Justification |
| Primary Use Case | Routine QC, Purity Checks | Impurity Profiling, Stability Studies, Method Development | Isocratic methods are faster and simpler for known analytes; gradient methods are necessary to resolve complex mixtures with varying polarities.[7] |
| Resolution ofClosely Eluting Impurities | Moderate | High | The changing mobile phase strength in a gradient method provides greater power to separate compounds with small differences in hydrophobicity. |
| Analysis Run Time | Short (~5-10 min) | Longer (~20-30 min) | The need to run a gradient and re-equilibrate the column extends the total analysis time. |
| Sensitivity (LOD/LOQ) | Good | Excellent | Gradient elution often results in sharper peaks (less band broadening) for later-eluting compounds, which improves the signal-to-noise ratio and thus enhances sensitivity. |
| Robustness | High | Moderate | Isocratic methods are less susceptible to small variations in pump performance and dwell volume, making them inherently more robust for transfer between instruments. |
Workflow for Method Development and Validation
A scientifically sound HPLC method is not just developed; it is rigorously validated to prove its suitability for the intended purpose. The validation process must adhere to standards set by regulatory bodies such as the International Council for Harmonisation (ICH).[12]
Caption: Logical workflow for HPLC method development and validation.
Detailed Experimental Protocols
The following protocols are robust starting points for analysis. All solutions should be prepared with HPLC-grade solvents and reagents.
Protocol 1: High-Throughput Purity Screen (Isocratic RP-HPLC)
This method is designed for rapid assessment of purity in synthesized batches.
-
Chromatographic System:
-
Column: C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 7.0) : Acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
-
Run Time: 8 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-(Benzyloxy)-4-chloropyrimidine sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 20 minutes.
-
Perform a blank injection (50:50 Acetonitrile:Water).
-
Inject the prepared sample and integrate the resulting chromatogram. Purity is typically calculated using area percent.
-
Protocol 2: Comprehensive Impurity Profiling (Gradient RP-HPLC)
This stability-indicating method is designed to separate a wide range of potential impurities and degradation products.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 260 nm (or PDA 200-400 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 20.0 80 20.1 30 | 25.0 | 30 |
-
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1 to a concentration of 1.0 mg/mL to improve the detection of low-level impurities.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve sample in 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve sample in 1N NaOH at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 24 hours, then dissolve for analysis.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products can be detected and resolved.[2]
-
Trustworthiness: System Suitability Testing (SST)
Every chromatographic run must be validated with a System Suitability Test to ensure the system is performing correctly. This is a non-negotiable component of Good Manufacturing Practice (GMP).[12]
Typical SST for Protocol 2:
-
Reference Solution: A solution containing the main 5-(Benzyloxy)-4-chloropyrimidine compound and a known, closely eluting impurity.
-
Procedure: Make five replicate injections of the SST solution before running any samples.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): Must be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates (N): Must be > 2000 for the main peak.
-
Relative Standard Deviation (%RSD): Must be ≤ 2.0% for the peak area and retention time of the main peak from the five replicate injections.[11]
-
Resolution (Rs): Must be > 2.0 between the main peak and the known impurity.[11]
-
Failure to meet SST criteria invalidates the entire run and requires troubleshooting before proceeding.
Conclusion and Recommendations
The purity of 5-(Benzyloxy)-4-chloropyrimidine is paramount to its successful use in pharmaceutical synthesis. High-Performance Liquid Chromatography is the definitive tool for this assessment.
-
For routine, high-throughput quality control of batches with a known impurity profile, the Isocratic RP-HPLC method (Protocol 1) is recommended due to its speed and simplicity.
-
For in-depth impurity profiling, stability testing, and final release assays , the Gradient RP-HPLC method (Protocol 2) is essential. Its superior resolving power ensures that all potential process impurities and degradation products are detected and quantified accurately, providing a comprehensive picture of the sample's purity.
The implementation of rigorous system suitability tests and full method validation according to ICH guidelines ensures that the data generated is not only accurate but also defensible, forming a solid foundation for any drug development program.
References
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Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-1. Available at: [Link]
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Moiseev, D. V., et al. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 39, 21-36. Available at: [Link]
-
Pinto, G. D. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3133. Available at: [Link]
-
Stolarczyk, M., et al. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Poloniae Pharmaceutica, 75(1), 63-71. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Hurst, R. O. (1954). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry, 32(4), 310-316. Available at: [Link]
-
Pasha, S. I., et al. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal Of Pharmacy, 6(11), 27-33. Available at: [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. Available at: [Link]
-
Santana, J. O., et al. (2024). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. Applied Radiation and Isotopes, 211, 111557. Available at: [Link]
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Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
NHS Pharmaceutical Quality Assurance Committee. (2013). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]
-
de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(19), 5996. Available at: [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]
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Halász, I., & Horváth, C. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science, 17(6), 312-321. Available at: [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
- CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents. (2020).
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Épshtein, N. A. (2004). VALIDATION OF HPLC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. Pharmaceutical Chemistry Journal, 38, 212–229. Available at: [Link]
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Das, S. K. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]
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Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
-
Reddy, G. S., et al. (2023). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. ResearchGate. Available at: [Link]
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Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. Available at: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
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John, S., et al. (2022). A REVIEW ON SYNTHESIS, CHARACTERIZATION OF IMPURITIES & ITS ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 11(9), 622-632. Available at: [Link]
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United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
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HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
-
Kromidas, S. (2006). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Benzyloxy)-4-chloropyrimidine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-(Benzyloxy)-4-chloropyrimidine are paramount. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its safe disposal, ensuring the protection of personnel and compliance with regulatory standards.
The core principle underpinning the disposal of 5-(Benzyloxy)-4-chloropyrimidine is that it must be treated as hazardous waste . Due to its chemical structure—a chlorinated heterocyclic compound—it possesses potential toxicity and environmental persistence. Improper disposal, such as discarding it in the trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and potential health hazards.[1]
Immediate Safety and Hazard Profile
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Effects & Rationale | Source |
| Skin Corrosion/Irritation | Expected to cause skin irritation. The chlorine atom on the pyrimidine ring enhances its reactivity. | [2][3][4] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage upon contact. | [2][3][4] |
| Acute Toxicity (Oral/Inhalation) | May be harmful if swallowed or inhaled. Similar chlorinated compounds exhibit oral toxicity. | [5] |
| Specific Target Organ Toxicity | May cause respiratory irritation if dust or vapors are inhaled. | [2] |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves immediately after handling.[6]
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.[6][7]
-
Respiratory Protection: Conduct all operations in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
Step-by-Step Disposal Protocol: From Bench to Final Disposition
The disposal of 5-(Benzyloxy)-4-chloropyrimidine is not a single action but a systematic process. Adherence to this workflow ensures regulatory compliance and minimizes risk at every stage.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step. Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [10]
-
Solid Waste:
-
Collect unadulterated 5-(Benzyloxy)-4-chloropyrimidine powder, along with any contaminated materials (e.g., weighing papers, pipette tips, gloves), in a dedicated, leak-proof solid waste container.[10]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[11]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect it in a designated, leak-proof liquid waste container with a secure screw-on cap.
-
Ensure the container material is compatible with the solvent used.
-
Leave approximately 10% headspace in the container to allow for vapor expansion and prevent pressure buildup.[10]
-
Step 2: Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel who will handle the container.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "Waste 5-(Benzyloxy)-4-chloropyrimidine ".[10]
-
If in solution, list all constituents, including solvents, with their approximate percentages.
-
Indicate the relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
Include the date of accumulation and the name of the generating researcher or lab.
Step 3: Temporary On-Site Storage
Proper storage of the sealed waste container while it awaits pickup is crucial to prevent accidents.
-
Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area.[8][11]
-
The storage location must be secure and away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[12][13]
-
Utilize secondary containment (e.g., a larger bin or tray) to capture any potential leaks or spills.[10]
Step 4: Arranging for Final Disposal
The ultimate disposal of chlorinated hazardous waste is a highly regulated process that must be handled by certified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management officer to schedule a pickup.[10][14]
-
Provide them with all necessary information from the waste label.
-
The accepted disposal method for chlorinated heterocyclic compounds is high-temperature incineration in a licensed hazardous waste facility.[15] This process ensures the complete destruction of the molecule, preventing its release into the environment.
The following diagram illustrates the decision-making workflow for the proper segregation and disposal of 5-(Benzyloxy)-4-chloropyrimidine.
Caption: Waste Disposal Workflow for 5-(Benzyloxy)-4-chloropyrimidine.
Spill Management Protocol
In the event of a spill, a prepared response is your best defense. Spill kits must be readily available in any area where this chemical is handled.[16]
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to contain the material.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Decontaminate: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated hazardous waste container.[6][9] Clean the spill area with a suitable decontamination solution as recommended by your EHS department.
-
Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[9]
-
Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.
By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and responsibility, ensuring that your vital research work does not come at the cost of personal or environmental health.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency.
-
Pyrimidine - Safety Data Sheet. ChemicalBook.
-
HHW - Pool Chemicals. Morris County Municipal Utilities Authority.
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
-
SAFETY DATA SHEET - 6-Chloro-3-pyridinylacetonitrile. Sigma-Aldrich.
-
Safety Data Sheet - N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Jubilant Ingrevia Limited.
-
Q&A: What's the Best Way to Dispose of Old Pool Chemicals? Leslie's Pool Supplies.
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA).
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
-
Disposing of Chlorine: Pool and Cleaning Products. NEDT.org.
-
SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.
-
2,4,5-Trichloropyrimidine - Safety Data Sheet. AK Scientific, Inc.
-
Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
2-(Piperazin-1-yl)pyrimidine - Safety Data Sheet. Apollo Scientific.
-
Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection.
-
2-(1-Piperazinyl)pyrimidine - Safety Data Sheet. ChemicalBook.
-
2,4,5-Trichloropyrimidine - Safety Data Sheet. ChemicalBook.
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).
-
SAFETY DATA SHEET - 4,5,6-Trichloropyrimidine. TCI Chemicals.
-
Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency.
-
Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET - 4-Amino-2,6-dichloropyrimidine. Fisher Scientific.
-
SAFETY DATA SHEET - 4-Benzyloxy-6-chloropyrimidine. Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(Benzyloxy)-4-chloropyrimidine
As researchers dedicated to advancing drug development, our work with novel chemical entities like 5-(Benzyloxy)-4-chloropyrimidine is foundational. However, innovation and safety are inextricably linked. This guide provides a detailed protocol for the safe handling of this compound, grounded in established safety principles. Our objective is to move beyond mere compliance and foster a deep, intuitive understanding of the "why" behind each safety measure, ensuring that best practices become second nature in your laboratory.
Hazard Identification and Risk Assessment
5-(Benzyloxy)-4-chloropyrimidine is a substituted pyrimidine derivative. While comprehensive toxicological data for this specific molecule may be limited, the hazards can be reliably inferred from its structural motifs—a chlorinated pyrimidine core—and available Safety Data Sheets (SDS) for closely related compounds.
The primary hazards are categorized as follows:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation.[1][2][3][4]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2][3][4]
-
Acute Toxicity (H302/H332): May be harmful if swallowed or inhaled.[4][5][6]
These classifications necessitate a stringent approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.
Hazard Summary Table
| Hazard Statement | GHS Code | Description of Risk |
| Causes skin irritation | H315 | Direct contact can lead to redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Splashes or airborne particles can cause significant eye discomfort and potential injury. |
| May cause respiratory irritation | H335 | Inhalation of fine powders or aerosols can irritate the nose, throat, and lungs. |
| Harmful if swallowed | H302 | Ingestion of the compound can lead to adverse health effects. |
| Harmful if inhaled | H332 | Inhaling dust or vapors can be detrimental to health. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All handling of 5-(Benzyloxy)-4-chloropyrimidine should, at a minimum, be conducted inside a certified chemical fume hood to mitigate inhalation risks.
PPE Requirements by Task
| Task | Minimum PPE Requirement |
| Pre-Use Operations (Transporting closed container, visual inspection) | Safety Glasses, Lab Coat, Nitrile Gloves |
| Handling Solid Compound (Weighing, preparing for reaction) | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves |
| Handling in Solution (Dissolving, transfers, running reactions) | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves |
| Post-Use Operations (Work area decontamination, initial waste packaging) | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves |
| Spill Cleanup / High-Risk Operations | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gown, Double Nitrile Gloves, appropriate Respiratory Protection (e.g., N95) |
Detailed PPE Specifications
-
Eye and Face Protection:
-
Rationale: Due to the severe eye irritation risk (H319), protecting the eyes from splashes and airborne particles is critical.[1][2][3]
-
Standard Use: ANSI Z87.1-rated chemical splash goggles are mandatory. Standard safety glasses do not provide a seal around the eyes and are insufficient.[7]
-
High-Risk Tasks: When handling larger quantities or performing operations with a high splash potential (e.g., solvent transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[7]
-
-
Hand Protection (Gloves):
-
Rationale: To prevent skin contact and irritation (H315), chemically resistant gloves are essential.[1][3]
-
Specification: Nitrile gloves are the standard choice for incidental contact. Given that no specific permeation data for 5-(Benzyloxy)-4-chloropyrimidine is available, the best practice is to double-glove . This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Protocol: Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.
-
-
Body Protection:
-
Rationale: A lab coat protects the skin and personal clothing from contamination.
-
Specification: A standard flame-resistant (FR) lab coat made of tightly woven cotton or a cotton/polyester blend is required. For tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is necessary.
-
Protocol: Lab coats must be fully buttoned with sleeves rolled down. They should be removed before leaving the laboratory to prevent the spread of contamination.
-
-
Respiratory Protection:
-
Rationale: The primary defense against respiratory irritation (H335) is the use of engineering controls, specifically a chemical fume hood.[1][3][4]
-
Standard Use: For all routine handling of the solid or its solutions, a properly functioning chemical fume hood is sufficient, and a respirator is not typically required.
-
Non-Routine/Emergency Use: In the event of a significant spill outside of a fume hood or when engineering controls are not available or fail, respiratory protection is necessary. A NIOSH-approved N95 respirator can provide protection against airborne particulates.[8] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[8]
-
Procedural Workflows
A. PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are handled carefully and that clean areas are not touched with dirty gloves.
Caption: PPE Donning and Doffing Workflow.
B. Spill and Exposure Protocol
Immediate and correct action is vital in an emergency.
-
Skin Exposure:
-
Eye Exposure:
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and notify the institutional safety officer.
-
Prevent entry into the affected area.
-
Cleanup should only be performed by trained personnel with appropriate respiratory protection.
-
Disposal Plan: A Self-Validating System
Proper disposal prevents environmental contamination and ensures regulatory compliance. All waste generated from handling 5-(Benzyloxy)-4-chloropyrimidine is considered hazardous.
-
Segregation at the Source:
-
Solid Waste: Contaminated consumables (gloves, absorbent pads, weigh boats) must be placed in a dedicated, clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled, chemical-resistant hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Containers must be labeled with "Hazardous Waste" and the full chemical name: "5-(Benzyloxy)-4-chloropyrimidine".
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
-
Final Disposal:
-
The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[1]
-
Caption: Hazardous Waste Disposal Workflow.
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. This guide serves as a foundation; always consult your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet before beginning any new procedure.
References
- 5-Chloropyrimidine SDS, 17180-94-8 Safety D
- SAFETY D
- SAFETY D
- Personal Protective Equipment (PPE) 101 - CDC.
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY D
- Safety D
- 2-Chloro-5-fluoropyrimidine - SAFETY D
- Personal Protective Equipment - POGO S
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
- SAFETY D
- Personal protective equipment for preparing toxic drugs - GERPAC.
- 5-(Benzyloxy)-2-chloropyrimidine - BLD Pharm.
- 5-(Benzyloxy)-4-chloropyrimidine - BLD Pharm.
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- 7. hsa.ie [hsa.ie]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
